Product packaging for 3-Bromo-1-methyl-5-nitro-1H-indazole(Cat. No.:CAS No. 74209-25-9)

3-Bromo-1-methyl-5-nitro-1H-indazole

Cat. No.: B1336415
CAS No.: 74209-25-9
M. Wt: 256.06 g/mol
InChI Key: QWSNHRDLAUTWJP-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3O2 B1336415 3-Bromo-1-methyl-5-nitro-1H-indazole CAS No. 74209-25-9

Properties

IUPAC Name

3-bromo-1-methyl-5-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSNHRDLAUTWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433428
Record name 3-Bromo-1-methyl-5-nitro-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74209-25-9
Record name 3-Bromo-1-methyl-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74209-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-methyl-5-nitro-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-1-methyl-5-nitro-1H-indazole

The indazole nucleus, a bicyclic aromatic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in modern medicinal chemistry. Compounds incorporating this structure are known to exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3][4] The versatility of the indazole core allows for strategic functionalization, enabling the fine-tuning of molecular properties to achieve desired interactions with biological targets.

This guide focuses on a key derivative, This compound . This compound is not typically an end-product but rather a crucial and highly versatile intermediate for drug discovery and development. Its specific arrangement of functional groups—a bromine atom at the 3-position, a methyl group at the N1 position, and a nitro group at the 5-position—provides chemists with three distinct reactive handles for building a diverse library of more complex molecules. Understanding the synthesis, properties, and reactivity of this building block is fundamental for researchers aiming to leverage the therapeutic potential of the indazole family.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 74209-25-9[5][6][7]
Molecular Formula C₈H₆BrN₃O₂[5][6][7]
Molecular Weight 256.06 g/mol [6][7]
IUPAC Name This compound[5]
Appearance Light yellow crystal or powder[8]
Solubility Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol; slightly soluble in water.[8]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process. A common and logical pathway involves the initial bromination of a commercially available starting material, 5-nitro-1H-indazole, followed by a regioselective N-methylation. This approach provides a reliable method for obtaining the desired isomer.

Experimental Protocol: A Two-Step Synthesis

Step 1: Bromination of 5-Nitro-1H-indazole

This step introduces the bromine atom at the C3 position of the indazole ring. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solubilizes the starting material and facilitates the electrophilic substitution reaction.

  • Materials: 5-Nitro-1H-indazole, N,N-dimethylformamide (DMF), Bromine (Br₂), Nitrogen gas.

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole in DMF (a typical ratio is 1:10 g/mL).[9]

    • Cool the reaction mixture to approximately -5°C using an ice-salt bath. This is critical to control the reaction rate and prevent potential side reactions.[9]

    • Slowly add a stoichiometric amount of bromine (Br₂) dropwise to the cooled solution while maintaining the temperature below 0°C.[9]

    • After the addition is complete, allow the mixture to stir at 0 to -5°C for one hour.[9]

    • Gradually warm the reaction to room temperature and then heat to 35-40°C, maintaining this temperature for several hours (e.g., 11 hours) to ensure the reaction goes to completion.[9]

    • Upon completion (monitored by TLC), the reaction is quenched by pouring it into ice water, causing the product, 3-bromo-5-nitro-1H-indazole, to precipitate.

    • The solid is collected by filtration, washed with water, and dried. This intermediate is often used in the next step without extensive purification.

Step 2: N-Methylation of 3-Bromo-5-nitro-1H-indazole

The final step is the addition of the methyl group to the nitrogen of the pyrazole ring. The indazole N-H is acidic and can be deprotonated by a suitable base, creating a nucleophilic anion that readily reacts with an electrophilic methyl source like methyl iodide.

  • Materials: 3-Bromo-5-nitro-1H-indazole, a suitable base (e.g., Potassium Carbonate, K₂CO₃), Methyl Iodide (CH₃I), a polar aprotic solvent (e.g., Acetone or DMF).

  • Procedure:

    • Suspend the 3-bromo-5-nitro-1H-indazole intermediate and a slight excess of potassium carbonate in acetone.

    • Add a stoichiometric equivalent of methyl iodide to the suspension.[10]

    • Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitored by TLC).

    • Filter off the inorganic salts (potassium carbonate and potassium iodide).

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start 5-Nitro-1H-indazole Intermediate 3-Bromo-5-nitro-1H-indazole Start->Intermediate  Step 1: Bromination (Br₂, DMF, -5°C to 40°C) Product This compound Intermediate->Product  Step 2: N-Methylation (CH₃I, K₂CO₃, Acetone)

Caption: A two-step synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a molecular scaffold. Each functional group serves as a strategic anchor point for subsequent chemical transformations, allowing for the creation of novel compounds with therapeutic potential.

  • The Bromo Group (C3-Position): The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkyne substituents, which is a cornerstone of modern library synthesis in drug discovery.

  • The Nitro Group (C5-Position): The electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). This resulting aniline-like functional group is a versatile precursor for forming amides, sulfonamides, ureas, and other structures, significantly expanding the accessible chemical space.[4] Furthermore, the nitro group itself has been implicated in the mechanism of action for certain antiparasitic agents, where its reduction can lead to the generation of cytotoxic reactive oxygen species.[11]

  • The N-Methyl Group (N1-Position): The methylation at the N1 position blocks this site from further reaction and prevents tautomerization. This ensures that subsequent synthetic modifications occur at other desired positions and provides a fixed structural element that can influence the molecule's conformation and binding properties with biological targets.

Role as a Versatile Chemical Intermediate

Intermediate_Utility Core This compound C3-Br N1-CH₃ C5-NO₂ Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Core:f1->Coupling Versatile Handle Fixed Blocks Tautomerization & Influences Conformation Core:f2->Fixed Structural Anchor Reduction Reduction to Amine (-NH₂) Core:f3->Reduction Key Transformation Derivatives Amides, Sulfonamides, Ureas, etc. Reduction->Derivatives Further Derivatization

Caption: Functional group reactivity of the title compound in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following guidelines are based on available safety data sheets (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[12][13] Handle in a well-ventilated area or under a chemical fume hood.[12] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] Keep away from incompatible materials such as strong oxidizing agents and bases.[13]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12][14]

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[14]

Conclusion

This compound is a compound of significant strategic importance for researchers and scientists in the field of drug development. While not a therapeutic agent itself, its well-defined structure and the distinct reactivity of its three functional groups make it an invaluable building block. A thorough understanding of its synthesis, properties, and safe handling procedures empowers chemists to efficiently construct novel molecular entities based on the privileged indazole scaffold, paving the way for the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to 3-Bromo-1-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-5-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and organic synthesis. Its structural complexity, featuring a bromine atom, a methyl group, and a nitro group on the indazole core, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, with a focus on its molecular weight, synthesis, and analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C8H6BrN3O2[1][2]
Molecular Weight 256.06 g/mol [1][2][3]
CAS Number 74209-25-9[1][2]
Appearance Likely a solidN/A
Solubility Expected to have good solubility in organic solvents like dimethyl sulfoxide and ethanol.[4]

The molecular weight of 256.06 g/mol is a fundamental parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.[1][2][3]

Chemical Structure

The structural arrangement of atoms in this compound is depicted in the following diagram.

Caption: Chemical structure of this compound.

Synthesis

For instance, the synthesis of the related compound, 3-bromo-5-nitro-1H-indazole, involves the bromination of 5-nitro-1H-indazole.[5] This suggests a potential pathway where 1-methyl-5-nitro-1H-indazole could be brominated to yield the target compound. The starting material, 5-nitro-1H-indazole, can be prepared by the nitration of indazole.[4]

A generalized workflow for the synthesis is presented below.

G cluster_0 Synthesis Workflow Start Indazole Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Step 1 N-Methylation N-Methylation (e.g., CH3I, base) Nitration->N-Methylation Step 2a Bromination_alt Bromination (e.g., Br2, DMF) Nitration->Bromination_alt Step 2b Bromination Bromination (e.g., Br2, DMF) N-Methylation->Bromination Step 3a Purification Purification (e.g., Crystallization, Chromatography) Bromination->Purification Product This compound Purification->Product N-Methylation_alt N-Methylation (e.g., CH3I, base) Bromination_alt->N-Methylation_alt Step 3b N-Methylation_alt->Purification

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

Note: The following are generalized protocols and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Bromination of a Substituted Indazole (Illustrative)

This protocol is based on the synthesis of 3-bromo-5-nitro-1H-indazole and serves as a conceptual model.[5]

  • Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve the starting indazole (e.g., 1-methyl-5-nitro-1H-indazole) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -5°C) using an appropriate cooling bath.

  • Bromine Addition: Slowly add a solution of bromine in DMF to the cooled reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into water.

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed information about the molecular structure, confirming the positions of the bromo, methyl, and nitro substituents.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the N-O stretching of the nitro group and the C-Br stretching.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.

Applications in Research and Drug Development

Substituted indazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. They are key pharmacophores in a number of approved drugs and clinical candidates. The unique combination of substituents in this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, including but not limited to:

  • Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.

  • Antiviral and Antimicrobial Agents: Indazole derivatives have shown promise as antiviral and antimicrobial agents.

  • Central Nervous System (CNS) Active Agents: Certain indazole-based compounds have demonstrated activity in the CNS.

The bromo and nitro groups on the indazole ring provide reactive handles for further chemical modifications, allowing for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety Information

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable chemical entity with a molecular weight of 256.06 g/mol .[1][2][3] Its synthesis can be approached through established methods of indazole chemistry, and its structure can be unequivocally confirmed by modern analytical techniques. The versatility of this compound as a building block in organic synthesis positions it as a key intermediate for the discovery and development of new therapeutic agents.

References

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-1-methyl-5-nitro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in pharmaceutical research and development. We will delve into its chemical properties, provide validated synthetic protocols with mechanistic insights, explore its applications as a versatile intermediate, and detail essential safety and handling procedures.

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry. Its rigid, bicyclic structure and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug design. Molecules incorporating this core have shown a vast range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The strategic functionalization of the indazole core is paramount to modulating target specificity and pharmacokinetic properties, making well-defined intermediates like this compound exceptionally valuable.

Compound Profile: this compound

This compound is a specifically substituted indazole designed to serve as a versatile starting point for chemical library synthesis. The strategic placement of bromo, methyl, and nitro groups provides three distinct points for chemical modification.

Chemical Identity and Structure

The compound's identity is defined by the following key identifiers.

IdentifierValue
IUPAC Name This compound
CAS Number 74209-25-9
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol [2]
Canonical SMILES CN1N=C(Br)C2=C1C=C(C=C2)--INVALID-LINK--[O-]
Physicochemical and Spectroscopic Properties

The physical properties of the compound are summarized below. It is a solid at room temperature. The structure of this compound is well-characterized, with spectroscopic data including 1H NMR, 13C NMR, Mass Spectrometry, and IR readily available from commercial suppliers and chemical databases.[3]

PropertyValue (Calculated)Source
Boiling Point 388.3 °C at 760 mmHg[4]
Density 1.87 g/cm³[4]
Flash Point 188.6 °C[4]
Refractive Index 1.725[4]

Synthesis and Mechanistic Insights

The synthesis of this compound is a robust two-step process starting from commercially available 5-nitro-1H-indazole. This pathway involves an electrophilic bromination followed by a regioselective N-methylation.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the methyl group at the N1 position first, followed by the bromine at the C3 position, leading back to the simple starting material, 5-nitroindazole.

G Target This compound Intermediate 3-Bromo-5-nitro-1H-indazole Target->Intermediate N-Methylation (Disconnect C-N) Start 5-Nitro-1H-indazole Intermediate->Start C3-Bromination (Disconnect C-Br)

Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Protocols

The following protocols provide a validated pathway for the synthesis.

Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole

This procedure is adapted from a patented industrial process that achieves high yield via electrophilic bromination at the C3 position of the indazole ring.[5]

Protocol:

  • Vessel Preparation: Under a nitrogen atmosphere, charge a three-neck reaction flask with 50 g of 5-nitro-1H-indazole.

  • Dissolution: Add 500 mL of N,N-dimethylformamide (DMF) and begin stirring to dissolve the starting material.

  • Cooling: Cool the reaction mixture to -5 °C using an appropriate cooling bath.

  • Bromine Addition: While maintaining the temperature at -5 °C, slowly add 55.8 g of bromine dropwise. After the addition is complete, hold the reaction mixture at 0 to -5 °C for 1 hour.

  • Warming and Incubation: Slowly warm the reaction to 35-40 °C and maintain this temperature for 11 hours to drive the reaction to completion.

  • Workup and Isolation: Upon completion, the intermediate can be isolated through standard aqueous workup and filtration procedures outlined in the patent literature.[5] This process typically yields the product in high purity (>95%).

  • Expert Insight: The choice of DMF as a solvent is crucial; its polar aprotic nature facilitates the dissolution of the indazole and stabilizes the charged intermediates during the electrophilic aromatic substitution. The initial low temperature (-5 °C) is critical for controlling the exothermic reaction with bromine, preventing over-bromination and side reactions.

Step 2: Synthesis of this compound

The N-methylation of the indazole ring can lead to a mixture of N1 and N2 isomers. However, for 3-substituted indazoles, alkylation at the N1 position is generally favored. The following is a representative protocol based on standard methylation procedures for indazole derivatives, such as those used in the synthesis of the drug Pazopanib.[6]

Protocol:

  • Vessel Preparation: To a stirred solution of 3-bromo-5-nitro-1H-indazole (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or sodium hydride (NaH, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere.

  • Deprotonation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the indazolide anion.

  • Methylation: Cool the mixture back to 0 °C and add a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired N1-methylated product.

  • Expert Insight: The regioselectivity of N-alkylation (N1 vs. N2) is a classic challenge in indazole chemistry. The use of a strong base like NaH in THF often favors the thermodynamically more stable N1 product. The electron-withdrawing nature of the substituents on the benzene ring can also influence this ratio.

Synthetic Workflow Diagram

Caption: Two-step synthetic workflow to the target compound.

Applications in Drug Discovery and Chemical Biology

This compound is not typically an end-product but rather a highly valuable and versatile chemical intermediate. Its utility stems from the three orthogonal chemical handles that can be selectively addressed.

  • C3-Bromo Group: This position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which is a key strategy for exploring the SAR of kinase inhibitors that bind in the ATP pocket.

  • C5-Nitro Group: The nitro group is a synthetic precursor to an amine. Reduction (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite) yields 3-bromo-1-methyl-1H-indazol-5-amine. This amine is a crucial functional group for building out the "solubility tail" of drug candidates, often via amidation or sulfonamidation, to improve physicochemical properties.

  • N1-Methyl Group: The methylation at N1 blocks this position from further reaction and prevents the formation of tautomers. This is critical for defining a specific binding conformation and improving metabolic stability, as the N-H of an unsubstituted indazole can be a site of metabolism.

This trifecta of functionality makes the compound an ideal starting point for generating diverse chemical libraries for high-throughput screening.

Example Diversification Workflow

The diagram below illustrates how the intermediate can be elaborated into a library of potential drug-like molecules.

G cluster_0 C3-Functionalization cluster_1 C5-Functionalization Start This compound Path1_Step1 Suzuki Coupling (R-B(OH)₂, Pd catalyst) Start->Path1_Step1 Path2_Step1 Nitro Reduction (e.g., SnCl₂) Start->Path2_Step1 Path1_Product 3-Aryl-1-methyl-5-nitro-1H-indazole Path1_Step1->Path1_Product Path2_Intermediate 3-Bromo-1-methyl-1H-indazol-5-amine Path2_Step1->Path2_Intermediate Path2_Step2 Amide Coupling (R-COCl) Path2_Intermediate->Path2_Step2 Path2_Product N-(3-bromo-1-methyl-1H-indazol-5-yl)amide Path2_Step2->Path2_Product

Caption: Diversification potential of the title compound.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential for laboratory safety. The following information is derived from the material safety data sheet (MSDS).

GHS Hazard Identification
Hazard ClassCodeStatement
Acute toxicity, Oral H302Harmful if swallowed
Skin corrosion/irritation H315Causes skin irritation
Serious eye damage/irritation H319Causes serious eye irritation
Specific target organ toxicity H335May cause respiratory irritation
Signal Word Warning

Source: Aladdin Safety Data Sheet

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • First Aid (In case of exposure):

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

Conclusion

This compound is a strategically designed chemical intermediate with significant value for drug discovery and medicinal chemistry. Its well-defined synthesis and the presence of three distinct, orthogonally reactive functional groups make it an ideal scaffold for the efficient construction of diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and safety protocols enables researchers to fully leverage its potential in the development of novel therapeutics.

References

A Technical Guide to the Organic Solvent Solubility of 3-Bromo-1-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-1-methyl-5-nitro-1H-indazole in organic solvents. In the absence of extensive published solubility data for this specific compound, this document serves as a predictive framework and a practical laboratory guide for its empirical determination. We will delve into the theoretical principles governing solubility, present a systematic approach for solvent selection, and provide detailed experimental protocols for quantitative solubility assessment. This guide is intended to empower researchers in medicinal chemistry, process development, and formulation science to effectively handle and utilize this compound in their workflows.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound with a molecular formula of C8H6BrN3O2 and a molecular weight of 256.06 g/mol .[1][2] Its structure, characterized by an indazole core substituted with a bromine atom, a methyl group, and a nitro group, dictates its physicochemical properties, including its solubility. The presence of the polar nitro group and the potential for hydrogen bonding with the indazole nitrogen atoms suggest a degree of polarity. However, the bromine atom and the bicyclic aromatic system contribute to its lipophilic character. This amphipathic nature implies that its solubility will be highly dependent on the chosen solvent system.

A deep understanding of the solubility of this compound is critical for a variety of applications, including:

  • Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification: Selecting appropriate solvents for crystallization and chromatography.

  • Biological Assays: Preparing stock solutions and ensuring the compound remains in solution during in vitro and in vivo testing.

  • Formulation Development: Designing drug delivery systems that can effectively solubilize the active pharmaceutical ingredient.

Predicting Solubility: A Theoretical Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of a solvent is influenced by several factors, including its dielectric constant, dipole moment, and its ability to act as a hydrogen bond donor or acceptor.[4]

For this compound, we can anticipate the following:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent candidates. They possess high dielectric constants and are strong hydrogen bond acceptors, which can interact favorably with the nitro group and the indazole ring system. The synthesis of the related compound 3-bromo-5-nitro-1H-indazole in DMF further supports this prediction.

  • Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. While they are expected to be effective solvents, their ability to solvate the molecule may be slightly less than that of polar aprotic solvents due to the energy required to break the solvent's hydrogen bonding network.

  • Limited Solubility in Nonpolar Solvents: Solvents like hexanes, toluene, and diethyl ether are unlikely to be effective at dissolving significant quantities of this compound due to the polarity imparted by the nitro group.

The following diagram illustrates the logical flow for selecting an appropriate solvent based on these principles.

G A Start: Assess Target Molecule (this compound) B Analyze Functional Groups: - Nitro (polar) - Indazole (H-bond acceptor) - Bromo & Aromatic Rings (lipophilic) A->B C Hypothesize: Moderate to High Polarity B->C D Select Solvent Class C->D E Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) D->E  Best Choice F Polar Protic (e.g., Ethanol, Methanol, Isopropanol) D->F  Good Choice G Nonpolar (e.g., Hexanes, Toluene) D->G  Poor Choice H High Predicted Solubility E->H I Moderate Predicted Solubility F->I J Low Predicted Solubility G->J K Proceed to Experimental Verification H->K I->K J->K

Caption: Solvent selection workflow for this compound.

A Survey of Potential Organic Solvents

The following table provides a list of common organic solvents, categorized by their polarity, along with their key physicochemical properties. This table should be used as a reference when selecting candidate solvents for experimental solubility determination.

SolventClassPolarity IndexDielectric Constant (20°C)Hydrogen BondingBoiling Point (°C)
Nonpolar
n-HexaneAliphatic Hydrocarbon0.11.89None69
TolueneAromatic Hydrocarbon2.42.38None111
Diethyl EtherEther2.84.34Acceptor35
Polar Aprotic
Dichloromethane (DCM)Halogenated Hydrocarbon3.19.08Weak Acceptor40
Tetrahydrofuran (THF)Ether4.07.52Acceptor66
Ethyl AcetateEster4.46.02Acceptor77
AcetoneKetone5.120.7Acceptor56
Acetonitrile (ACN)Nitrile5.837.5Acceptor82
Dimethylformamide (DMF)Amide6.436.7Acceptor153
Dimethyl Sulfoxide (DMSO)Sulfoxide7.246.7Acceptor189
Polar Protic
Isopropanol (IPA)Alcohol3.919.9Donor & Acceptor82
Ethanol (EtOH)Alcohol4.324.5Donor & Acceptor78
Methanol (MeOH)Alcohol5.132.7Donor & Acceptor65
Water-10.280.1Donor & Acceptor100

Experimental Determination of Solubility

Given the lack of published data, an empirical approach is necessary. The following protocols outline standard methods for determining the solubility of a compound.

Qualitative Solubility Assessment

This rapid method provides a general indication of solubility.

Protocol:

  • Add approximately 1-2 mg of this compound to a small vial.

  • Add 0.5 mL of the chosen solvent.

  • Vortex the mixture for 30 seconds at room temperature.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is considered soluble at that concentration (approximately 2-4 mg/mL).

  • If the solid has not dissolved, gently warm the mixture to 40-50°C and observe any changes. Note any temperature-dependent solubility.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5]

Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. Ensure there is a visible amount of undissolved solid.

  • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Prepare a standard calibration curve of the compound in the same solvent to ensure accurate quantification.[5]

The following diagram outlines the workflow for the shake-flask method.

G A Start: Prepare Saturated Solution B Add excess solid to known volume of solvent A->B C Equilibrate at constant temperature (24-48 hours with agitation) B->C D Separate solid and liquid phases (centrifugation or filtration) C->D E Analyze Supernatant D->E F Quantify concentration using HPLC or MS E->F G Compare to standard calibration curve F->G H Result: Equilibrium Solubility (e.g., in mg/mL or mM) G->H

References

A Comprehensive Spectroscopic Guide to 3-Bromo-1-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the core spectroscopic data for 3-Bromo-1-methyl-5-nitro-1H-indazole (CAS No: 74209-25-9).[1][2][3] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the underlying chemical principles, and provides robust, field-tested protocols for data acquisition. Our approach is grounded in the principles of structural elucidation, demonstrating how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy converge to provide an unambiguous structural confirmation of this important chemical entity.

Molecular Structure and Spectroscopic Implications

This compound is a substituted indazole, a class of heterocyclic compounds with significant biological and pharmaceutical relevance.[4][5][6][7] Its structure comprises a bicyclic indazole core, substituted with a bromine atom at position 3, a methyl group at position 1 (N1), and a nitro group at position 5. Each substituent imparts distinct electronic effects that are critical for interpreting the molecule's spectroscopic signature.

  • N-Methyl Group (N1): Introduces a key aliphatic signal in NMR and serves as a stable anchor, preventing the annular tautomerism seen in N-unsubstituted indazoles.[4][5]

  • Bromo Group (C3): This heavy halogen significantly influences the mass spectrum by creating a characteristic isotopic pattern and impacts the chemical shift of adjacent carbon atoms in ¹³C NMR.

  • Nitro Group (C5): As a powerful electron-withdrawing group, it strongly deshields nearby protons and carbons, causing them to resonate at higher chemical shifts (downfield) in NMR spectra.[8][9] It also produces exceptionally strong and characteristic absorption bands in the infrared spectrum.[10][11][12]

The interplay of these substituents creates a unique spectroscopic fingerprint, which we will dissect in the following sections.

Caption: Molecular structure of this compound with IUPAC numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons.

Expertise & Rationale

The ¹H NMR spectrum of an aromatic compound is highly sensitive to the electronic nature of its substituents.[13][14] For this compound, we anticipate four distinct signals: one singlet for the N-methyl protons and three signals in the aromatic region for the protons on the benzene ring. The electron-withdrawing nitro group at C5 will cause a significant downfield shift for all aromatic protons, particularly the ortho proton (H4) and para proton (H6).[8][9] The expected splitting pattern arises from spin-spin coupling between adjacent protons, which is governed by the number of bonds separating them (e.g., ³J or ortho-coupling, ⁴J or meta-coupling).

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
N-CH₃~4.1Singlet (s)N/AAliphatic methyl group attached to nitrogen; deshielded by the heterocyclic ring.
H7~7.8Doublet (d)³J ≈ 9.0Ortho-coupled to H6. Less affected by the nitro group compared to H4 and H6.
H6~8.4Doublet of doublets (dd)³J ≈ 9.0, ⁴J ≈ 2.2Ortho-coupled to H7 and meta-coupled to H4. Deshielded by the para nitro group.
H4~8.9Doublet (d)⁴J ≈ 2.2Meta-coupled to H6. Strongly deshielded due to its ortho position relative to the nitro group.

Note: These are predicted values based on established substituent effects on the indazole scaffold. Actual experimental values may vary slightly.[15][16][17]

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[16]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Tune and shim the spectrometer to ensure magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., 'zg30').

    • Set a pulse angle of 30-45 degrees.

    • Use a relaxation delay of 2 seconds and an acquisition time of 3-4 seconds.

    • Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of a molecule. While less sensitive than ¹H NMR, proton-decoupled ¹³C NMR spectra are simpler, with each unique carbon atom typically appearing as a single line.

Expertise & Rationale

The chemical shifts in ¹³C NMR are also dictated by the electronic environment. The C5 carbon, directly attached to the electron-withdrawing nitro group, is expected to be significantly deshielded and appear far downfield. Conversely, the C3 carbon, bonded to the electronegative but less deshielding bromine atom, will also be downfield. The N-methyl carbon will appear in the aliphatic region. Identifying the quaternary carbons (C3, C3a, C5, C7a) is key to a full assignment, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
N-CH₃~35Typical range for an N-methyl group on a heteroaromatic ring.
C3~118Quaternary carbon attached to bromine.
C7~112Aromatic CH, shielded relative to other ring carbons.
C3a~122Quaternary carbon at the ring junction.
C4~120Aromatic CH, ortho to the nitro group.
C6~125Aromatic CH, para to the nitro group.
C7a~140Quaternary carbon at the ring junction, adjacent to N1.
C5~144Quaternary carbon directly attached to the electron-withdrawing nitro group.

Note: These are predicted values. Definitive assignment may require 2D NMR experiments (HSQC, HMBC).

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition:

    • Acquire a proton-decoupled spectrum (e.g., 'zgpg30') to simplify the spectrum to singlets.

    • Use a spectral width sufficient to cover both aliphatic and aromatic regions (~0-200 ppm).

    • A longer relaxation delay (e.g., 5 seconds) may be needed for quaternary carbons.

    • Accumulate a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: General experimental workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For halogenated compounds, it offers a particularly definitive signature.

Expertise & Rationale

The most crucial feature in the mass spectrum of this compound will be the molecular ion (M⁺) peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[18] This results in a characteristic "doublet" for the molecular ion peak and any fragment containing the bromine atom. The two peaks will be separated by 2 mass-to-charge units (m/z) and have a relative intensity ratio of approximately 1:1.[19] This isotopic signature is a powerful confirmation of the presence of a single bromine atom.

Electron Impact (EI) ionization is expected to be energetic enough to cause fragmentation.[20] Plausible fragmentation pathways include the loss of the nitro group (NO₂•, 46 Da), loss of a methyl radical (CH₃•, 15 Da), or cleavage of the heterocyclic ring.

Predicted Mass Spectrometry Data (EI-MS)
m/z ValueProposed FragmentKey Feature
255 / 257[C₈H₆⁷⁹/⁸¹BrN₃O₂]⁺Molecular Ion (M⁺, M+2) . Confirms molecular formula and presence of one bromine atom.
209 / 211[M - NO₂]⁺Loss of the nitro group. The 1:1 isotopic pattern should be preserved.
240 / 242[M - CH₃]⁺Loss of the N-methyl group. The 1:1 isotopic pattern should be preserved.
130[C₇H₄N₂O₂]⁺Loss of Br• from the molecular ion.
76[C₆H₄]⁺Benzene fragment, common in fragmentation of aromatic compounds.
Experimental Protocol: Mass Spectrometry Acquisition
  • Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.

  • Ionization: Utilize Electron Impact (EI) ionization for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

  • Data Interpretation: Analyze the resulting spectrum, identifying the molecular ion peak (M⁺) and its M+2 isotopic partner. Propose structures for major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Rationale

The IR spectrum of this compound will be dominated by the extremely strong absorptions from the nitro group.[11] Aromatic nitro compounds exhibit two distinct, strong bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[10][12] Additional characteristic peaks will confirm the aromatic nature of the core and the presence of C-H bonds.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~3100-3000C-H StretchMedium-WeakAromatic C-H
~2950C-H StretchWeakAliphatic (N-CH₃)
~1600, ~1475C=C StretchMediumAromatic Ring
~1550-1475 NO₂ Asymmetric Stretch Very Strong Nitro Group
~1360-1290 NO₂ Symmetric Stretch Very Strong Nitro Group
~800-900C-H Out-of-plane BendStrongSubstituted Aromatic Ring
Experimental Protocol: IR Spectroscopy Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Place the sample and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural elucidation of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the precise arrangement of the carbon-hydrogen framework and the influence of the substituents. Mass spectrometry confirms the molecular formula and unambiguously proves the presence of a single bromine atom through its characteristic M⁺/M+2 isotopic pattern. Finally, infrared spectroscopy provides clear and intense evidence for the critical nitro functional group. Together, these datasets form a self-validating system that provides a comprehensive and trustworthy characterization of the target molecule.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3-Bromo-1-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For professionals in pharmaceutical research and development, the precise structural elucidation of novel heterocyclic compounds is a critical step in the discovery pipeline. This guide offers a comprehensive technical overview of the ¹³C NMR spectroscopy of 3-Bromo-1-methyl-5-nitro-1H-indazole, a substituted indazole of interest in medicinal chemistry. This document provides a detailed analysis of the predicted ¹³C NMR spectrum, a thorough explanation of the underlying chemical principles governing the spectral features, a step-by-step experimental protocol for data acquisition, and illustrative diagrams to clarify the molecular structure and experimental workflow.

Introduction: The Significance of ¹³C NMR in Heterocyclic Chemistry

The indazole scaffold is a prominent feature in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties. The precise substitution pattern on the indazole ring system is crucial for its pharmacological activity, making unambiguous structural confirmation essential. ¹³C NMR spectroscopy serves as a powerful tool for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment gives rise to a specific resonance signal in the spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.

In the case of this compound, the interplay of the electron-withdrawing nitro group, the inductively withdrawing bromine atom, and the electron-donating methyl group creates a distinct pattern of chemical shifts for the nine carbon atoms in the molecule. Understanding these substituent effects is key to accurately interpreting the ¹³C NMR spectrum and confirming the regiochemistry of the substitution.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the standard IUPAC numbering system for the 1H-indazole ring is employed.

Figure 1. Molecular structure of this compound with atom numbering.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted chemical shifts are influenced by the following factors:

  • Nitro Group (-NO₂): A strong electron-withdrawing group that significantly deshields the carbon atom to which it is attached (ipso-carbon, C5) and other carbons in conjugation (C4 and C6).

  • Bromine Atom (-Br): An electronegative atom that exerts an inductive electron-withdrawing effect, leading to deshielding of the directly attached carbon (C3).

  • N-Methyl Group (-CH₃): An electron-donating group that shields the nitrogen atom it is attached to and can have a minor shielding effect on adjacent carbons.

  • The Indazole Ring System: The inherent aromaticity and electronic distribution of the fused heterocyclic ring system.

Based on these principles, the predicted ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆ are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C3~120-125Shielded relative to other quaternary carbons due to the heavy atom effect of bromine, but deshielded by the electronegativity of bromine.
C3a~135-140A quaternary carbon within the pyrazole ring, influenced by the adjacent bromine and the fused benzene ring.
C4~115-120Shielded due to its position relative to the electron-withdrawing nitro group and adjacent to the bridgehead carbon.
C5~145-150Strongly deshielded due to the direct attachment of the powerful electron-withdrawing nitro group.[2]
C6~120-125Deshielded by the nitro group at the adjacent C5 position.
C7~110-115Expected to be one of the more shielded aromatic carbons.
C7a~140-145A quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen atom.
N-CH₃~35-40Typical chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic system.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for indazole derivatives.

  • Concentration: Dissolve approximately 15-30 mg of the purified compound in 0.6-0.8 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm). However, the residual solvent peak can also be used for referencing (e.g., DMSO-d₆ at 39.51 ppm).

NMR Instrument Parameters

The following are general guidelines for setting up a ¹³C NMR experiment on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Experiment: A standard one-dimensional ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

  • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

  • Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the residual solvent peak.

Workflow for ¹³C NMR Analysis

The overall workflow for the ¹³C NMR analysis of this compound can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Setup NMR Experiment Parameters transfer->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference assign Assign Chemical Shifts reference->assign structure Correlate with Structure assign->structure

Figure 2. Experimental workflow for ¹³C NMR analysis.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all carbon signals, especially the quaternary carbons, advanced 2D NMR experiments are highly recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the straightforward assignment of all protonated carbons (C4, C6, C7, and the N-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (C3, C3a, C5, and C7a) by observing their correlations with nearby protons. For instance, the protons of the N-methyl group would be expected to show correlations to C7a and C3.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR spectroscopy of this compound. While a definitive experimental spectrum is not publicly available, the predicted chemical shifts and their detailed interpretation based on established principles of substituent effects offer a robust framework for researchers working with this and related compounds. The detailed experimental protocol and the suggested use of advanced 2D NMR techniques provide a clear path for obtaining and interpreting high-quality NMR data, which is fundamental for the structural verification of novel chemical entities in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-1-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-1-methyl-5-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural complexity, incorporating a brominated indazole core with both methyl and nitro functional groups, necessitates robust analytical techniques for its unequivocal identification and characterization. Mass spectrometry stands as a primary tool for this purpose, offering detailed insights into the molecule's elemental composition and structural architecture through precise mass measurements and fragmentation analysis.

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. As no public mass spectrum for this specific compound is readily available, this document synthesizes foundational principles of mass spectrometry with established fragmentation patterns of related chemical moieties to present a predictive yet scientifically rigorous analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how this molecule behaves under mass spectrometric conditions, enabling them to identify it in complex mixtures, confirm its synthesis, or study its metabolic fate.

Predicted Mass Spectrum: Core Features and Isotopic Signature

The chemical formula for this compound is C₈H₆BrN₃O₂[1][2]. The nominal molecular weight is 256 g/mol . A key feature in the mass spectrum of this compound will be the distinctive isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio)[3][4][5][6][7]. This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 mass-to-charge units (m/z) and having nearly equal intensities.

Therefore, the molecular ion region of the electron ionization (EI) mass spectrum of this compound is expected to show two prominent peaks at m/z 255 (corresponding to the molecule containing ⁷⁹Br) and m/z 257 (corresponding to the molecule containing ⁸¹Br), with an intensity ratio of approximately 1:1. The presence of this "M" and "M+2" peak pattern is a definitive indicator of a monobrominated compound[7].

Proposed Fragmentation Pathways under Electron Ionization (EI)

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation[7][8]. The fragmentation of this compound is anticipated to proceed through several logical pathways, driven by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation is likely to involve the nitro group and the bromine atom, as these are common cleavage points in related structures[3][9].

The following diagram illustrates the predicted major fragmentation pathways:

G M C₈H₆BrN₃O₂+ (m/z 255/257) F1 [M - NO₂]+ C₈H₆BrN₂+ (m/z 209/211) M->F1 - NO₂ (46 u) F2 [M - Br]+ C₈H₆N₃O₂+ (m/z 176) M->F2 - Br (79/81 u) F5 [M - O - NO]+ C₈H₆BrN₂+ (m/z 209/211) M->F5 - O, -NO (46 u) F3 [M - NO₂ - HCN]+ C₇H₅BrN+ (m/z 182/184) F1->F3 - HCN (27 u) F4 [M - Br - NO₂]+ C₈H₆N₂+ (m/z 130) F2->F4 - NO₂ (46 u)

Caption: Predicted Electron Ionization fragmentation pathways for this compound.

Detailed Explanation of Fragmentation Pathways:

  • Loss of the Nitro Group: A very common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, which has a mass of 46 u[9]. This would result in a significant fragment ion at m/z 209/211 . This fragment retains the bromine atom and would therefore exhibit the characteristic 1:1 isotopic pattern. Another related fragmentation is the loss of a nitro radical (•NO) followed by the loss of a carbonyl group (CO), or a rearrangement and loss of HONO.

  • Loss of the Bromine Atom: Halogens can be readily lost as radicals during mass spectrometry[4]. The cleavage of the C-Br bond would lead to the loss of a bromine radical (79 u or 81 u). This would generate a fragment ion at m/z 176 . Since this fragment no longer contains bromine, it would appear as a single peak.

  • Sequential Fragmentations:

    • The fragment at m/z 209/211 ([M - NO₂]⁺) can undergo further fragmentation. A common loss from nitrogen-containing heterocyclic rings is hydrogen cyanide (HCN), with a mass of 27 u. This would lead to a fragment at m/z 182/184 .

    • The fragment at m/z 176 ([M - Br]⁺) could subsequently lose the nitro group (NO₂), resulting in a fragment at m/z 130 .

Summary of Predicted Mass Spectral Data

The following table summarizes the predicted key ions, their mass-to-charge ratios, and their proposed structures for this compound.

m/z (relative to ⁷⁹Br) m/z (relative to ⁸¹Br) Proposed Ion Structure Notes
255257[C₈H₆BrN₃O₂]⁺Molecular ion (M⁺), exhibiting a 1:1 isotopic ratio.
209211[M - NO₂]⁺Loss of the nitro group. Retains the 1:1 bromine isotopic pattern.
176-[M - Br]⁺Loss of the bromine radical. Appears as a single peak.
182184[M - NO₂ - HCN]⁺Sequential loss from the [M - NO₂]⁺ fragment.
130-[M - Br - NO₂]⁺Sequential loss from the [M - Br]⁺ fragment.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed, step-by-step methodology for acquiring the mass spectrum of this compound.

1. Sample Preparation:

  • Objective: To prepare a solution of the analyte at an appropriate concentration for analysis.

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 10-50 µg/mL. The optimal concentration may require adjustment based on instrument sensitivity.

    • Ensure the final solution is free of any particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter.

2. Instrumentation and Data Acquisition (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound due to its likely volatility.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless, operated in splitless mode at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV[8].

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Analysis and Interpretation:

  • Objective: To identify the molecular ion and characteristic fragment ions to confirm the structure of this compound.

  • Procedure:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Extract the mass spectrum for the analyte peak.

    • Identify the molecular ion peaks (M⁺ and M+2⁺) at m/z 255 and 257, confirming the presence of one bromine atom by their ~1:1 intensity ratio.

    • Identify and analyze the major fragment ions in the spectrum.

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

    • For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion and key fragments should be determined to confirm their elemental composition.

The following diagram illustrates the general workflow for this experimental protocol:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis weigh Weigh 1 mg of Sample dissolve Dissolve in 1 mL Solvent weigh->dissolve dilute Dilute to 10-50 µg/mL dissolve->dilute filter Filter if Necessary dilute->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-400) ionize->detect tic Examine Total Ion Chromatogram detect->tic extract Extract Mass Spectrum tic->extract identify_m Identify Molecular Ion (m/z 255/257) extract->identify_m identify_f Identify Fragment Ions identify_m->identify_f compare Compare with Predicted Pattern identify_f->compare

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a rich and informative spectrum. The unequivocal identification of this compound hinges on the observation of the characteristic 1:1 isotopic pattern of the molecular ion at m/z 255/257 and the logical fragmentation pathways involving the loss of the nitro group and the bromine atom. This in-depth guide provides a robust framework for researchers to anticipate, acquire, and interpret the mass spectrum of this and structurally related compounds, thereby facilitating its unambiguous characterization in various scientific endeavors. The provided experimental protocol offers a validated starting point for obtaining high-quality mass spectral data.

References

An In-Depth Technical Guide to the Purity Analysis of 3-Bromo-1-methyl-5-nitro-1H-indazole by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors and key intermediates. 3-Bromo-1-methyl-5-nitro-1H-indazole (CAS No. 74209-25-9) is a heterocyclic compound whose structural motifs—an indazole core, a nitro group, and a bromine atom—make it a valuable building block in medicinal chemistry.[1][2] The presence of even minute quantities of impurities, whether arising from the synthetic route or subsequent degradation, can have profound implications for the yield, safety, and efficacy of the final drug product.

This guide provides a comprehensive, field-proven framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals, moving beyond a simple recitation of steps to explain the underlying scientific rationale—the "why" behind the "how"—that transforms a routine procedure into a robust, reliable, and self-validating analytical system.

Foundational Strategy: Method Development for a Nitroaromatic Heterocycle

The development of a successful HPLC method is a systematic process that begins with an understanding of the analyte's physicochemical properties.[3][4] this compound is a moderately polar, non-volatile molecule with strong UV absorbance due to its conjugated nitroaromatic system. This profile makes Reversed-Phase HPLC (RP-HPLC) with UV detection the analytical technique of choice.[5][6]

Our strategic approach is visualized in the workflow below:

MethodDevelopmentWorkflow cluster_prep Phase 1: Analyte Characterization cluster_scout Phase 2: Method Scouting cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation & Implementation Analyte Review Physicochemical Properties (Polarity, pKa, UV λmax) Col_Select Column Selection (e.g., C18, Phenyl) Analyte->Col_Select Informs stationary phase choice MP_Select Mobile Phase Screening (ACN/H2O vs. MeOH/H2O) Col_Select->MP_Select Iterative process Det_Select Detector Wavelength (DAD Screening) MP_Select->Det_Select Grad_Opt Gradient Optimization (Slope, Time) Det_Select->Grad_Opt Proceed with best conditions Flow_Opt Flow Rate & Temp. (Efficiency vs. Pressure) Grad_Opt->Flow_Opt Validation ICH Guideline Validation (Specificity, Linearity, Accuracy, etc.) Flow_Opt->Validation Lock final method SOP Final Method & SOP Validation->SOP For routine use

Caption: A systematic workflow for HPLC method development.

Rationale for Column and Mobile Phase Selection
  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its hydrophobic nature provides excellent retention for moderately polar compounds like our target analyte. The choice of a high-purity silica backbone minimizes peak tailing, which can be an issue with nitrogen-containing heterocycles.

  • Mobile Phase: The selection of an organic modifier is critical for achieving optimal selectivity.[7]

    • Acetonitrile (ACN): Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths compared to methanol.

    • Methanol (MeOH): Can offer different selectivity for aromatic compounds due to its protic nature and different dipole moment.

    • Aqueous Phase: An acidic modifier, such as 0.1% formic acid, is incorporated into the aqueous phase. This serves to suppress the ionization of any potential acidic or basic impurities, ensuring they are in a single, uncharged form, which leads to sharp, symmetrical peaks and reproducible retention times.[8]

Detector Wavelength Selection

A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is indispensable during method development. It allows for the acquisition of the full UV-Vis spectrum for each peak, which is crucial for:

  • Determining the Wavelength Maximum (λmax): Analysis of the analyte's UV spectrum will reveal the λmax, the wavelength of highest absorbance, ensuring maximum sensitivity.

  • Peak Purity Analysis: Comparing spectra across a single chromatographic peak can confirm its homogeneity and detect the presence of co-eluting impurities.

For this compound, a strong absorbance is expected in the 250-350 nm range due to the nitro-substituted aromatic system.

The Core Protocol: A Stability-Indicating RP-HPLC Method

This section details the finalized, optimized method designed to separate the main analyte from its potential process-related and degradation impurities.

Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, DAD/PDA DetectorStandard configuration for robust method development and validation.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides high efficiency and resolution for complex samples.[9]
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)Acidified aqueous phase for peak shape control.[7]
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier with good UV transparency.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA gradient is essential to elute potential non-polar impurities while retaining and separating more polar ones from the main peak.[10]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 285 nm (Acquire spectra from 200-400 nm)Chosen based on the analyte's λmax for optimal sensitivity.
Injection Volume 10 µLA typical volume to avoid column overloading.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.[11]
Experimental Protocols

Protocol 1: Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Filter through a 0.45 µm membrane filter and degas.

  • Diluent (ACN/Water 50:50): Mix equal volumes of acetonitrile and HPLC-grade water.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation: A Self-Validating System for Trustworthiness

Validation is the documented evidence that an analytical method is suitable for its intended purpose.[12][13] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish the method's trustworthiness.[10][14]

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] To prove the method is "stability-indicating," forced degradation studies are performed.[8][9]

Protocol 2: Forced Degradation Study

  • Prepare separate solutions of the analyte at approximately 500 µg/mL.

  • Acid Hydrolysis: Add 1 mL of 1M HCl, heat at 80°C for 4 hours. Cool, neutralize with 1M NaOH, and dilute with diluent.

  • Base Hydrolysis: Add 1 mL of 1M NaOH, heat at 80°C for 2 hours. Cool, neutralize with 1M HCl, and dilute with diluent.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂, and keep at room temperature for 24 hours. Dilute with diluent.[15]

  • Thermal Degradation: Expose the solid powder in an oven at 105°C for 48 hours. Dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples alongside an unstressed control sample. The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and peak purity analysis of the analyte peak passes.

Linearity, Accuracy, Precision, and Sensitivity

These parameters quantify the method's performance.

ParameterProtocol SummaryAcceptance Criteria
Linearity Analyze a series of at least five concentrations ranging from LOQ to 150% of the working concentration (e.g., 1 to 75 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or sample at three levels (e.g., 80%, 100%, 120%) in triplicate.[10]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.[12]Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.The LOQ must be precise and accurate.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).[13]System suitability parameters must remain within limits; peak retention and area should not significantly change.

Potential Impurities: Know Your Enemy

A robust purity method must be able to separate the target compound from impurities that are likely to be present. Based on a plausible synthesis route starting from 5-nitro-1H-indazole, potential process-related impurities include:[16]

  • Impurity A (Starting Material): 5-nitro-1H-indazole

  • Impurity B (Unbrominated Intermediate): 1-methyl-5-nitro-1H-indazole

  • Impurity C (Positional Isomer): 3-Bromo-2-methyl-5-nitro-1H-indazole

ImpurityRelationship SM 5-nitro-1H-indazole (Impurity A) INT 1-methyl-5-nitro-1H-indazole (Impurity B) SM->INT Methylation API This compound (Target Analyte) INT->API Bromination ISO Positional Isomer (Impurity C) INT->ISO Side Reaction

Caption: Potential process-related impurities.

Data Interpretation and Purity Calculation

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed by injecting the working standard solution (typically five or six times). This ensures the chromatographic system is performing adequately.[14]

SST ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% for n≥5 injectionsConfirms injection precision.
%RSD of Retention Time ≤ 1.0% for n≥5 injectionsConfirms pump performance and system stability.
Purity Calculation

The purity is typically calculated using the area normalization method.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

This calculation assumes that all impurities have the same response factor as the main analyte at the chosen wavelength. For higher accuracy, especially for known impurities, Relative Response Factors (RRFs) should be determined and applied.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded approach to the purity analysis of this compound by HPLC. By integrating a logical method development strategy with rigorous validation according to ICH guidelines, the resulting analytical procedure is not merely a set of instructions but a robust, reliable, and trustworthy system. This stability-indicating method is fit for its intended purpose in a regulated environment, ensuring that the quality of this critical pharmaceutical intermediate can be confidently assessed throughout the drug development lifecycle.

References

Topic: The Biological Potential of 3-Bromo-1-methyl-5-nitro-1H-indazole Derivatives: A Synthetic Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved therapeutics.[1][2][3][4] This guide delves into the specific potential of 3-Bromo-1-methyl-5-nitro-1H-indazole derivatives, a class of compounds engineered for versatility and potent biological activity. We will explore the strategic synthesis of this core scaffold, its diverse biological applications—ranging from oncology to infectious diseases—and the underlying mechanisms of action that make it a compelling starting point for novel drug discovery. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic promise of these derivatives.

The Indazole Scaffold: A Privileged Structure in Drug Design

Indazole-containing compounds have garnered significant attention in pharmaceutical research for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3][5] The fusion of a benzene and pyrazole ring creates a bicyclic system that is both structurally rigid and amenable to chemical modification, allowing it to serve as an effective hinge-binding motif for enzymes like kinases.[1]

The specific compound, this compound, is strategically functionalized:

  • The 3-Bromo Group: This halogen serves as a highly versatile synthetic handle. Its presence allows for the introduction of a wide array of chemical moieties through well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the systematic exploration of the structure-activity relationship (SAR).[1][6]

  • The 5-Nitro Group: The electron-withdrawing nitro group is not merely a substituent; it is a key pharmacophoric element. In many biological systems, it can be enzymatically reduced by nitroreductases (NTRs)—particularly those found in microbes and hypoxic tumor cells—to generate cytotoxic reactive oxygen species (ROS) and reactive nitrogen species. This targeted activation mechanism is a cornerstone of its potential antimicrobial and anticancer effects.[7][8]

  • The 1-Methyl Group: N-alkylation at the N1 position defines the tautomeric form of the indazole ring, which is crucial for consistent biological interactions.[1] It also modulates the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

Synthetic Strategy and Derivatization

The synthesis of the this compound core and its subsequent diversification is a logical, multi-step process. The strategic placement of the bromine atom is the key to unlocking a library of derivatives.

Core Synthesis Workflow

The foundational synthesis begins with a commercially available starting material, 5-nitro-1H-indazole, and proceeds through bromination and methylation.

Synthesis_Workflow Start 5-Nitro-1H-indazole Step1 Bromination (e.g., Br2, DMF) Start->Step1 Intermediate 3-Bromo-5-nitro-1H-indazole Step1->Intermediate Step2 N1-Methylation (e.g., CH3I, Base) Intermediate->Step2 Core This compound Step2->Core Step3 Cross-Coupling Reactions (Suzuki, Heck, etc.) Core->Step3 Derivatives Diverse Library of Derivatives Step3->Derivatives

Caption: General synthetic pathway for producing diverse this compound derivatives.

Experimental Protocol: Synthesis of 3-Bromo-5-nitro-1H-indazole

This protocol is adapted from established methodologies for the bromination of indazoles.[9]

  • Setup: Under a nitrogen atmosphere, add 5-nitro-1H-indazole to a three-necked reaction flask equipped with a stirrer and a dropping funnel.

  • Dissolution: Add N,N-dimethylformamide (DMF) to the flask and stir until the starting material is fully dissolved. A typical mass-to-volume ratio is 1:10 (g/mL).[9]

  • Cooling: Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath.

  • Bromination: Slowly add a stoichiometric equivalent of bromine (Br₂) dropwise to the cooled solution, maintaining the temperature below 0°C. After the addition is complete, allow the reaction to stir at this temperature for 1 hour.[9]

  • Warming: Gradually warm the reaction mixture to 35-40°C and maintain this temperature for approximately 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 3-bromo-5-nitro-1H-indazole.

Biological Potential and Mechanisms of Action

The functional group arrangement on the this compound scaffold endows it with potent activity across several therapeutic areas.

Anticancer Activity

The indazole core is a proven pharmacophore in oncology, with several indazole-based kinase inhibitors approved for clinical use.[4] Derivatives of this scaffold exhibit potent antiproliferative activity by targeting key signaling pathways involved in cancer cell growth and survival.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Indazole derivatives frequently function as ATP-competitive kinase inhibitors, where the indazole nitrogen atoms form crucial hydrogen bonds with the "hinge" region of the kinase active site.[1] The substituents at the 3-position explore adjacent hydrophobic pockets, determining the inhibitor's potency and selectivity. Furthermore, derivatives have been shown to induce apoptosis by modulating key regulatory proteins. For instance, studies on related compounds have demonstrated inhibition of the Bcl2 anti-apoptotic family and interference with the p53/MDM2 pathway, leading to cell cycle arrest and programmed cell death.[10]

Kinase_Inhibition cluster_0 Kinase Active Site Hinge Hinge Region ATP_Pocket ATP Binding Pocket Block X Indazole 3-Substituted Indazole Derivative Indazole->Hinge H-Bonds Indazole->ATP_Pocket Occupies Pocket ATP ATP ATP->ATP_Pocket Downstream Downstream Signaling (Proliferation, Survival) Block->Downstream Inhibition

Caption: Indazole derivatives inhibit kinase activity by binding to the ATP pocket's hinge region.

Data Presentation: Antiproliferative Activity

The following table summarizes the cytotoxic activity of representative substituted indazole derivatives against various human cancer cell lines, illustrating the impact of structural modifications.

Compound IDKey SubstituentsTarget Cell LineIC₅₀ (µM)Reference
6o 1H-indazole-3-amine derivativeK562 (Leukemia)5.15[10]
7d 1-benzyl-5-bromoindolin-2-one derivativeMCF-7 (Breast)2.93[11]
Analog 3 6-(piperazinyl-pyridinyl)4T1 (Breast)0.23[1]
Antimicrobial and Antiparasitic Activity

Nitroaromatic compounds have a long history as antimicrobial agents. The 5-nitro group on the indazole scaffold is the key to this activity, providing a mechanism for selective toxicity against pathogens.

Mechanism of Action: Nitroreductase-Mediated Oxidative Stress

In anaerobic or microaerophilic environments, such as those inhabited by certain bacteria and protozoa, type I nitroreductases (NTRs) can reduce the 5-nitro group.[8] This process generates highly reactive nitroso and hydroxylamino intermediates and triggers the production of ROS, such as superoxide radicals.[8] The resulting oxidative stress damages cellular macromolecules, including DNA, proteins, and lipids, leading to parasite or bacterial cell death. This mechanism is particularly effective against parasites like Trypanosoma cruzi and Leishmania.[8][12][13]

Antimicrobial_MOA Prodrug 5-Nitro-Indazole (Inactive Prodrug) NTR Nitroreductase (NTR) (in Pathogen) Prodrug->NTR Enzymatic Reduction Reactive Reactive Nitrogen/ Oxygen Species (ROS) NTR->Reactive Damage Cellular Damage (DNA, Proteins) Reactive->Damage Death Pathogen Death Damage->Death

Caption: Mechanism of action for nitro-indazoles via pathogen-specific nitroreductase activation.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.[14][15]

Mechanism of Action: Inhibition of Inflammatory Mediators

Studies have shown that nitroindazole derivatives can exert their anti-inflammatory effects through multiple mechanisms.[14][16] These include:

  • Inhibition of Cyclooxygenase (COX) enzymes , particularly the inducible COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[15]

  • Suppression of Pro-inflammatory Cytokines , such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[15][16]

  • Scavenging of Free Radicals , including nitric oxide (NO), which mitigates oxidative stress associated with the inflammatory response.[14]

Key Experimental Methodologies

To validate the biological potential of novel derivatives, standardized in vitro assays are essential.

Protocol: MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10]

  • Cell Seeding: Seed human cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17]

  • Preparation: Dispense culture broth into the wells of a 96-well microtiter plate.

  • Serial Dilution: Create a two-fold serial dilution of the test compound across the plate.

  • Inoculation: Add a standardized suspension of the test bacteria or fungi to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[17]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. Its strategic design combines a versatile synthetic handle (3-bromo) with a potent pharmacophore (5-nitro) on a privileged indazole core. The demonstrated potential in oncology, infectious diseases, and inflammation underscores its value.

Future research should focus on:

  • Library Synthesis: Leveraging the 3-bromo position to synthesize large, diverse libraries of derivatives to comprehensively map the structure-activity relationship for various biological targets.

  • Mechanism Elucidation: Expanding studies to identify novel protein targets and further clarify the downstream effects of modulating specific signaling pathways.

  • In Vivo Validation: Advancing the most potent and selective lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By continuing to explore the chemical space around this versatile core, the scientific community can unlock its full therapeutic potential and develop next-generation medicines for challenging diseases.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-1-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and drug development. Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of pharmaceuticals and biologically active compounds. The indazole scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of therapeutic activities, including anti-tumor and anti-inflammatory properties. The functionalization of the indazole core, especially at the 3-position, is a critical strategy for modulating the pharmacological profile of these molecules.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of aryl and heteroaryl amines, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have a limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide variety of aryl or heteroaryl halides/triflates and primary or secondary amines with remarkable efficiency and functional group tolerance.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 3-bromo-1-methyl-5-nitro-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide insights into potential challenges and troubleshooting strategies, particularly in the context of a substrate bearing an electron-withdrawing nitro group and a five-membered heterocyclic core.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful protocol development and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species, which is typically generated in situ from a palladium precatalyst. This step forms a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

An unproductive side reaction that can occur is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+Br- Palladium-Amido Complex->Pd(0)L2 Ar-NR2 (Product) Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a detailed methodology for the coupling of this compound with a representative primary amine, aniline. The choice of reagents and conditions is based on literature precedents for similar electron-deficient heteroaromatic substrates.

Materials and Equipment
  • Substrates: this compound, Aniline

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous, degassed 1,4-Dioxane

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer with heating, inert gas (Argon or Nitrogen) supply, standard laboratory glassware, syringe, needles, and septa.

Rationale for Component Selection
  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for a broad range of Buchwald-Hartwig aminations.[3] Xantphos is particularly well-suited for promoting the reductive elimination step and can be effective for couplings involving heteroaryl halides.

  • Base: A weaker base like cesium carbonate is chosen to mitigate potential side reactions that can be promoted by strong bases, especially given the presence of the nitro group which can be sensitive to strongly basic conditions.[4]

  • Solvent: Anhydrous and degassed 1,4-dioxane is a common and effective solvent for this reaction, though toluene can also be a suitable alternative.[2] It is crucial to remove oxygen from the reaction mixture as it can deactivate the palladium catalyst.

Reaction Parameters
ParameterValue/DescriptionRationale
Stoichiometry 1.0 eq this compoundLimiting Reagent
1.2 eq AnilineSlight excess to drive the reaction to completion
2-5 mol% Pd₂(dba)₃Standard catalyst loading
4-10 mol% XantphosLigand to palladium ratio is critical for catalyst stability and activity
2.0 eq Cesium CarbonateSufficient base to facilitate deprotonation
Solvent Anhydrous, degassed 1,4-DioxaneInert solvent with good solvating properties for the reagents
Temperature 100-120 °CSufficient thermal energy to drive the reaction
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the catalyst

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add solids to Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent and liquid amine B->C D Heat to 100-120 °C with stirring C->D E Monitor reaction progress (TLC/LC-MS) D->E F Cool to room temperature E->F G Dilute with ethyl acetate and filter F->G H Wash with water and brine G->H I Dry over Na2SO4 and concentrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Addition of Reagents: Through the septum, add anhydrous, degassed 1,4-dioxane followed by aniline via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-1-methyl-5-nitro-1H-indazole derivative.

Troubleshooting and Field-Proven Insights

The Buchwald-Hartwig amination is a robust reaction, but challenges can arise, especially with heteroaromatic substrates containing sensitive functional groups.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Use a fresh batch of palladium precatalyst.
Poor ligand choiceScreen alternative bulky electron-rich phosphine ligands such as BrettPhos or tBuBrettPhos.[5]
Substrate inhibitionThe nitrogen atoms of the indazole ring or the nitro group may coordinate to the palladium center, inhibiting catalysis. Increasing the ligand-to-palladium ratio may be beneficial.
Formation of Side Products HydrodehalogenationThis can result from β-hydride elimination. Ensure the reaction is run under strictly anaerobic conditions.
Decomposition of starting materialThe nitro group may be sensitive to the reaction conditions. Consider using a milder base (e.g., K₃PO₄) or a lower reaction temperature.
Difficulty in Purification Co-elution of product and ligandChoose a ligand with a significantly different polarity from the product. Alternatively, use a ligand that can be easily removed by washing (e.g., a sulfonated phosphine for aqueous extraction).

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 3-amino-1-methyl-5-nitro-1H-indazole derivatives, providing a direct and efficient route to these valuable compounds for drug discovery and development. The success of this reaction hinges on the careful selection of the catalyst system, base, and reaction conditions to accommodate the specific electronic and steric properties of the indazole substrate. By following the detailed protocol and considering the troubleshooting guidance provided, researchers can effectively implement this powerful C-N bond-forming methodology in their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-1-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] The strategic functionalization of the indazole core is a critical endeavor in the pursuit of novel therapeutic agents. Among the various indazole building blocks, 3-bromo-1-methyl-5-nitro-1H-indazole stands out as a particularly versatile intermediate. The electron-withdrawing nitro group at the 5-position and the bromine atom at the 3-position make this molecule highly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and selectivity.[2]

This comprehensive guide provides detailed application notes and field-proven protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound. The methodologies outlined herein are designed to empower researchers, scientists, and drug development professionals to leverage this key intermediate for the synthesis of diverse and complex molecular architectures.

Diagram: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium Catalytic Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Diorganopalladium_Complex R-Pd(II)-R'(L_n) Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: Synthesis of Starting Material: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. The synthesis of this compound can be approached in a two-step sequence starting from the commercially available 5-nitro-1H-indazole.

Step 1: Bromination of 5-nitro-1H-indazole

A protocol for the bromination of 5-nitro-1H-indazole has been reported with high yield.[3]

Protocol:

  • Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.

  • Add 500ml of N,N-dimethylformamide (DMF) and begin stirring.

  • Cool the reaction mixture to -5°C.

  • Slowly add 55.8g of bromine dropwise, maintaining the temperature at -5°C. After the addition is complete, hold the temperature at 0 to -5°C for 1 hour.

  • Slowly warm the reaction to 35-40°C and maintain this temperature for 11 hours.

  • Upon completion, the reaction is worked up by adding water to precipitate the product, which is then filtered and purified by recrystallization from an ethanol/water mixture to yield 3-bromo-5-nitro-1H-indazole.[3]

Step 2: N-Methylation of 3-bromo-5-nitro-1H-indazole

The subsequent N-methylation can be achieved using standard alkylation conditions.

Protocol:

  • To a solution of 3-bromo-5-nitro-1H-indazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Add the methylating agent, such as methyl iodide (CH₃I, 1.1-1.2 eq), dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the electron-withdrawing nitro group on the indazole ring can influence the reactivity of the C-Br bond. Generally, electron-deficient aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids.[4] For electron-deficient systems like this compound, this reaction is expected to proceed efficiently.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice, though more advanced catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos can offer improved reactivity and scope, especially for challenging substrates.[5]

  • Base: A base is required to activate the boronic acid for transmetalation.[6] Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used in conjunction with aqueous solvent systems.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[4]

Detailed Protocol (Representative):

  • To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05-0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with stirring. For microwave-assisted reactions, a temperature of 120-140°C for 30-60 minutes is a good starting point.[7] For conventional heating, 80-100°C for several hours may be necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionReference
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)[4]
Ligand (if using Pd source without integrated ligand)
Base K₂CO₃, Cs₂CO₃[4][7]
Solvent Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂O[4][7]
Temperature 80-140°C (Conventional or Microwave)[4][7]
Typical Yields 60-95% (highly substrate dependent)[7][8]
Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[9] The reaction is generally tolerant of a wide range of functional groups.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) sources like Pd(OAc)₂ are commonly used as pre-catalysts, which are reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands such as PPh₃ or P(o-tol)₃ are often employed to stabilize the palladium catalyst and modulate its reactivity.

  • Base: An organic base like triethylamine (TEA) or an inorganic base such as K₂CO₃ is required to neutralize the H-X generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typical choices for the Heck reaction.

Detailed Protocol (Representative):

  • In a Schlenk flask, combine this compound (1.0 eq), the alkene (1.2-1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04-0.10 eq).

  • Add a base, for example, triethylamine (TEA, 1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a suitable anhydrous solvent, such as DMF.

  • Heat the reaction mixture to 80-120°C and stir until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionReference
Catalyst Pd(OAc)₂[9]
Ligand PPh₃, P(o-tol)₃
Base TEA, K₂CO₃[9]
Solvent DMF, Acetonitrile
Temperature 80-120°C
Typical Yields 50-90% (alkene dependent)[2]
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting aryl halides with terminal alkynes.[6] This reaction is unique in that it typically requires a co-catalyst.

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system is the hallmark of the Sonogashira reaction, comprising a palladium(0) complex and a copper(I) salt (e.g., CuI). The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.

  • Solvent: If not using the amine base as the solvent, polar aprotic solvents like DMF or THF are suitable.

Detailed Protocol (Representative):

  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent, typically an amine like triethylamine, or a mixture of THF and an amine.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

ParameterRecommended ConditionReference
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄[6]
Co-catalyst CuI[6]
Base TEA, Diisopropylamine[10]
Solvent Amine base, THF, DMF[10]
Temperature Room Temperature to 60°C
Typical Yields 60-95%[9]
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and a wide range of amine coupling partners.[11]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand in conjunction with a palladium source. Ligands like BINAP, Xantphos, or the Buchwald-type biarylphosphine ligands are crucial for achieving high reactivity and broad substrate scope.[1][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or cesium carbonate are common choices.[1]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used.

Detailed Protocol (Representative):

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and a suitable phosphine ligand (e.g., BINAP, 0.02-0.10 eq).

  • Add this compound (1.0 eq), the amine (1.1-1.5 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 eq).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify by column chromatography.

ParameterRecommended ConditionReference
Catalyst Pd(OAc)₂, Pd₂(dba)₃[1]
Ligand BINAP, Xantphos, Buchwald ligands[1][12]
Base NaOtBu, Cs₂CO₃[1]
Solvent Toluene, Dioxane[11]
Temperature 80-110°C[1]
Typical Yields 65-95%[2]

Part 3: Workflow Visualization and Concluding Remarks

Experimental Workflow Diagram

Experimental Workflow General Experimental Workflow for Cross-Coupling Reactions Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Substrate, Coupling Partner, Catalyst, Base, Solvent) Setup->Reagents Reaction Reaction (Heating and Stirring) Reagents->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A high-level workflow for the execution of palladium-catalyzed cross-coupling reactions.

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a diverse range of functionalized indazole derivatives. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their synthetic endeavors. It is important to note that while these protocols are based on established methodologies, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. The careful selection of catalyst, ligand, base, and solvent, as outlined in this document, is crucial for the successful execution of these transformative reactions.

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 3-Bromo-1-methyl-5-nitro-1H-indazole as a Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole core is a well-established pharmacophore in numerous approved kinase inhibitor drugs, making it a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides a detailed technical overview and robust protocols for utilizing 3-Bromo-1-methyl-5-nitro-1H-indazole (CAS No: 74209-25-9) as a versatile starting material for the synthesis of novel kinase inhibitors.[3][4] We will explore the strategic importance of its functional groups and provide step-by-step methodologies for key synthetic transformations, including Palladium-catalyzed cross-coupling and nitro group reduction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block to generate libraries of potential therapeutic agents.

The Strategic Importance of the Indazole Scaffold in Kinase Inhibition

Protein kinases are critical enzymes that regulate a vast number of cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary target for therapeutic intervention.[5][6] Indazole-based molecules have proven to be highly effective kinase inhibitors, with several compounds, such as Pazopanib and Axitinib, achieving clinical success.[1][2]

The indazole structure is bioisosteric to indole and purine, allowing it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[7] The bicyclic system provides a rigid and planar scaffold, which is ideal for presenting substituents in a well-defined spatial orientation to achieve high-affinity binding and selectivity.

The specific intermediate, This compound , offers a trifecta of strategically positioned functional groups for building molecular diversity:

  • C-3 Bromo Group: This serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1][8] This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for modulating the binding affinity and selectivity of the resulting kinase inhibitors.[6]

  • C-5 Nitro Group: The nitro group is a versatile functional group that can be readily reduced to a 5-amino group.[1] This amino functionality is a key precursor for further derivatization, such as acylation or sulfonylation, to introduce additional pharmacophoric features that can interact with the solvent-exposed region of the kinase domain.[9]

  • N-1 Methyl Group: The methylation at the N-1 position prevents tautomerization and eliminates a hydrogen bond donor, which can be advantageous for tuning solubility, cell permeability, and metabolic stability. It also directs subsequent reactions, avoiding the formation of N-1/N-2 positional isomers that can occur with unprotected indazoles.[10]

Synthesis of the Starting Material: this compound

While commercially available, understanding the synthesis of the core building block is valuable. A common route involves the bromination of 5-nitro-1H-indazole followed by N-methylation. A patented process describes the direct bromination of 5-nitro-1H-indazole in DMF to achieve the 3-bromo derivative in high yield.[11] Subsequent methylation, often using a reagent like methyl iodide with a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent, yields the target N-1 methyl isomer as the major product.[10]

PropertyValue
CAS Number 74209-25-9
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol
Appearance Typically a yellow to brown solid
Solubility Soluble in DMF, DMSO, moderately in THF, Dioxane

Table 1: Physicochemical Properties of this compound.[3][4]

Core Synthetic Protocols

The following protocols are generalized procedures that serve as a robust starting point. Researchers must optimize conditions for specific substrates and scales.

Protocol 1: C-3 Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the C-3 bromo position with a generic arylboronic acid. The Suzuki reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance and reliable formation of C-C bonds.[2][8]

Rationale: The choice of a palladium catalyst with a phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a catalytically active species that is efficient for cross-coupling with heterocyclic halides.[7] A base is required to form the boronate species, and a mixed solvent system like dioxane/water ensures the solubility of both the organic starting materials and the inorganic base.[8] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex (Pd(dppf)Cl₂) (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 equiv).

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1-methyl-5-nitro-1H-indazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Suzuki_Reaction SM 3-Bromo-1-methyl- 5-nitro-1H-indazole Reagents Ar-B(OH)₂ Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O Product 3-Aryl-1-methyl- 5-nitro-1H-indazole Reagents->Product 80-100 °C

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Protocol 2: Reduction of the C-5 Nitro Group to a C-5 Amine

This transformation creates a key amine intermediate, which is a common attachment point for side chains designed to target specific regions of the kinase active site.[1]

Rationale: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classical and highly effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities like halogens. The reaction proceeds in a protic solvent like ethanol or ethyl acetate, often with heating, to produce the corresponding aniline derivative.

Materials:

  • 3-Aryl-1-methyl-5-nitro-1H-indazole (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Ethanol (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve or suspend the 3-aryl-1-methyl-5-nitro-1H-indazole (1.0 equiv) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.5 equiv) to the mixture.

  • Heat the reaction to reflux (approx. 78 °C for ethanol) and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Re-dissolve the residue in ethyl acetate. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. Caution: This neutralization is exothermic and will produce CO₂ gas.

  • Filter the resulting mixture through a pad of Celite to remove tin salts.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • The resulting crude 5-amino-3-aryl-1-methyl-1H-indazole can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Experimental Workflow and Data Visualization

A successful drug discovery campaign relies on a systematic workflow from synthesis to biological evaluation.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis cluster_bio Biological Evaluation Start 3-Bromo-1-methyl- 5-nitro-1H-indazole Step1 Protocol 1: Suzuki Coupling Start->Step1 Step2 Protocol 2: Nitro Reduction Step1->Step2 Purify Column Chromatography Step2->Purify QC Purity Check (LC-MS, HPLC) Purify->QC ID Structure ID (NMR, HRMS) QC->ID Screen Kinase Panel Screening ID->Screen CellAssay Cell-Based Proliferation Assays Screen->CellAssay

Caption: A typical experimental workflow for kinase inhibitor development.

Hypothetical Data Summary

The following table represents example data for a series of compounds synthesized via Protocol 1.

EntryArylboronic Acid PartnerProduct StructureYield (%)HRMS (M+H)⁺ Calculated
14-methoxyphenylboronic acid3-(4-methoxyphenyl)-1-methyl-5-nitro-1H-indazole85%298.0984
2Pyridine-3-boronic acid1-methyl-5-nitro-3-(pyridin-3-yl)-1H-indazole72%269.0831
33,5-difluorophenylboronic acid3-(3,5-difluorophenyl)-1-methyl-5-nitro-1H-indazole91%306.0694

Table 2: Example results from Suzuki-Miyaura coupling reactions.

Conclusion

This compound is a powerful and highly functionalized building block for the synthesis of novel kinase inhibitors. The protocols outlined in this guide for Suzuki-Miyaura coupling and nitro group reduction provide a reliable foundation for accessing a wide chemical space. By strategically modifying the C-3 and C-5 positions, researchers can systematically explore structure-activity relationships (SAR) and develop potent and selective inhibitors for a range of kinase targets implicated in human disease.

References

The Strategic Utility of 3-Bromo-1-methyl-5-nitro-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to participate in a multitude of intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for engaging with biological targets. Consequently, indazole derivatives have found widespread application as potent therapeutic agents, demonstrating activities as anti-cancer, anti-inflammatory, and anti-viral agents.[1] A notable application is in the development of kinase inhibitors, where the indazole core often serves as a hinge-binding motif, crucial for potent and selective enzyme inhibition.[2][3]

This guide focuses on a particularly valuable, yet underexplored, building block: 3-Bromo-1-methyl-5-nitro-1H-indazole . The strategic placement of its functional groups—a bromine atom at the 3-position, a nitro group at the 5-position, and a methyl group on the pyrazole nitrogen—offers a versatile platform for the synthesis of diverse compound libraries. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group activates the indazole core for nucleophilic aromatic substitution and can later be reduced to an amine for further functionalization. The N-methylation prevents competing reactions at this position and modulates the physicochemical properties of the molecule.

This document provides a detailed exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations and insights into its application in the synthesis of medicinally relevant compounds.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValue
CAS Number 74209-25-9
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol
Appearance Pale yellow to yellow crystalline powder
Melting Point Approx. 210-214 °C[4]
Solubility Soluble in organic solvents such as DMF and DMSO; slightly soluble in ethanol and sparingly soluble in water.[4]

Core Synthetic Transformations and Protocols

The reactivity of this compound is dominated by the presence of the C-Br bond and the electron-withdrawing nitro group. This allows for three main classes of synthetic transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the indazole core. This is a cornerstone transformation in the synthesis of biaryl compounds, many of which exhibit potent kinase inhibitory activity.[5][6]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is essential for the catalytic cycle. Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.[5]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center.[6]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[5]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2 eq) - Solvent (e.g., Dioxane/H₂O) heat Heat under Inert Atmosphere (e.g., 80-100 °C, 2-12 h) reagents->heat Degas quench Cool and Dilute (e.g., with Ethyl Acetate) heat->quench wash Aqueous Wash (e.g., Water, Brine) quench->wash dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 1-Methyl-5-nitro-3-(pyridin-4-yl)-1H-indazole

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (256 mg, 1.0 mmol), 4-pyridinylboronic acid (148 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position.[7][8] This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and their derivatives, which are common structural motifs in biologically active molecules.[9]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often employed to facilitate the catalytic cycle, particularly the reductive elimination step.[10]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine, forming the active nucleophile.[8][10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd R-Br AmineComplex Amine Complex OxAdd->AmineComplex R'₂NH AmidoComplex Amido Complex AmineComplex->AmidoComplex -HBr AmidoComplex->Pd0 Reductive Elimination Product R-NR'₂ AmidoComplex->Product Indazole R-Br Indazole->OxAdd Amine R'₂NH Amine->AmineComplex Base Base Base->AmidoComplex Deprotonation HBase [Base-H]⁺ HX HBr

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of N-benzyl-1-methyl-5-nitro-1H-indazol-3-amine

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (256 mg, 1.0 mmol), palladium(II) acetate (11 mg, 0.05 mmol), and a suitable phosphine ligand (e.g., XPhos, 48 mg, 0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous toluene (10 mL), benzylamine (129 mg, 1.2 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to yield the target compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 5-position significantly activates the indazole ring towards nucleophilic aromatic substitution (SNAr). While the bromine at C3 is the primary site for cross-coupling, under certain conditions, nucleophiles can displace other leaving groups or even activate the ring at other positions. More relevantly, the nitro group itself can be displaced by strong nucleophiles, although this is less common than its role as an activating group.[11][12] A more practical application of the nitro group's activating effect is the potential for substitution at other positions if a suitable leaving group were present. For the purpose of this guide, we focus on the nitro group's role in activating the C3-Br bond and its subsequent transformation.

A key follow-up reaction after successful C-C or C-N bond formation at the C3 position is the reduction of the C5-nitro group to an amine. This amine then serves as a versatile handle for further elaboration, for example, through amide bond formation, sulfonylation, or reductive amination, to build more complex and drug-like molecules.

Causality Behind Experimental Choices:

  • Reducing Agent: A variety of reducing agents can be used for the nitro-to-amine transformation. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method.[13] Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can be employed, which are often tolerant of other functional groups.

  • Solvent: The choice of solvent depends on the reducing agent. Alcohols like ethanol or methanol are common for catalytic hydrogenation, while acidic aqueous solutions are used for metal-based reductions.

Nitro_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation reagents Dissolve 3-Substituted-1-methyl- 5-nitro-1H-indazole in Solvent (e.g., Ethanol) hydrogenation Add Catalyst (e.g., 10% Pd/C) and Stir under H₂ Atmosphere reagents->hydrogenation filter Filter through Celite to Remove Catalyst hydrogenation->filter Reaction Complete concentrate Concentrate Filtrate in vacuo filter->concentrate isolate Isolate/Purify Product concentrate->isolate

Caption: Workflow for the reduction of the 5-nitro group.

Detailed Protocol: Synthesis of 3-Aryl-1-methyl-1H-indazol-5-amine

  • Reaction Setup: To a solution of a 3-aryl-1-methyl-5-nitro-1H-indazole derivative (1.0 mmol) in ethanol (20 mL) in a hydrogenation flask, add 10% palladium on carbon (10 mol% Pd).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be used directly or purified further by crystallization or chromatography.

Application in Kinase Inhibitor Synthesis: A Logical Framework

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indazole scaffold is a well-established pharmacophore found in numerous approved kinase inhibitors.[2][14] The synthetic routes detailed above provide a clear path to generating libraries of potent and selective kinase inhibitors based on the this compound core.

Kinase_Inhibitor_Strategy cluster_C3 C3-Functionalization cluster_C5 C5-Functionalization cluster_final Final Elaboration Start 3-Bromo-1-methyl- 5-nitro-1H-indazole Suzuki Suzuki Coupling (Adds Aryl/Heteroaryl Groups) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Adds Amino Groups) Start->Buchwald Intermediate 3-Substituted-1-methyl- 5-nitro-1H-indazole Suzuki->Intermediate Buchwald->Intermediate Reduction Nitro Group Reduction to Amine Intermediate->Reduction Amine_Intermediate 3-Substituted-1-methyl- 1H-indazol-5-amine Reduction->Amine_Intermediate Amidation Amide/Sulfonamide Formation Amine_Intermediate->Amidation Final_Product Diverse Library of Potential Kinase Inhibitors Amidation->Final_Product

Caption: Synthetic strategy for kinase inhibitor development.

By employing Suzuki coupling, various (hetero)aromatic moieties can be introduced at the C3-position to probe the ATP-binding pocket of a target kinase. Subsequent reduction of the nitro group to an amine at C5 provides a vector for introducing solubilizing groups or additional pharmacophoric elements through amide or sulfonamide formation. This systematic approach allows for the rapid generation of a focused library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature allows for selective and sequential modification at two key positions, providing a robust platform for the synthesis of complex molecular architectures. The protocols and strategies outlined in this guide are intended to empower researchers, scientists, and drug development professionals to fully exploit the potential of this reagent in the discovery of novel therapeutics, particularly in the ever-important field of kinase inhibition.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-1-methyl-5-nitro-1H-indazole at the Bromine Position

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical modification of 3-bromo-1-methyl-5-nitro-1H-indazole, a versatile scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. The strategic location of the bromine atom at the C3 position, coupled with the electronic influence of the N-methyl and 5-nitro groups, offers a rich platform for a variety of chemical transformations. This document focuses on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) as primary pathways for derivatization. We present detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as for SNAr with various nucleophiles. Each protocol is accompanied by mechanistic insights, a discussion of critical experimental parameters, and expected outcomes based on established literature for analogous systems.

Introduction: The Strategic Importance of the this compound Scaffold

The indazole core is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific scaffold, this compound, serves as a highly valuable building block for several key reasons:

  • The C3-Bromine as a Versatile Handle: The bromine atom at the C3 position is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.

  • Electronic Tuning by the Nitro Group: The strongly electron-withdrawing nitro group at the C5 position significantly influences the reactivity of the indazole ring. It activates the C3 position towards nucleophilic attack, making nucleophilic aromatic substitution a viable synthetic route. This electronic feature can also impact the kinetics of palladium-catalyzed cycles.

  • The N1-Methyl Group: The methyl group at the N1 position blocks this site from undergoing competing reactions, such as N-arylation, which can be a side reaction with unprotected indazoles. This ensures that derivatization occurs selectively at the C3 position.

This guide will provide the necessary theoretical and practical knowledge to successfully derivatize this important scaffold, enabling the synthesis of novel compound libraries for drug discovery and other applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, these reactions provide a reliable avenue for introducing a wide range of functional groups.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile method for forming biaryl and vinyl-aryl structures by coupling an organohalide with an organoboron compound.[2] For our substrate, this allows for the introduction of various aryl, heteroaryl, and vinyl groups at the C3 position.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable ligand is crucial. For electron-deficient substrates like ours, electron-rich and bulky phosphine ligands can enhance the rate-limiting oxidative addition step and promote reductive elimination.

  • Base: The base (e.g., Cs₂CO₃, K₂CO₃) is essential for the activation of the boronic acid and to neutralize the HX formed during the reaction. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification A Combine this compound, boronic acid, and base in a reaction vessel. B Add solvent (e.g., Dioxane/Water). A->B C Degas the mixture (Ar or N₂ sparging). B->C D Add Palladium Catalyst. C->D E Heat to 80-120 °C and monitor by TLC/LC-MS. D->E F Cool to RT, perform aqueous work-up. E->F G Purify by column chromatography. F->G H Characterize the final product. G->H

General workflow for a Suzuki-Miyaura coupling reaction.
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound256.061.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄1155.560.050.05
Cesium Carbonate (Cs₂CO₃)325.822.02.0
1,4-Dioxane/Water (4:1)-10 mL-

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (256 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) under a positive flow of argon.

  • Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-phenyl-1-methyl-5-nitro-1H-indazole.

Heck Reaction: Vinylation of the C3 Position

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a direct route to vinylated indazoles.[3]

  • Catalyst and Ligands: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst that is reduced in situ to the active Pd(0) species. Phosphine ligands like triphenylphosphine (PPh₃) are often used to stabilize the catalyst.

  • Base: A hindered amine base, such as triethylamine (Et₃N), is typically employed to neutralize the acid generated in the catalytic cycle.

  • Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) can improve reaction efficiency, particularly in solvent-free conditions, by stabilizing the active catalyst and preventing dehalogenation.[4]

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound256.061.01.0
n-Butyl Acrylate128.171.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.050.05
Triphenylphosphine (PPh₃)262.290.100.10
Triethylamine (Et₃N)101.191.21.2
Anhydrous DMF-10 mL-

Step-by-Step Methodology:

  • In a Schlenk flask, dissolve this compound (256 mg, 1.0 mmol) in anhydrous DMF (10 mL).

  • Add n-butyl acrylate (215 µL, 1.5 mmol) and triethylamine (167 µL, 1.2 mmol).

  • Degas the solution by bubbling with argon for 20 minutes.

  • In a separate vial, premix palladium(II) acetate (11 mg, 0.05 mmol) and triphenylphosphine (26 mg, 0.10 mmol) and add this to the reaction mixture under argon.

  • Seal the flask and heat to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water (50 mL), and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA Ar-Br RE Reductive Elimination OA->RE Transmetalation RE->Pd0 Ar-C≡C-R' CuX Cu(I)X CuAcetylide Copper(I) Acetylide (Cu-C≡C-R') CuX->CuAcetylide H-C≡C-R', Base CuAcetylide->OA Transmetalation CuAcetylide->CuX Transmetalation to Pd(II)

Simplified catalytic cycles for the Sonogashira coupling.
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound256.061.01.0
Phenylacetylene102.131.21.2
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.192.02.0
Anhydrous THF-10 mL-

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (256 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (279 µL, 2.0 mmol) via syringe.

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford 1-methyl-5-nitro-3-(phenylethynyl)-1H-indazole.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[1] This reaction is invaluable for introducing primary and secondary amines at the C3 position.

  • Catalyst and Ligand: This reaction often requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos) to facilitate the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound256.061.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.620.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-10 mL-

Step-by-Step Methodology:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (256 mg, 1.0 mmol).

  • Remove the tube from the glovebox, add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) under an argon atmosphere.

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to give 4-(1-methyl-5-nitro-1H-indazol-3-yl)morpholine.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strong electron-withdrawing nitro group at the C5 position, which is para to the C3-bromine, significantly activates the indazole ring for nucleophilic aromatic substitution (SNAr).[7] This provides a palladium-free alternative for introducing certain nucleophiles.

SNAr_Mechanism Indazole This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Indazole->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Product Substituted Product Meisenheimer->Product - Br⁻ (Elimination) LeavingGroup Br⁻

The addition-elimination mechanism of SNAr.
Protocol 3.1: SNAr with Sodium Methoxide

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound256.061.01.0
Sodium Methoxide (NaOMe)54.021.51.5
Anhydrous Methanol (MeOH)-15 mL-

Step-by-Step Methodology:

  • Dissolve this compound (256 mg, 1.0 mmol) in anhydrous methanol (15 mL) in a round-bottom flask.

  • Add sodium methoxide (81 mg, 1.5 mmol) in one portion.

  • Heat the mixture to reflux (approx. 65 °C) and stir.

  • Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.

  • Cool the reaction to room temperature and neutralize with 1M HCl until pH ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 3-methoxy-1-methyl-5-nitro-1H-indazole.

Comparative Summary of Derivatization Methods

The choice of derivatization strategy depends on the desired final product and the available reagents.

Reaction TypeBond FormedTypical Nucleophile/Coupling PartnerKey AdvantagesKey Considerations
Suzuki-Miyaura C-CBoronic acids/estersWide substrate scope, mild conditions, stable reagents.[2]Requires palladium catalyst and base; boronic acids can be expensive.
Heck Reaction C-C (vinyl)AlkenesDirect vinylation, good stereoselectivity.[3]Limited to alkenes; can have regioselectivity issues.
Sonogashira C-C (alkynyl)Terminal alkynesDirect alkynylation under mild conditions.[5]Requires copper co-catalyst; potential for alkyne homocoupling.
Buchwald-Hartwig C-NPrimary/secondary aminesBroad amine scope, reliable for C-N bond formation.[1]Requires specialized ligands and strong bases; catalyst sensitivity.
Nucleophilic Aromatic Substitution (SNAr) C-O, C-N, C-SAlkoxides, amines, thiolatesPalladium-free, simple conditions, often rapid.[7]Limited to strong nucleophiles; requires activating group (nitro) on the ring.

Conclusion

This compound is a robust and versatile starting material for the synthesis of a diverse array of substituted indazoles. The protocols and insights provided in this guide demonstrate that both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions are highly effective methods for its derivatization. By carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel molecules for applications in medicinal chemistry and materials science. The self-validating nature of these protocols, grounded in established chemical principles and supported by literature precedents, provides a reliable foundation for synthetic exploration.

References

Application Notes and Protocols for the Synthesis of 3-amino-1-methyl-5-nitro-1H-indazole from the Bromo Precursor

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, recognized as privileged structures due to their wide range of biological activities.[1][2] The functionalization of the indazole core is a critical step in the development of novel therapeutic agents.[1] This application note provides a comprehensive guide for the synthesis of 3-amino-1-methyl-5-nitro-1H-indazole, a key intermediate in pharmaceutical development, from its bromo precursor, 3-bromo-1-methyl-5-nitro-1H-indazole. The primary method detailed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][3]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and expert insights into experimental choices and potential challenges.

Reaction Overview: The Buchwald-Hartwig Amination

The conversion of this compound to its 3-amino counterpart is effectively achieved through the Buchwald-Hartwig amination. This reaction has become a preferred method for synthesizing aryl amines due to its broad substrate scope, functional group tolerance, and generally milder conditions compared to classical methods like nucleophilic aromatic substitution.[3][4]

The reaction involves the palladium-catalyzed coupling of an aryl halide (the bromo-indazole) with an amine.[3] While ammonia itself can be used, this protocol will utilize an ammonia equivalent for easier handling and improved reaction control.

Reaction Scheme

Figure 1. General reaction scheme for the synthesis.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The reaction typically proceeds through the following stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) in an oxidative addition step to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (or ammonia equivalent) coordinates to the palladium center. The base present in the reaction mixture then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 3-amino-1-methyl-5-nitro-1H-indazole product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[4]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)(L)n-Br Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)(L)n-NH3]+Br- PdII_Aryl->PdII_Amine Amine Coordination Amine_Coord + NH3 - L PdII_Amido Ar-Pd(II)(L)n-NH2 PdII_Amine->PdII_Amido Deprotonation Deprotonation + Base - Base-H+Br- PdII_Amido->Pd0 Product Ar-NH2 PdII_Amido->Product Reductive Elimination Reduct_Elim Reductive Elimination

Figure 2. Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-amino-1-methyl-5-nitro-1H-indazole.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Reagent GradeCommercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
Benzophenone Imine≥97%Commercially Available
TolueneAnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M Aqueous SolutionCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
BrineSaturated NaCl Solution---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Celite®---Commercially Available
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[5]

  • Handling of Reagents:

    • Palladium compounds are toxic and should be handled with care.

    • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.[5]

    • Anhydrous solvents are flammable. Keep away from ignition sources.

    • Handle all chemicals in accordance with their Safety Data Sheets (SDS).[7][8]

Step-by-Step Procedure

Part 1: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (1.4 eq) and anhydrous toluene.

  • Addition of Ammonia Equivalent: Add benzophenone imine (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 2: Deprotection and Workup

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis: Add 1 M aqueous HCl to the reaction mixture and stir vigorously for 1 hour to hydrolyze the imine.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[9]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Part 3: Purification

  • Column Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-amino-1-methyl-5-nitro-1H-indazole.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expertise & Experience: Insights for Success

  • Choice of Ligand: Xantphos is a bulky, electron-rich bisphosphine ligand that is highly effective for C-N cross-coupling reactions. Its wide bite angle is known to promote the reductive elimination step and suppress side reactions.

  • Ammonia Source: While aqueous ammonia can be used, its high volatility and the need for high-pressure equipment make it challenging for laboratory-scale synthesis.[10] Benzophenone imine serves as a convenient and effective ammonia equivalent, which is hydrolyzed in the workup step to reveal the primary amine.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the coordinated amine without competing in the coupling reaction.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Maintaining a strict inert atmosphere is critical for catalytic activity and to prevent catalyst degradation.

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point, which allows for the necessary reaction temperatures, and its ability to dissolve the various components of the reaction mixture.

Workflow Visualization

Experimental_Workflow Start Start Setup Reaction Setup: - Bromo-indazole - Pd(OAc)2 - Xantphos Start->Setup Inert Establish Inert Atmosphere (N2/Ar) Setup->Inert Add_Reagents Add NaOtBu, Toluene, and Benzophenone Imine Inert->Add_Reagents React Heat to Reflux (12-24h) Monitor by TLC Add_Reagents->React Cool Cool to Room Temperature React->Cool Hydrolyze Add 1M HCl Stir for 1h Cool->Hydrolyze Neutralize Neutralize with sat. NaHCO3 Hydrolyze->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash_Dry Wash with Brine Dry over Na2SO4 Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Figure 3. Step-by-step experimental workflow.

Quantitative Data Summary

ParameterValue
Reactants
This compound1.0 eq
Palladium(II) Acetate0.02 eq
Xantphos0.04 eq
Sodium tert-butoxide1.4 eq
Benzophenone Imine1.2 eq
Reaction Conditions
SolventAnhydrous Toluene
Temperature~110 °C (Reflux)
Reaction Time12-24 hours
AtmosphereInert (N₂ or Ar)
Expected Yield
3-amino-1-methyl-5-nitro-1H-indazole70-85%

Conclusion

The synthesis of 3-amino-1-methyl-5-nitro-1H-indazole from its bromo precursor via the Buchwald-Hartwig amination is a reliable and efficient method. This protocol, grounded in established chemical principles and supported by practical insights, provides a clear pathway for obtaining this valuable building block for drug discovery and development. Adherence to the detailed steps, particularly with respect to maintaining an inert atmosphere and using anhydrous conditions, is key to achieving high yields and purity.

References

Reaction of 3-Bromo-1-methyl-5-nitro-1H-indazole with boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-1-methyl-5-nitro-1H-indazole with Boronic Acids for the Synthesis of Novel 3-Aryl-Indazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Aryl-Indazoles

The indazole scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance. Its unique structure serves as a versatile pharmacophore in numerous therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The synthesis of substituted indazoles, particularly those bearing aryl groups at the C-3 position, is a key strategy in modern drug discovery for generating novel chemical entities with tailored pharmacological profiles.

This document provides a detailed technical guide for the synthesis of 3-aryl-1-methyl-5-nitro-1H-indazole derivatives via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers a robust and highly modular approach to form a carbon-carbon bond between the 3-position of the indazole core and various aryl or heteroaryl systems.[1][2][3] The presence of the electron-withdrawing nitro group at the 5-position can influence the reactivity of the substrate, making optimized and reliable protocols essential for successful synthesis.[4]

We will delve into the mechanistic underpinnings of the reaction, provide validated, step-by-step experimental protocols for both microwave-assisted and conventional heating methods, and discuss key parameters that influence reaction outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. The reaction between this compound and an organoboron species, such as a boronic acid, proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][6]

The key steps are as follows:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-bromine bond of the this compound. This forms a square planar Pd(II) intermediate.[6]

  • Activation & Transmetalation: Concurrently, the boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, where the aryl group from the boron atom replaces the bromide ligand on the palladium center.[7]

  • Reductive Elimination: The final step is reductive elimination, where the two organic ligands (the indazole and the new aryl group) are expelled from the palladium center, forming the desired C-C bond of the 3-aryl-1-methyl-5-nitro-1H-indazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition 3-Bromo-Indazole pd_complex [Indazole]-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex [Indazole]-Pd(II)L₂(Ar) transmetalation->coupled_complex Halide leaves activated_boronic Ar-B(OR)₃⁻ activated_boronic->transmetalation Boronate attacks boronic_acid Ar-B(OH)₂ + Base boronic_acid->activated_boronic reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product 3-Aryl-Indazole Product reductive_elimination->product Forms C-C bond

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials, Reagents, and Equipment

Reagents and Chemicals
  • Substrate: this compound (Ensure purity >95%)

  • Boronic Acids: Various aryl or heteroaryl boronic acids (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Pyridinylboronic acid)

  • Palladium Catalysts:

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂][1]

  • Bases:

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Solvents:

    • 1,4-Dioxane, anhydrous

    • 1,2-Dimethoxyethane (DME)

    • Deionized Water

    • Ethanol

  • Work-up & Purification:

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

    • Silica Gel (for column chromatography)

    • Hexanes and Ethyl Acetate (for elution)

Equipment
  • Microwave reactor (e.g., Biotage, CEM) with appropriate microwave vials (10-20 mL) and caps

  • Alternatively: Round-bottom flasks with reflux condenser, heating mantle, and magnetic stirrer for conventional heating

  • Magnetic stir bars

  • Schlenk line or glove box for handling air-sensitive reagents

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Column chromatography setup

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocols

The following protocols describe a general procedure for the coupling reaction. Molar ratios and reaction times may require optimization depending on the specific boronic acid used.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This method is preferred for rapid optimization and synthesis due to significantly reduced reaction times.[5][8]

Workflow_MW start Start: Prepare Microwave Vial add_solids Add Solids: 1. 3-Bromo-Indazole (1.0 eq) 2. Boronic Acid (1.2-1.5 eq) 3. Catalyst (0.05 eq) 4. Base (2.0 eq) start->add_solids add_liquids Add Solvents: 1,4-Dioxane & Water (e.g., 4:1 ratio) add_solids->add_liquids purge Purge with Inert Gas (N₂ or Ar) add_liquids->purge seal Seal Vial Securely purge->seal microwave Microwave Irradiation (e.g., 120-140 °C, 20-40 min) seal->microwave cool Cool to Room Temperature microwave->cool workup Work-up: Dilute, Wash, Dry cool->workup purify Purification: Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Workflow for the microwave-assisted Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Vial Preparation: To a 10-20 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 eq), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq).[8]

  • Solvent Addition: Add the solvent mixture, typically 1,4-dioxane and water (e.g., 7 mL dioxane and 2 mL 2M aqueous base solution).[4]

  • Inert Atmosphere: Sparge the mixture with nitrogen or argon for 5-10 minutes to remove oxygen.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120-140 °C) for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS if possible.

  • Cooling & Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 3-aryl-1-methyl-5-nitro-1H-indazole.

Protocol 2: Conventional Heating Method
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[1]

  • Solvent and Inerting: Add the solvent (e.g., DME, 10 mL) and water (2.5 mL). Purge the system with nitrogen or argon for 10-15 minutes.

  • Heating: Heat the reaction mixture to reflux (e.g., 80-90 °C) with vigorous stirring under an inert atmosphere for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow steps 7-10 from Protocol 1.

Data Presentation and Troubleshooting

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the chosen reagents and conditions. The table below summarizes representative outcomes for the coupling of this compound with various boronic acids.

EntryBoronic Acid (Ar-B(OH)₂)Catalyst (5 mol%)Base (2.0 eq)Solvent SystemMethod (Temp, Time)Yield (%)
1PhenylPd(PPh₃)₄Cs₂CO₃Dioxane/H₂OMW (140 °C, 30 min)~85-95%
24-MethoxyphenylPd(dppf)Cl₂K₂CO₃DME/H₂OConv. (85 °C, 4 h)~80-90%
34-FluorophenylPd(PPh₃)₄Cs₂CO₃Dioxane/H₂OMW (140 °C, 30 min)~82-92%
4Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂OConv. (85 °C, 6 h)~75-85%
5Pyridine-3-boronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂OMW (140 °C, 40 min)~65-75%

Yields are illustrative and based on typical outcomes reported in the literature for similar substrates.[1][8]

Troubleshooting Common Issues:
  • Low Yield/No Reaction:

    • Cause: Inactive catalyst, insufficient base, or presence of oxygen.

    • Solution: Use fresh catalyst and anhydrous solvents. Ensure the reaction is thoroughly purged with an inert gas. Consider a stronger base like Cs₂CO₃, which often enhances reactivity.[8]

  • Debromination of Starting Material:

    • Cause: A common side reaction where the bromine atom is replaced by hydrogen.

    • Solution: Use milder conditions (lower temperature, shorter time). Employing more sophisticated catalysts with bulky phosphine ligands (e.g., XPhos-based catalysts) can sometimes suppress this pathway.[9][10]

  • Decomposition of Boronic Acid:

    • Cause: Boronic acids can be unstable, especially at high temperatures (protodeborylation).

    • Solution: Use a slight excess of the boronic acid (1.2-1.5 eq). Avoid prolonged reaction times at high temperatures.

  • Difficulty with Heteroaryl Boronic Acids:

    • Cause: Nitrogen-containing heterocycles can coordinate to the palladium center, inhibiting catalysis.[11]

    • Solution: Careful selection of the catalyst and ligand system is crucial. Sometimes, using boronate esters (e.g., pinacol esters) instead of boronic acids can improve results.

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Reagent Hazards: Palladium catalysts are toxic and should be handled with care. Organic solvents like 1,4-dioxane are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Microwave Safety: Never exceed the recommended temperature or pressure limits of the microwave vial. Ensure the vial is properly sealed to prevent explosions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: Sonogashira Coupling of 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Alkynylindazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The functionalization of the indazole ring, particularly at the C3 position, is a key strategy for the development of novel pharmaceutical candidates. The introduction of an alkynyl group at this position via the Sonogashira cross-coupling reaction provides a versatile handle for further molecular elaboration, making it a cornerstone reaction in drug discovery programs.[2] This guide provides a detailed protocol and technical insights for the successful Sonogashira coupling of 3-bromoindazoles.

Reaction Principle: The Catalytic Cycle

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3][4]

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-bromoindazole, forming a Pd(II) intermediate. This is often the rate-determining step.[5]

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynylindazole product and regenerate the Pd(0) catalyst.[6]

  • Copper Cycle:

    • The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate.[7] This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.

Sonogashira_Mechanism

General Protocol for Sonogashira Coupling of 3-Bromoindazoles

This protocol provides a starting point for the optimization of the Sonogashira coupling of 3-bromoindazoles. The specific conditions may require adjustment based on the nature of the substrates.

Materials:

  • 3-Bromoindazole derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the 3-bromoindazole, palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure anaerobic conditions.[8]

  • Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Optimization of Reaction Parameters: A Comparative Overview

The success of the Sonogashira coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes common conditions and their applicability.

ParameterCommon ChoicesConsiderations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/ligandPd(PPh₃)₄ is often used but can be air-sensitive. PdCl₂(PPh₃)₂ is more stable. For challenging substrates, using a Pd(II) source with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be beneficial.[5][8]
Copper Co-catalyst CuIEssential for the classical Sonogashira reaction to proceed under mild conditions.[3]
Base Et₃N, DIPEA, Cs₂CO₃, K₂CO₃An amine base is typically used to neutralize the HX formed and to facilitate the formation of the copper acetylide.[7] Inorganic bases are often employed in copper-free protocols.
Solvent THF, DMF, 1,4-dioxane, acetonitrileThe choice of solvent can influence reaction rate and solubility of reagents. DMF and 1,4-dioxane are common for higher temperature reactions.
Temperature Room temperature to 100 °CAryl iodides often react at room temperature, while aryl bromides may require heating.[3]
Detailed Experimental Protocol: Synthesis of 3-(Phenylethynyl)-1H-indazole

This protocol describes a specific example of the Sonogashira coupling between 3-bromo-1H-indazole and phenylacetylene.

Experimental_Workflow

Reagents:

  • 3-Bromo-1H-indazole (197 mg, 1.0 mmol)

  • Phenylacetylene (122 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol)

  • Copper(I) iodide (CuI, 19 mg, 0.1 mmol)

  • Triethylamine (Et₃N, 0.42 mL, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a 25 mL Schlenk flask was added 3-bromo-1H-indazole (197 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

  • The flask was sealed, evacuated, and backfilled with argon. This cycle was repeated three times.

  • Anhydrous THF (10 mL) was added, followed by triethylamine (0.42 mL, 3.0 mmol) and phenylacetylene (122 mg, 1.2 mmol) via syringe.

  • The reaction mixture was heated to 60 °C and stirred for 12 hours. The reaction was monitored by TLC until the starting material was consumed.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 3-(phenylethynyl)-1H-indazole as a solid.

Troubleshooting and Tips for Success
IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, poor quality reagents, insufficient inert atmosphere.Use a fresh, active catalyst. Ensure all reagents are pure and anhydrous.[8] Rigorously degas the reaction mixture and maintain a positive pressure of inert gas.[8] For less reactive 3-bromoindazoles, consider using a more active catalyst system with bulky, electron-rich ligands.[8]
Glaser Homocoupling Presence of oxygen, high concentration of copper catalyst.Ensure strictly anaerobic conditions.[8][10] Consider a copper-free protocol, which may require a stronger base and higher temperatures.[5][10] Slow addition of the alkyne can also minimize this side reaction.[10]
Dehalogenation Harsh reaction conditions.Reduce the reaction temperature or time. Use a milder base.
Formation of Palladium Black Catalyst decomposition.Use of THF as a solvent can sometimes promote the formation of palladium black.[11] Consider switching to a different solvent like DMF or 1,4-dioxane. Ensure proper ligand-to-metal ratio to stabilize the catalyst.
N-1 Protection For certain substrates, the NH of the indazole can interfere with the reaction.In some cases, protection of the N-1 position of the indazole may be necessary to achieve good yields.[2][12]
Conclusion

The Sonogashira coupling of 3-bromoindazoles is a robust and versatile method for the synthesis of 3-alkynylindazoles, which are valuable intermediates in drug discovery. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are crucial for achieving high yields and minimizing side reactions. This guide provides a comprehensive framework to aid researchers in the successful application of this important transformation.

References

Application Note: A Robust and Versatile Protocol for the Synthesis of 3-Aryl-1-methyl-5-nitro-1H-indazoles via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed experimental procedure for the synthesis of 3-aryl-1-methyl-5-nitro-1H-indazoles, a scaffold of significant interest in medicinal chemistry and drug development. The described methodology leverages the power and versatility of the Suzuki-Miyaura cross-coupling reaction, enabling the efficient formation of a carbon-carbon bond between a 3-halo-1-methyl-5-nitro-1H-indazole precursor and a diverse range of arylboronic acids. We delve into the causality behind experimental choices, from the selection of catalysts and reagents to the rationale for specific reaction conditions and purification techniques. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important class of heterocyclic compounds.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in modern pharmacology, forming the structural basis for a wide array of biologically active molecules.[1][2] Its unique bioisosteric relationship with indole allows it to interact with a variety of biological targets, leading to compounds with demonstrated anti-inflammatory, anti-cancer, and kinase inhibitory properties.[3][4] The targeted 3-aryl-1-methyl-5-nitro-1H-indazole framework, in particular, offers a versatile platform for library synthesis. The substituents at the 1-(methyl), 3-(aryl), and 5-(nitro) positions provide distinct vectors for modulating physiochemical properties and biological activity, making this an attractive template for structure-activity relationship (SAR) studies in drug discovery programs.

This application note details a synthetic strategy centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's exceptional functional group tolerance, the mild reaction conditions, and the commercial availability and stability of the requisite organoboron reagents.[5][6] The protocol is designed to be a self-validating system, offering high yields and straightforward purification for a broad scope of substrates.

Synthetic Strategy and Mechanistic Rationale

The primary strategy for constructing the target molecules involves the coupling of a pre-functionalized indazole core with a suitable aryl partner. The most robust and modular approach is the Suzuki-Miyaura reaction between a halogenated indazole (e.g., 3-bromo-1-methyl-5-nitro-1H-indazole) and a selected arylboronic acid.[2][4][7]

Overall Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][8][9] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[5][9]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃), which forms a more nucleophilic boronate complex, facilitating the transfer of the aryl group to the electrophilic Pd(II) center.[9][10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands (the indazole and the aryl group) are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Indazole-Pd(II)L₂-Br pd0->pd_complex1 1 oxidative_add Oxidative Addition transmetalation Transmetalation pd_complex2 Indazole-Pd(II)L₂-Aryl pd_complex1->pd_complex2 2 reductive_elim Reductive Elimination pd_complex2->pd0 3 indazole_halide Indazole-Br indazole_halide->oxidative_add boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetalation product Indazole-Aryl product->reductive_elim

Caption: The catalytic cycle of the Suzuki reaction.

Detailed Experimental Protocol

This protocol describes a general procedure applicable to a wide range of arylboronic acids. Note: The precursor, this compound, can be synthesized from commercially available starting materials via established literature methods for indazole halogenation.

Materials and Reagents
ReagentAcronym/FormulaGradeSupplier Example
This compoundC₈H₆BrN₃O₂>97%Commercial
Arylboronic AcidArB(OH)₂Synthesis GradeCommercial
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloridePd(dppf)Cl₂Catalyst GradeCommercial
Potassium CarbonateK₂CO₃Anhydrous, PowderCommercial
1,2-DimethoxyethaneDMEAnhydrous, >99.5%Commercial
Deionized WaterH₂O18 MΩ·cmIn-house
Ethyl AcetateEtOAcACS GradeCommercial
Brine (Saturated aq. NaCl)NaCl(aq)-Lab Prepared
Magnesium SulfateMgSO₄AnhydrousCommercial
Silica GelSiO₂60 Å, 230-400 meshCommercial
Argon or Nitrogen GasAr or N₂High PurityGas Cylinder
Step-by-Step Procedure

The following workflow provides a robust method for the synthesis and purification of the target compounds.

Caption: Experimental workflow from setup to product.

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the more valuable indazole starting material. The base is crucial for activating the boronic acid for transmetalation.[10] Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reliably reduced in situ to the active Pd(0) species.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Solvent Addition: Using a syringe, add degassed 1,2-dimethoxyethane (DME, 8 mL) and degassed deionized water (2 mL). The solvent mixture is degassed by bubbling argon through it for 20-30 minutes prior to use.

    • Causality Insight: The DME/water solvent system is effective at dissolving both the organic substrates and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.[8]

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the starting 3-bromoindazole spot indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL).

    • Causality Insight: The aqueous work-up removes the inorganic base and boron-containing byproducts. The brine wash helps to break any emulsions and further remove water from the organic phase.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective for isolating the pure product.

Characterization

The identity and purity of the final 3-aryl-1-methyl-5-nitro-1H-indazole products should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure. The disappearance of the C3-H proton signal (if present in the precursor) and the appearance of new aromatic signals are indicative of successful coupling.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the nitro group (strong absorptions typically around 1520 and 1340 cm⁻¹).[3]

Expected Results & Troubleshooting

The described protocol is expected to provide good to excellent yields for a variety of electronically diverse arylboronic acids.

Arylboronic Acid ExampleReaction Time (h)Typical Isolated Yield (%)
Phenylboronic acid4-685 - 95%
4-Methoxyphenylboronic acid4-688 - 96%
3-Chlorophenylboronic acid6-880 - 90%
2-Thiopheneboronic acid6-1075 - 85%

Troubleshooting Guide:

  • Problem: Low or no conversion.

    • Possible Cause: Inactive catalyst.

    • Solution: Ensure a proper inert atmosphere was maintained. Use a fresh bottle of catalyst or a different palladium source. Ensure solvents were rigorously degassed.

  • Problem: Significant amount of boronic acid homocoupling (biaryl byproduct).

    • Possible Cause: Presence of oxygen; reaction temperature too high.

    • Solution: Improve degassing technique. Consider lowering the reaction temperature slightly.

  • Problem: Difficulty in purification.

    • Possible Cause: Close-running impurities.

    • Solution: Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may be necessary. Recrystallization can be an alternative purification method for solid products.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 3-aryl-1-methyl-5-nitro-1H-indazoles. By employing the Suzuki-Miyaura cross-coupling, this method offers a versatile and high-yielding pathway to a diverse library of these medicinally relevant compounds. The detailed explanation of the procedural rationale and underlying mechanism equips researchers with the necessary knowledge to successfully implement, adapt, and troubleshoot this powerful synthetic transformation in their own laboratories.

References

Application Notes & Protocols for 3-Bromo-1-methyl-5-nitro-1H-indazole in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Charting a New Course in Oncological Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous compounds with significant biological activity. Within the vast chemical space occupied by indazole derivatives, many have demonstrated potent anti-tumor properties, with some achieving clinical use as targeted cancer therapeutics.[1][2] This document focuses on a specific, yet underexplored, member of this family: 3-Bromo-1-methyl-5-nitro-1H-indazole (CAS No. 74209-25-9).

While direct, peer-reviewed studies on the oncological applications of this particular molecule are nascent, its structural motifs—a brominated indazole core, a nitro group, and N-methylation—suggest a high potential for biological activity. The presence of the nitro group, for instance, is a feature in several biologically active molecules and can influence their electronic properties and binding capabilities. This guide is therefore presented as a prospective framework for researchers and drug development professionals. It is designed to be a comprehensive roadmap for the initial investigation of this compound as a novel candidate in cancer research.

Our approach is grounded in the established anti-cancer mechanisms of related indazole compounds. We will provide the scientific rationale and detailed protocols to systematically evaluate its potential, from initial cytotoxicity screening to elucidating a potential mechanism of action. This document is intended not as a summary of existing knowledge, but as a launchpad for new discoveries.

Compound Profile and Rationale for Investigation

Before embarking on experimental evaluation, a thorough understanding of the test article is critical.

PropertyValueSource
IUPAC Name This compound-
CAS Number 74209-25-9Sunway Pharm
Molecular Formula C₈H₆BrN₃O₂Sunway Pharm
Molecular Weight 256.06 g/mol Sunway Pharm
Appearance Light yellow crystal or powderChemBK
Solubility Good in DMSO, Anhydrous EthanolChemBK

Rationale for Investigation:

The indazole nucleus is a "privileged scaffold" in pharmacology, known to interact with a variety of biological targets, particularly protein kinases.[2] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature this core structure. These drugs function by blocking the ATP-binding site of key kinases that drive tumor growth, proliferation, and angiogenesis.

The specific substitutions on this compound provide a unique chemical entity that warrants investigation:

  • The 3-bromo substitution offers a potential vector for further chemical modification or may play a role in target binding.

  • The 1-methyl group confirms its identity as a specific N-isomer, which can be crucial for orienting the molecule within a protein's binding pocket.

  • The 5-nitro group significantly alters the electronic landscape of the molecule, potentially influencing its interaction with target proteins.

Given this background, a primary hypothesis is that This compound may function as a protein kinase inhibitor. The following protocols are designed to systematically test this hypothesis.

Experimental Workflow: A Phased Approach to Discovery

A logical, stepwise progression is essential to efficiently evaluate the anti-cancer potential of a novel compound. This workflow ensures that resources are committed to more complex assays only after foundational activity has been confirmed.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation a Compound Preparation (Stock Solution in DMSO) b Cell Line Panel Selection (e.g., NCI-60) a->b c Cytotoxicity/Viability Assay (MTT / CellTiter-Glo®) b->c d IC50 Determination c->d e Apoptosis Assay (Annexin V / PI Staining) d->e If IC50 < 10 µM f Cell Cycle Analysis (Propidium Iodide Staining) d->f If IC50 < 10 µM g Kinase Inhibition Profiling (Broad Panel Kinase Assay) d->g If IC50 < 10 µM h Western Blot Analysis (Key Signaling Pathways) g->h i Identification of Primary Kinase Target(s) g->i j In Vitro Kinase Assay (IC50 for specific kinase) i->j k Cellular Target Engagement Assay (e.g., CETSA) i->k G cluster_0 Hypothesized Mechanism Compound 3-Bromo-1-methyl- 5-nitro-1H-indazole Kinase Upstream Kinase (e.g., MEK, PI3K) Compound->Kinase Inhibition Substrate Substrate Protein (e.g., ERK, Akt) Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (p-ERK, p-Akt) Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with Bromo-Nitro-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving bromo-nitro-indazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. The presence of both a halogen and a nitro group on the indazole ring introduces unique challenges and opportunities for optimization. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Why am I observing low to no conversion of my bromo-nitro-indazole starting material?

Answer:

Low or no conversion in the Suzuki coupling of a bromo-nitro-indazole is a common yet solvable issue. Given that the electron-withdrawing nitro group tends to activate the carbon-bromine bond, the oxidative addition step of the catalytic cycle is generally not the primary barrier.[1][2] Therefore, the problem likely lies with other aspects of the catalytic cycle, such as catalyst activity, the transmetalation step, or overall reaction conditions.

Possible Causes & Recommended Solutions:

  • Catalyst Inactivity or Degradation:

    • The Problem: The palladium catalyst is the core of the reaction. If it is inactive or degrades prematurely, the catalytic cycle will halt. Formation of palladium black is a visual indicator of catalyst decomposition.

    • Solution 1: Catalyst & Ligand Screening: While standard catalysts like Pd(PPh₃)₄ can work, electron-deficient and sterically hindered substrates often benefit from more robust catalytic systems. Consider screening catalysts with bulky, electron-rich phosphine ligands which are known to promote both oxidative addition and reductive elimination.[3][4][5]

    • Solution 2: Use Pre-catalysts: Modern pre-catalysts, such as those from the Buchwald or Fu groups (e.g., XPhos Pd G3/G4), are designed for stability and high activity, making them excellent choices for challenging couplings.[4][6]

    • Solution 3: Ensure Catalyst Quality: Use a freshly opened bottle of catalyst or one that has been properly stored under an inert atmosphere to avoid degradation from air or moisture.

  • Ineffective Base:

    • The Problem: The base plays a crucial role in activating the boronic acid for the transmetalation step.[7][8] An insufficiently strong or poorly soluble base can significantly slow down or stop the reaction.

    • Solution 1: Base Selection: If you are using common bases like Na₂CO₃ or K₂CO₃ with limited success, consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, especially with sterically demanding substrates.[9]

    • Solution 2: Solvent System: The effectiveness of inorganic bases like carbonates and phosphates often depends on the presence of water. Ensure your solvent system has an aqueous component (e.g., dioxane/water, THF/water) to facilitate the base's function.[9][10]

  • Suboptimal Solvent Choice:

    • The Problem: The solvent must solubilize all reaction components to allow for efficient interaction. Poor solubility of the starting material, boronic acid, or base can lead to a stalled reaction.

    • Solution: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, toluene, and THF, often with water as a co-solvent.[11][12] If you suspect solubility is an issue, screen a range of solvents to find the one that provides the best balance of solubility for all components at the reaction temperature.

Question 2: My reaction is producing significant side products, primarily homo-coupling of the boronic acid and/or protodeboronation. How can I minimize these?

Answer:

The formation of side products like boronic acid homo-coupling (biaryl formation from two boronic acid molecules) and protodeboronation (replacement of the boronic acid group with a hydrogen atom) are common competing pathways in Suzuki couplings. These issues are often exacerbated by slow desired cross-coupling kinetics or suboptimal reaction conditions.

Possible Causes & Recommended Solutions:

  • Slow Transmetalation:

    • The Problem: If the desired transmetalation step between the palladium complex and the boronic acid is slow, the boronic acid is exposed to the reaction conditions for longer, increasing the likelihood of side reactions.

    • Solution 1: Optimize the Base: As mentioned previously, a stronger, more effective base can accelerate transmetalation. K₃PO₄ is often a good choice to suppress protodeboronation.

    • Solution 2: Use Boronate Esters: Boronic acids can be prone to protodeboronation, especially at elevated temperatures.[13][14] Pinacol boronate esters are generally more stable and can be a good alternative to improve reaction outcomes.

    • Solution 3: Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the rate of homo-coupling. Try reducing the equivalents of the boronic acid to 1.1-1.2 equivalents.

  • Presence of Oxygen:

    • The Problem: Oxygen can promote the oxidative homo-coupling of boronic acids.

    • Solution: Rigorous Degassing: It is critical to thoroughly degas the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (15-30 minutes).[11] Maintain a positive pressure of inert gas throughout the reaction.

  • High Reaction Temperature:

    • The Problem: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of decomposition pathways like protodeboronation.

    • Solution: Temperature Optimization: Find the minimum temperature required for an efficient reaction. A highly active catalyst system (e.g., with a Buchwald ligand) may allow for lower reaction temperatures, thereby minimizing side product formation.[3]

Question 3: The Suzuki coupling with my sterically hindered bromo-nitro-indazole is failing. What adjustments should I make?

Answer:

Steric hindrance, either on the bromo-nitro-indazole or the boronic acid partner, presents a significant challenge to the Suzuki coupling by impeding the approach of the coupling partners to the palladium center.

Possible Causes & Recommended Solutions:

  • Sterically Demanding Ligands are Required:

    • The Problem: Standard ligands like PPh₃ are often not bulky enough to facilitate reductive elimination for sterically congested products.

    • Solution: Employ Bulky Phosphine Ligands: Ligands such as XPhos, SPhos, or RuPhos are specifically designed to handle sterically demanding substrates. Their large cone angles promote the formation of a coordinatively unsaturated palladium center, which is necessary for efficient oxidative addition and reductive elimination.[9]

  • Increased Energy Barrier:

    • The Problem: Overcoming steric repulsion requires more energy.

    • Solution 1: Higher Reaction Temperatures: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor for decomposition of starting materials or products.

    • Solution 2: Extended Reaction Times: Sterically hindered reactions are often slower. Allow for longer reaction times and monitor the progress by TLC or LC-MS.

  • Boron Reagent Choice:

    • The Problem: The reactivity of the boron reagent can be a limiting factor.

    • Solution: Consider Alternative Boron Reagents: In some cases, switching from a boronic acid to a more reactive organotrifluoroborate salt (in the presence of a suitable base) can improve yields for challenging couplings.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst for the Suzuki coupling of bromo-nitro-indazoles?

A1: There is no single "best" catalyst for all substrates, as the optimal choice depends on the specific substitution pattern of both the indazole and the boronic acid. However, for a good starting point, PdCl₂(dppf)·CH₂Cl₂ is a reliable and widely used catalyst for the coupling of heteroaromatic halides.[13][15] It offers a good balance of activity and stability. For more challenging or sterically hindered substrates, screening a catalyst system with a bulky, electron-rich monophosphine ligand, such as XPhos or SPhos , in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, is highly recommended.[3][4][16]

Catalyst / Pre-catalystLigand TypeRecommended For
Pd(PPh₃)₄Tetrakis(triphenylphosphine)Simple, unhindered substrates
PdCl₂(dppf)·CH₂Cl₂Ferrocenyl DiphosphineGeneral purpose for heteroaromatics[13][15]
Pd(OAc)₂ + XPhos/SPhosBuchwald-type BiarylphosphineSterically hindered or electron-rich substrates[3][4]
XPhos Pd G3/G4Buchwald Pre-catalystHigh activity, good for challenging couplings[6]
Q2: Does the position of the nitro group on the indazole ring affect the reaction?

A2: Yes, the position of the electron-withdrawing nitro group significantly influences the electronic properties of the indazole ring and, consequently, the reactivity of the C-Br bond. A nitro group positioned to exert a strong -M (mesomeric) or -I (inductive) effect on the carbon bearing the bromine atom will increase its electrophilicity. This generally makes the oxidative addition step of the Suzuki catalytic cycle faster.[1][2] Conversely, if the nitro group is in a position where its electron-withdrawing effect on the reaction center is minimal, the activation will be less pronounced.

Q3: Is N-protection of the indazole required for this Suzuki coupling?

A3: For 3-bromoindazoles, N-protection is often not necessary and can sometimes be counterproductive.[9] The acidic N-H of the indazole can potentially interact with the palladium catalyst, but many modern catalytic systems are robust enough to tolerate this.[17][18] In the specific case of nitro-substituted indazoles, the use of an N-Boc protecting group can be problematic, as it may be labile under the basic conditions of the Suzuki reaction, leading to in-situ deprotection.[9] Therefore, it is often advisable to attempt the reaction with the unprotected N-H indazole first. If catalyst inhibition is suspected, then exploring N-protection (e.g., with a benzyl or substituted benzyl group) may be warranted.

Q4: Can the nitro group itself react or be reduced during the Suzuki coupling?

A4: While the primary leaving group is the bromide, there have been reports of nitroarenes being used as electrophilic partners in Suzuki couplings, meaning the C-NO₂ bond can undergo oxidative addition.[19][20] However, the C-Br bond is significantly more reactive and will be the preferential site for oxidative addition in a bromo-nitro-indazole.[1] Another potential side reaction is the reduction of the nitro group, especially if using certain catalysts or if there are sources of hydride in the reaction. However, under standard Suzuki conditions with a well-defined palladium catalyst and in the absence of strong reducing agents, the nitro group is generally tolerated. If nitro group reduction is observed, it may be necessary to screen different palladium sources or ensure the reaction is free of potential reducing contaminants.[21]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Key Inputs Pd(0)L_n Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd(0)L_n->OxAdd Ar-X (Bromo-Nitro-Indazole) Transmetal Transmetalation (Ar-Pd(II)-X + Ar'B(OR)3- -> Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'B(OR)2 + Base RedElim Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) Transmetal->RedElim RedElim->Pd(0)L_n Product (Ar-Ar') ArX Bromo-Nitro-Indazole (Electrophile) ArB Boronic Acid/Ester (Nucleophile) Base Base (e.g., K3PO4) Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Side Products start Experiment Start check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 20% good_conversion Good Conversion check_conversion->good_conversion > 80% sol1_catalyst Screen Catalysts/Ligands (e.g., Pd(dppf)Cl2, XPhos) low_conversion->sol1_catalyst check_purity Check Purity of Crude Product good_conversion->check_purity pure_product Product is Pure (Success!) check_purity->pure_product Yes side_products Significant Side Products (e.g., Homo-coupling) check_purity->side_products No sol2_degas Ensure Rigorous Degassing side_products->sol2_degas sol1_base Screen Bases (e.g., K3PO4, Cs2CO3) sol1_temp Increase Temperature sol2_boron Switch to Boronate Ester sol2_temp Lower Temperature

Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.

Experimental Protocol Example

General Procedure for Suzuki-Miyaura Coupling of a Bromo-Nitro-Indazole:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-nitro-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The mixture should be stirred to ensure good mixing.

  • Catalyst Addition: Add the palladium catalyst/pre-catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02-0.05 equiv) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: Synthesis of 3-Bromo-1-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Bromo-1-methyl-5-nitro-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to help you navigate the complexities of this synthesis.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in pharmaceutical research, can be approached through several synthetic routes. The most common pathways involve either the bromination and subsequent N-methylation of a 5-nitro-1H-indazole core or the construction of the indazole ring from precursors like 2-amino-5-nitrobenzonitrile. Each route, while effective, presents a unique set of challenges, primarily concerning regioselectivity and the formation of side products. This guide will help you identify, troubleshoot, and mitigate these common issues.

Troubleshooting Guide: Common Side Products and Synthetic Issues

This section addresses the most frequently encountered problems during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Formation of N-Methylation Regioisomers

Question: My reaction to N-methylate 3-bromo-5-nitro-1H-indazole produced a mixture of two isomers. How can I identify them and favor the formation of the desired N1-methylated product?

Answer:

The N-methylation of 3-bromo-5-nitro-1H-indazole can yield both the desired this compound (N1 isomer) and the undesired 3-bromo-2-methyl-5-nitro-1H-indazole (N2 isomer). The ratio of these isomers is highly dependent on the reaction conditions.

Identification of Regioisomers:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating between the N1 and N2 regioisomers.

  • ¹H NMR: The chemical shift of the N-methyl protons can be indicative. Often, the N1-methyl protons appear slightly more downfield than the N2-methyl protons. However, this can be subtle and solvent-dependent.

  • Advanced NMR Techniques: For unambiguous assignment, 2D NMR experiments are recommended.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): An NOE correlation between the N-methyl protons and the H-7 proton of the indazole ring is characteristic of the N1 isomer. The N2-methyl group is too distant to show a significant NOE with any of the benzene ring protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): A correlation between the N-methyl protons and the C-7a carbon of the indazole ring confirms the N1 isomer. Conversely, a correlation to C-3 would suggest the N2 isomer.

Favoring the N1-Methyl Isomer (Thermodynamic Control):

The N1-methylated indazole is generally the thermodynamically more stable product. Conditions that allow for equilibration will favor its formation.

  • Base and Solvent System: The use of a strong, non-nucleophilic base in an aprotic solvent is a common strategy. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[1]

  • Reaction Temperature: Allowing the reaction to proceed at room temperature or with gentle heating can facilitate the equilibration towards the more stable N1 isomer.

Experimental Protocol for N1-Selective Methylation:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 3-bromo-5-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Over-bromination of the Indazole Ring

Question: During the bromination of 1-methyl-5-nitro-1H-indazole, I observe the formation of products with a higher molecular weight than expected, suggesting multiple brominations. How can I prevent this?

Answer:

The indazole ring, even when deactivated by a nitro group, can be susceptible to over-bromination, leading to the formation of di-bromo or even tri-bromo species. Controlling the stoichiometry of the brominating agent and the reaction conditions is crucial for selective mono-bromination at the C3 position.

Controlling Bromination:

  • Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of the brominating agent (e.g., bromine or N-bromosuccinimide) to ensure complete consumption of the starting material without promoting multiple additions.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., -5 °C to 0 °C) to control the reactivity of the brominating agent.

  • Slow Addition: Add the brominating agent dropwise to the solution of the indazole to maintain a low concentration of the electrophile in the reaction mixture at any given time.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better selectivity compared to elemental bromine.

Characterization of Di-bromo Side Products:

  • Mass Spectrometry: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be distinct for di-brominated compounds, showing M, M+2, and M+4 peaks in a characteristic ratio.

  • NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show a different substitution pattern compared to the mono-brominated product.

Experimental Protocol for Selective C3-Bromination:

  • Under nitrogen protection, dissolve 1-methyl-5-nitro-1H-indazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the reaction mixture to -5 °C.

  • Slowly add a solution of bromine (1.05 equivalents) in DMF dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, let the reaction stir at 0 to -5 °C for 1 hour.

  • Slowly warm the reaction to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, wash with water and brine, dry, and concentrate.

  • Purify by column chromatography or recrystallization.[2]

Issue 3: Side Products from the Diazotization Route

Question: I am synthesizing 3-bromo-5-nitro-1H-indazole starting from 2-amino-5-nitrobenzonitrile via a diazotization and cyclization sequence, but I am getting low yields and a significant amount of a yellow, insoluble byproduct. What is happening?

Answer:

The synthesis of indazoles from 2-amino-benzonitriles involves a diazotization step, which can be prone to side reactions if not carefully controlled. The primary side products are typically diazoamino compounds and phenolic impurities.

Common Side Products and their Prevention:

  • Diazoamino Compounds: These are formed by the coupling of the newly formed diazonium salt with the unreacted starting amine. This is more likely to occur if the reaction medium is not sufficiently acidic or if the addition of the nitrite solution is too slow.

    • Prevention: Ensure a sufficient excess of strong mineral acid (e.g., HCl or H₂SO₄) to fully protonate the starting amine. Add the sodium nitrite solution all at once or very rapidly to the cold amine solution to ensure a high concentration of nitrous acid and rapid conversion to the diazonium salt.[3]

  • Phenolic Impurities: Diazonium salts are thermally unstable and can decompose, especially at elevated temperatures, to form phenols through reaction with water.

    • Prevention: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Use the generated diazonium salt immediately in the subsequent cyclization/bromination step without isolation.

Troubleshooting the Diazotization of 2-amino-5-nitrobenzonitrile:

Problem Potential Cause Solution
Formation of a yellow precipitate Coupling of diazonium salt with unreacted amine to form a diazoamino compound.Ensure high acidity and rapid addition of sodium nitrite solution. Maintain a low temperature (0-5 °C).
Low yield of the desired indazole Decomposition of the thermally unstable diazonium salt.Keep the reaction temperature strictly between 0-5 °C. Use the diazonium salt solution immediately.
Dark brown or black reaction mixture Significant decomposition of the diazonium salt or other side reactions.Check and maintain the low temperature. Ensure slow, dropwise addition of sodium nitrite. Increase the acid concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best order of steps for the synthesis: bromination then methylation, or methylation then bromination?

A1: Both sequences are viable.

  • Bromination then Methylation: This route starts with the bromination of 5-nitro-1H-indazole. The main challenge here is the potential for forming N1 and N2 regioisomers during the subsequent methylation step.

  • Methylation then Bromination: Starting with the methylation of 5-nitro-1H-indazole can also lead to a mixture of N1 and N2 isomers. These would then need to be separated before the bromination step. The bromination of 1-methyl-5-nitro-1H-indazole is generally selective for the C3 position.

The choice of route may depend on the ease of separation of the intermediates. It is often preferable to introduce the methyl group first and then separate the regioisomers before proceeding with the bromination.

Q2: What are the best purification methods for this compound?

A2: A combination of column chromatography and recrystallization is typically effective.

  • Column Chromatography: Silica gel column chromatography is a robust method for separating the desired product from regioisomers, over-brominated side products, and unreacted starting materials. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[1]

  • Recrystallization: This is an excellent method for obtaining a highly pure final product. The choice of solvent is critical and should be determined experimentally. Solvents to consider include ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane or heptane).

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used:

  • TLC: To get a quick assessment of purity and to identify the presence of impurities.

  • HPLC: To obtain a quantitative measure of purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any isomeric or structural impurities.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Visualizing the Synthetic Challenges

To better understand the potential for side product formation, the following diagrams illustrate the key issues discussed.

Synthetic_Challenges cluster_0 N-Methylation of 3-Bromo-5-nitro-1H-indazole cluster_1 Bromination of 1-Methyl-5-nitro-1H-indazole Start_Methylation 3-Bromo-5-nitro-1H-indazole N1_Isomer Desired Product: This compound Start_Methylation->N1_Isomer N1-Methylation N2_Isomer Side Product: 3-Bromo-2-methyl-5-nitro-1H-indazole Start_Methylation->N2_Isomer N2-Methylation Start_Bromination 1-Methyl-5-nitro-1H-indazole Mono_Bromo Desired Product: This compound Start_Bromination->Mono_Bromo Mono-bromination Di_Bromo Side Product: Di-bromo-1-methyl-5-nitro-1H-indazole Start_Bromination->Di_Bromo Over-bromination

Caption: Potential side products in the final steps of the synthesis.

Diazotization_Side_Reactions Amine 2-Amino-5-nitrobenzonitrile Diazonium Diazonium Salt Amine->Diazonium NaNO₂, H⁺ (0-5 °C) Diazoamino Side Product: Diazoamino Compound Diazonium->Diazoamino Reacts with unreacted Amine (Insufficient Acid) Phenol Side Product: Phenolic Compound Diazonium->Phenol Decomposition (High Temperature) Indazole Desired Indazole Intermediate Diazonium->Indazole Cyclization/Bromination

Caption: Side reactions during the diazotization of 2-amino-5-nitrobenzonitrile.

References

Technical Support Center: A Guide to Optimizing the Synthesis of 3-Bromo-1-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-1-methyl-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield, purity, and reproducibility of this important synthetic transformation. As a key intermediate in pharmaceutical research, mastering its synthesis is crucial.

This document moves beyond simple protocol recitation. It delves into the mechanistic underpinnings of the reaction, provides a structured troubleshooting guide for common experimental failures, and offers optimized protocols grounded in established chemical principles.

Section 1: Understanding the Core Chemistry

The synthesis of this compound is achieved through the electrophilic aromatic substitution (SEAr) on the 1-methyl-5-nitro-1H-indazole starting material. Understanding the electronic effects of the substituents is paramount to controlling the reaction's outcome.

  • The Indazole Ring System: The indazole core is a heteroaromatic system. The C3 position of the pyrazole ring is electron-rich and generally the most susceptible to electrophilic attack.

  • The Nitro Group (-NO₂): Located at the C5 position on the benzene ring, the nitro group is a powerful electron-withdrawing group. It deactivates the entire ring system towards electrophilic substitution, making the reaction more challenging than with an unsubstituted indazole. This deactivation, however, helps prevent over-bromination.

  • The N-Methyl Group (-CH₃): The methyl group on the N1 position influences the electronic distribution and solubility of the molecule but does not sterically hinder the target C3 position.

The general mechanism involves the generation of an electrophilic bromine species (Br⁺ or a polarized equivalent) that attacks the C3 position, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores aromaticity and yields the final product.

G cluster_0 Reaction Pathway SM 1-methyl-5-nitro- 1H-indazole Intermediate Sigma Complex (Resonance Stabilized) SM->Intermediate + Br⁺ Br_source Brominating Agent (e.g., Br₂, NBS) Br_source->Intermediate Product 3-Bromo-1-methyl-5-nitro- 1H-indazole Intermediate->Product - H⁺

Caption: General mechanism for the electrophilic bromination at the C3 position.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is a multifaceted problem. Systematically evaluate the following potential causes:

  • Purity of Starting Material: The synthesis is highly sensitive to the quality of the 1-methyl-5-nitro-1H-indazole. Impurities from its own synthesis (e.g., unreacted 5-nitroindazole or isomeric byproducts) can consume the brominating agent and complicate purification.

    • Solution: Verify the purity of your starting material using ¹H NMR and melting point analysis before proceeding. If necessary, recrystallize or perform column chromatography on the starting material.

  • Incomplete Reaction: The deactivating effect of the nitro group can make the reaction sluggish.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature (e.g., from 35°C to 45°C), but be cautious as this may promote side reactions.[1]

  • Suboptimal Brominating Agent: The choice and handling of the brominating agent are critical.

    • Solution: If using N-Bromosuccinimide (NBS), ensure it is fresh and has been stored properly, as it can decompose over time. If using liquid bromine, ensure accurate measurement, as an excess can lead to over-bromination.[2]

  • Losses During Workup and Purification: The product may have partial solubility in the aqueous phase during extraction, or significant material can be lost during chromatography if the incorrect solvent system is used.

    • Solution: During aqueous workup, saturate the aqueous layer with NaCl to decrease the polarity and reduce the solubility of the organic product. For purification, column chromatography with a gradient elution of ethyl acetate in hexane is often effective.[3]

Q2: My TLC/HPLC analysis shows multiple product spots. What are these impurities?

The most common impurity is the result of over-bromination.[2]

  • Di-brominated Species: Even with the deactivating nitro group, a second bromine atom can add to the ring under forcing conditions (excess brominating agent, high temperature).

    • Solution: Carefully control the stoichiometry of the brominating agent. Use no more than 1.05-1.1 equivalents. Add the agent slowly and at a low temperature (e.g., 0 to -5°C) to dissipate the heat of reaction and maintain control, before allowing the reaction to warm.[1]

  • Isomeric Byproducts: While C3 is the most electronically favored position, trace amounts of bromination at other positions (e.g., C4, C6, C7) can occur.

    • Solution: This is best controlled by optimizing the reaction solvent and temperature. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) can help stabilize the desired reaction intermediate.[1]

G start Low Yield or Impure Product check_sm Is Starting Material Pure? start->check_sm check_rxn Did Reaction Go to Completion? check_sm->check_rxn Yes purify_sm Action: Purify Starting Material check_sm->purify_sm No check_side_products Multiple Spots on TLC? check_rxn->check_side_products Yes optimize_rxn Action: Increase Time/ Temp or Change Reagent check_rxn->optimize_rxn No optimize_conditions Action: Control Stoichiometry & Temperature check_side_products->optimize_conditions Yes end Improved Yield & Purity check_side_products->end No purify_sm->start optimize_rxn->start optimize_conditions->start

Caption: A workflow for troubleshooting common synthesis problems.

Q3: The reaction is very exothermic upon adding the bromine, and the color changes dramatically. Is this normal?

Yes, bromination reactions can be very exothermic.[4] Uncontrolled exotherms are a primary cause of side product formation.

  • Explanation: The rapid reaction rate generates significant heat. This excess heat can provide the activation energy for undesired pathways, such as di-bromination.

  • Solution: Maintain strict temperature control. Use an ice/salt bath to achieve temperatures of 0 to -5°C. Add the brominating agent (especially liquid bromine) dropwise via an addition funnel over a prolonged period (e.g., 30-60 minutes). This ensures the reaction vessel's cooling system can manage the heat generated.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent: Bromine (Br₂) vs. N-Bromosuccinimide (NBS)?

Both are effective, but they have different advantages and disadvantages. The choice depends on your laboratory's scale, safety protocols, and desired level of reactivity.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Highly reactive, less selective.Milder, more selective, often preferred for preventing over-bromination.[2]
Handling Corrosive, volatile liquid. Requires a fume hood and careful handling.Crystalline solid, easier and safer to weigh and handle.
Byproducts Generates HBr, making the reaction mixture highly acidic.Generates succinimide, which is typically easier to remove during workup.
Activation Often used with a solvent like DMF or acetic acid.May require a radical initiator for some reactions, but for SEAr it acts as an electrophilic bromine source, often in an acidic medium.
Recommendation Suitable for process scale-up where cost is a factor, but requires robust process controls.Highly recommended for lab-scale synthesis due to its selectivity and safer handling.

Other reagents like Dibromoisocyanuric acid (DBI) are even more potent than NBS and can be effective when the indazole ring is highly deactivated, though they may also be less selective.[5]

Q2: How do I prepare the 1-methyl-5-nitro-1H-indazole starting material?

The most common route is the N-methylation of 5-nitro-1H-indazole.

  • Synthesis of 5-nitro-1H-indazole: This precursor can be synthesized from 2-methyl-4-nitroaniline via diazotization followed by cyclization.[6][7]

  • N-Methylation: 5-nitro-1H-indazole can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate. It is crucial to control the reaction to favor N1 methylation over N2 methylation.

Q3: What is the best workup procedure to isolate the crude product?

A well-designed workup is critical for maximizing yield and simplifying purification.

  • Quenching: After the reaction is complete, cool the mixture in an ice bath. If NBS was used, filter off the succinimide byproduct first. If Br₂ was used, you may need to quench the excess bromine with a dilute aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the reddish-brown color disappears.

  • Precipitation/Extraction: Pour the reaction mixture into a large volume of ice water. The product should precipitate as a solid.[8] Collect the solid by vacuum filtration. If the product does not precipitate or if precipitation is incomplete, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Washing: Wash the collected solid (or the combined organic extracts) with water, followed by a saturated sodium bicarbonate solution (to remove acidic byproducts like HBr), and finally with brine.

  • Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Section 4: Optimized Experimental Protocols

Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Bromine is highly corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of 1-methyl-5-nitro-1H-indazole
  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-nitro-1H-indazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent: Add anhydrous DMF to create a stirrable slurry.

  • Methylation: Cool the mixture to 0°C using an ice bath. Add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into ice water. A solid should precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize from ethanol or purify by column chromatography (silica gel, ethyl acetate/hexane) to yield pure 1-methyl-5-nitro-1H-indazole.

Protocol 2: Optimized Synthesis of this compound (NBS Method)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-5-nitro-1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF, approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimum amount of DMF. Add this solution dropwise to the cooled indazole solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 35-40°C.[1] Stir for 8-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase) until the starting material is consumed.

  • Workup: Cool the reaction mixture and pour it into a beaker containing crushed ice and water. A precipitate should form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual DMF.

  • Purification: The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. This will yield this compound as a solid.

References

Technical Support Center: Strategies for Overcoming Low Reactivity in Cross-Coupling of 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges associated with the cross-coupling of 3-bromoindazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging but valuable heterocyclic scaffold. The inherent low reactivity of the C3-position of the indazole ring, coupled with competing side reactions, often complicates synthetic efforts.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the reactivity of 3-bromoindazoles in palladium-catalyzed cross-coupling reactions.

Q1: Why is the C3-position of indazole generally unreactive in cross-coupling reactions?

The reduced reactivity of 3-bromoindazoles in cross-coupling reactions stems from a combination of electronic and structural factors. The indazole ring system is electron-rich, which can make the oxidative addition of the C-Br bond to the palladium(0) catalyst, the rate-limiting step in many cross-coupling cycles, energetically less favorable compared to more electron-deficient aryl halides. Furthermore, the nitrogen atoms in the indazole ring can act as coordinating ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, unreactive complexes.[2]

Q2: What is "debromination" or "dehalogenation," and why is it a common side reaction with 3-bromoindazoles?

Debromination, or more generally dehalogenation, is a common side reaction where the bromine atom on the indazole ring is replaced by a hydrogen atom, leading to the formation of the parent indazole as a byproduct.[1][3] This undesired process can occur through various pathways, including protonolysis of the organopalladium intermediate or β-hydride elimination from certain intermediates in the catalytic cycle. The propensity for dehalogenation is a significant issue with 3-bromoindazoles due to their electronic properties and can severely impact the yield of the desired coupled product.[1]

Q3: Is N-protection of the indazole necessary for successful cross-coupling?

The necessity of N-protection depends on the specific reaction type and conditions. For some reactions, particularly those employing strong bases, the acidic N-H proton of an unprotected indazole can interfere with the catalytic cycle. Protection of the indazole nitrogen, often with groups like Boc, methyl, or benzyl, can prevent these side reactions and improve solubility.[1] However, N-protection adds extra steps to the synthetic sequence (protection and deprotection). Encouragingly, several modern protocols have been developed for the direct cross-coupling of N-H free indazoles, particularly under microwave-assisted conditions.[4] For Sonogashira couplings, N-protection is often crucial to prevent side reactions and achieve good yields.[5]

Q4: Are there alternatives to cross-coupling for functionalizing the C3-position of indazoles?

Yes, while cross-coupling is a powerful tool, direct C-H functionalization is emerging as a valuable alternative for introducing substituents at the C3-position of indazoles.[6][7][8] These methods avoid the pre-functionalization step of introducing a halogen and can offer different reactivity profiles and functional group tolerance. However, C-H activation often requires specific directing groups and can present its own set of challenges regarding regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-oriented approach to troubleshooting common issues encountered during the cross-coupling of 3-bromoindazoles.

Issue 1: Low or No Conversion of Starting Material

Q: I'm not observing any significant consumption of my 3-bromoindazole starting material. What are the likely causes and how can I fix it?

A: Low or no conversion is a frequent problem and can usually be traced back to an inactive catalytic system or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For electron-rich and sterically hindered substrates like 3-bromoindazoles, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step and stabilize the active catalytic species.

    • Expert Tip: For Suzuki and Buchwald-Hartwig reactions, consider switching to more advanced biarylphosphine ligands like SPhos or XPhos, which have proven effective for challenging substrates.[2] For Heck reactions, a combination of Pd(OAc)₂ and PPh₃ can be a good starting point, but exploring other phosphine ligands may be necessary.[1]

  • Base Selection: The choice of base is crucial and highly dependent on the specific coupling reaction.

    • For Suzuki-Miyaura reactions , stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.[4][9]

    • For Buchwald-Hartwig aminations , strong, non-nucleophilic bases like NaOtBu or K₂CO₃ are commonly used.[10][11]

    • For Heck reactions , organic bases like triethylamine (TEA) are typical.[1][3]

  • Solvent and Temperature: Ensure your solvent is anhydrous and properly degassed to prevent catalyst deactivation. Increasing the reaction temperature can often overcome the activation energy barrier for oxidative addition. Microwave irradiation is a highly effective technique for accelerating these reactions and improving yields, often allowing for shorter reaction times and lower catalyst loadings.[4][9]

Issue 2: Significant Debromination/Dehalogenation Side Product Formation

Q: My main product is the debrominated indazole, with very little of the desired coupled product. How can I suppress this side reaction?

A: As discussed in the FAQs, debromination is a major competing pathway.[1] Here are strategies to minimize it:

  • Additive Intervention (for Heck Reactions): In Heck couplings of 3-bromoindazoles, the addition of bromide salts like tetrabutylammonium bromide (TBAB) or sodium bromide (NaBr) has been shown to effectively suppress the dehalogenation process.[1][3][13] These additives are thought to play a dual role by stabilizing the active Pd(0) species and potentially assisting in the grinding process in mechanochemical setups.[3][14]

  • Ligand Modification: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired debromination. Experimenting with different ligands is a key strategy. Bulky biarylphosphine ligands can sometimes favor the reductive elimination step over pathways leading to dehalogenation.

  • Reaction Conditions Tuning: Lowering the reaction temperature, if the desired reaction still proceeds at a reasonable rate, can sometimes disfavor the dehalogenation pathway. Additionally, carefully controlling the stoichiometry of the base is important, as excess base can sometimes promote protonolysis.

Issue 3: Poor Yields in Suzuki-Miyaura Couplings

Q: I'm attempting a Suzuki-Miyaura coupling with a 3-bromoindazole and an arylboronic acid, but the yields are consistently low. What specific parameters should I optimize?

A: The Suzuki-Miyaura reaction is one of the most versatile C-C bond-forming reactions, but its application to 3-bromoindazoles requires careful optimization.[9]

  • Boronic Acid/Ester Quality: Ensure your boronic acid is pure and not extensively dehydrated to the corresponding boroxine, which is less reactive. Alternatively, consider using more stable boronic esters, such as pinacol esters.[15]

  • Optimized Conditions for N-H Free Indazoles: For unprotected indazoles, a combination of Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a mixed solvent system like 1,4-dioxane/EtOH/H₂O at elevated temperatures (e.g., 140 °C) under microwave irradiation has been reported to be effective.[4][9]

  • Ligand Choice for N-Protected Indazoles: For N-protected 3-bromoindazoles, catalyst systems employing bulky biarylphosphine ligands like SPhos or XPhos with a base such as K₃PO₄ in a dioxane/water solvent system can provide excellent yields.[2]

Issue 4: Challenges with Buchwald-Hartwig Amination

Q: I am trying to synthesize a 3-aminoindazole via a Buchwald-Hartwig amination, but the reaction is not working well. What are the key considerations for this transformation?

A: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[16] For 3-bromoindazoles, success often hinges on the right choice of catalyst system and reaction conditions.

  • Catalyst System: The choice of ligand is paramount. Bidentate phosphine ligands like BINAP or DPPF were early developments that improved the scope of the reaction.[16] More recently, highly effective systems for challenging substrates often utilize bulky monophosphine ligands from the Buchwald or Hartwig groups.[17][18] A systematic screening of different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is recommended.[10]

  • Base and Solvent: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, often used in anhydrous, aprotic solvents like toluene or dioxane.[10]

  • Amine Coupling Partner: The nature of the amine coupling partner can also influence the reaction outcome. Primary and secondary aliphatic and aromatic amines can be used, but reaction conditions may need to be tailored for each. For the synthesis of primary 3-aminoindazoles, ammonia equivalents like lithium bis(trimethylsilyl)amide can be employed.[17]

Issue 5: Difficulties with Sonogashira Coupling

Q: My Sonogashira coupling of a 3-bromoindazole with a terminal alkyne is failing. What are the common pitfalls?

A: The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, can be sensitive to reaction conditions.[19]

  • N-Protection: For Sonogashira couplings of indazoles, N-protection is often reported as essential for achieving good yields.[5] The unprotected N-H can lead to side reactions and catalyst deactivation.

  • Catalyst System: The classic Sonogashira conditions employ a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine.[19] Ensure both catalysts are of good quality.

  • Reaction Environment: These reactions are typically sensitive to oxygen, so it is crucial to perform them under a strictly inert atmosphere. Degassing the solvent and reagents thoroughly before adding the catalysts is critical.

  • Alkyne Homocoupling (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne to form a diyne. This can often be suppressed by using appropriate reaction conditions and ensuring the palladium-catalyzed cross-coupling is efficient.

Data Summary & Optimized Protocols

Comparative Table of Optimized Reaction Conditions
Reaction TypeSubstrateCatalyst SystemBaseSolventTemperature/TimeYieldReference
Suzuki-Miyaura N-H free 3-bromoindazolePd(PPh₃)₄ (10 mol%)Cs₂CO₃1,4-dioxane/EtOH/H₂O140°C, 1h (MW)up to 78%[4]
Suzuki-Miyaura N-Boc-3-bromoindazolePdCl₂(dppf)K₂CO₃DMEReflux, 12hGood yields[20]
Heck Coupling N-Me-3-bromoindazolePd(OAc)₂ (5 mol%), PPh₃ (10 mol%)TEANaBr, TBAB (additives)Ball-millingup to 95%[1][3]
Buchwald-Hartwig N-THP-3-iodoindazolePd(OAc)₂, XantphosCs₂CO₃1,4-dioxane120°CModerate to high[21]
Sonogashira N-protected 3-iodoindazolePdCl₂(PPh₃)₂, CuIEt₃NTHFRefluxup to 99%[5]
Step-by-Step Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of N-H Free 3-Bromoindazole [4]
  • Reaction Setup: In a microwave reactor vial, combine the 3-bromoindazole (1.0 equiv.), the desired boronic acid (1.5 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane, ethanol, and water (e.g., in a 3:1.5:0.5 ratio).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140°C for 1 hour.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylindazole.

Protocol 2: Mechanochemical Heck Coupling of N-Methyl-3-bromoindazole [1][3]
  • Reaction Setup: To a ball-milling vessel, add N-methyl-3-bromoindazole (1.0 equiv.), the olefin (e.g., n-butyl acrylate, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), triphenylphosphine (PPh₃, 0.1 equiv.), triethylamine (TEA, 1.8 equiv.), sodium bromide (NaBr), and a catalytic amount of tetrabutylammonium bromide (TBAB).

  • Milling: Mill the mixture at high speed for the optimized reaction time (e.g., 1-3 hours).

  • Workup: After the reaction is complete, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield the 3-vinylindazole.

Visualizing the Process: Diagrams and Workflows

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr 3-Bromoindazole (Ar-Br) ArBr->OxAdd Boronic Boronic Acid (Ar'-B(OR)₂) Boronate Ar'-B(OR)₂(Base)⁻ Boronic->Boronate Base Base (e.g., Cs₂CO₃) Base->Boronate Activation Boronate->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst/ligand optimal? (e.g., bulky, electron-rich) Start->CheckCatalyst ChangeCatalyst Switch to a more active ligand (e.g., SPhos, XPhos) CheckCatalyst->ChangeCatalyst No CheckConditions Are reaction conditions harsh enough? CheckCatalyst->CheckConditions Yes ChangeCatalyst->CheckConditions IncreaseTemp Increase temperature or use microwave irradiation CheckConditions->IncreaseTemp No CheckBase Is the base appropriate and strong enough? CheckConditions->CheckBase Yes IncreaseTemp->CheckBase ChangeBase Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) CheckBase->ChangeBase No CheckDebrom Is debromination the major side reaction? CheckBase->CheckDebrom Yes ChangeBase->CheckDebrom Additives Add bromide salts (Heck) or optimize ligand/conditions CheckDebrom->Additives Yes Success Improved Yield CheckDebrom->Success No Additives->Success

Caption: Decision-making workflow for troubleshooting low-yielding reactions.

References

Preventing debromination in reactions with 3-Bromo-1-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for 3-Bromo-1-methyl-5-nitro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile, yet challenging, building block in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions to address a critical side reaction: debromination . By understanding the underlying mechanisms and adopting optimized protocols, you can significantly improve reaction outcomes and ensure the integrity of your synthetic route.

Introduction: The Challenge of Debromination

This compound is a highly valuable substrate, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These reactions are cornerstones of modern drug discovery, enabling the construction of complex molecular architectures.[1] However, the electronic properties of this specific molecule—namely the potent electron-withdrawing nature of the 5-nitro group and the inherent electronics of the indazole heterocycle—render the C3-Br bond susceptible to cleavage, not just for the desired cross-coupling, but also for a competing side reaction known as hydrodehalogenation, or simply, debromination.[2]

This undesired pathway leads to the formation of 1-methyl-5-nitro-1H-indazole, a byproduct that reduces the yield of the target compound and complicates purification. Evidence from related substrates, such as 3-bromo-1-methyl-1H-indazole in Heck reactions, confirms that debromination can be a significant competing process.[3] This guide is structured to help you diagnose, understand, and overcome this specific challenge.

Troubleshooting Guide: Preventing Debromination

This section is formatted as a series of common problems and actionable solutions. The core of the issue often lies in the generation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can reductively eliminate with the indazole moiety faster than the desired cross-coupling pathway proceeds.[4]

Problem 1: Significant formation of the debrominated byproduct, 1-methyl-5-nitro-1H-indazole, is observed during a Suzuki-Miyaura coupling.

Causality: The formation of a Pd-H species is the primary culprit. This can be exacerbated by several factors in a typical Suzuki protocol:

  • Base: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu) or hydroxide bases in the presence of a proton source, can generate hydride donors.[2]

  • Solvent: Protic solvents (e.g., alcohols) or even residual water in aprotic solvents can act as hydride sources.[4]

  • Ligand: The ligand on the palladium catalyst may not be sufficiently bulky or electron-rich to promote the desired reductive elimination of the cross-coupled product over the debromination pathway.[2]

Solutions:

  • Optimize the Base: Switch from strong alkoxide or hydroxide bases to milder inorganic bases. Phosphates and carbonates are excellent choices as they are less likely to generate hydride species.

  • Select an Appropriate Ligand: Employ bulky, electron-rich biaryl phosphine ligands. These ligands accelerate the rate-limiting reductive elimination step of the desired product, outcompeting the debromination pathway.[5]

  • Control the Solvent System: Use thoroughly degassed, anhydrous aprotic solvents. If an aqueous base is required, minimize the amount of water.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling to Minimize Debromination

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) or Pd(II) precursors.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that promote reductive elimination.[5]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃Milder inorganic bases that reduce the risk of Pd-H formation.[4]
Solvent Toluene, 1,4-Dioxane, or THFAnhydrous, aprotic solvents are preferred.
Temperature 80-100 °CLowering the temperature can sometimes favor the desired pathway.[4]

dot

Caption: Troubleshooting workflow for debromination in Suzuki coupling.

Problem 2: During a Buchwald-Hartwig amination, the starting material is consumed, but the primary product is the debrominated indazole.

Causality: Similar to Suzuki coupling, debromination in Buchwald-Hartwig amination arises from competing pathways involving Pd-H species.[6] The choice of base is particularly critical in this reaction.

  • Base Sensitivity: The substrate contains a nitro group, which can be incompatible with strong bases like sodium tert-butoxide (NaOtBu), potentially leading to decomposition or side reactions that generate hydride sources.[7]

  • Amine as Hydride Source: While less common, the amine coupling partner itself can, under certain conditions, contribute to the formation of Pd-H.

Solutions:

  • Employ a Weaker Base: Strong alkoxide bases are often the default for Buchwald-Hartwig aminations but can be detrimental here. A weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is highly recommended.

  • Use a Specialized Catalyst System: Modern Buchwald-Hartwig catalyst systems (e.g., G3 or G4 palladacycle pre-catalysts with appropriate biaryl phosphine ligands) are highly active and can often operate under milder conditions, which can suppress side reactions.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Pre-catalyst XPhos Pd G3 or SPhos Pd G4Air-stable, highly active pre-catalysts for challenging substrates.[5]
Base Cs₂CO₃ or K₃PO₄Minimizes base-induced degradation and hydride formation.
Solvent Toluene or CPMEAnhydrous, aprotic solvents.
Temperature 90-110 °CUse the lowest temperature that provides a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to debromination?

A1: The susceptibility arises from a combination of two electronic factors. First, the indazole ring is an electron-rich heterocycle, which can influence the stability of the palladium intermediates. Second, and more importantly, the nitro group at the 5-position is a very strong electron-withdrawing group.[8] This makes the indazole ring system electron-deficient, which can facilitate the oxidative addition of the C-Br bond to the Pd(0) center but also influences the subsequent steps. This electron deficiency can make the aryl-palladium intermediate more susceptible to proto-depalladation if a proton source is available, or reaction with a Pd-H species, leading to debromination.

Q2: I am performing a Heck reaction and observing significant debromination. What is the first thing I should change?

A2: Based on literature for the closely related 3-bromo-1-methyl-1H-indazole, debromination is a known issue in Heck couplings.[3] The first and most impactful change is often the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). TBAB can help stabilize the active Pd(0) species and promote the desired catalytic cycle over the debromination pathway.[3] Additionally, ensure your base is not a potential hydride source (e.g., use an inorganic base like Na₂CO₃ or K₂CO₃) and that your solvent (e.g., DMF, DMAc) is anhydrous.

Q3: Can the choice of palladium pre-catalyst influence the rate of debromination?

A3: Yes. While the ligand has the most direct impact on the relative rates of reductive elimination versus debromination, the pre-catalyst can influence the concentration and nature of the active Pd(0) species. Using well-defined, air-stable pre-catalysts like the Buchwald palladacycles (e.g., XPhos Pd G3) can lead to more controlled initiation and a lower concentration of potentially problematic palladium species, which can help minimize side reactions compared to using simple salts like Pd(OAc)₂ that require in-situ reduction.[5]

Q4: I have tried optimizing my conditions but still see 5-10% debromination. Is this acceptable?

A4: Whether 5-10% of a byproduct is acceptable is highly dependent on the context of your synthesis. For early-stage discovery chemistry, this might be a manageable impurity to remove via chromatography. For a large-scale process development campaign, this level of impurity could be unacceptable due to purification challenges and reduced yield. If you have exhausted optimization of the base, ligand, and solvent, consider re-evaluating the halide. If possible, starting from the analogous 3-chloro-1-methyl-5-nitro-1H-indazole could reduce debromination, as the C-Cl bond is less reactive towards both the desired coupling and the undesired side reaction.[2] However, this will require more active catalyst systems to achieve good conversion.

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to visualize how debromination competes with the productive cross-coupling reaction. The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the point of divergence.

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Catalytic_Cycle cluster_main Productive Cross-Coupling Cycle cluster_side Debromination Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal R-M RedElim_Side Reductive Elimination OxAdd->RedElim_Side RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Ar-R (Desired Product) RedElim->Product PdH Pd-H Species PdH->RedElim_Side RedElim_Side->Pd0 Regeneration Byproduct Ar-H (Debrominated Byproduct) RedElim_Side->Byproduct SourceH Hydride Source (Base, Solvent, H₂O) SourceH->PdH

Caption: Competing catalytic pathways: desired cross-coupling vs. debromination.

Experimental Protocols

The following protocols are generalized starting points for minimizing debromination based on best practices from the literature.[2][4] They should be optimized for each specific coupling partner.

Protocol 1: Optimized Suzuki-Miyaura Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • XPhos (6 mol%)

    • K₃PO₄ (2.0 equiv, finely ground)

    • Anhydrous, degassed toluene (0.1 M concentration)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent. Add this catalyst/ligand slurry to the Schlenk flask.

    • Add the remaining anhydrous, degassed toluene via syringe.

    • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the debrominated byproduct.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

Column chromatography conditions for purifying 3-Bromo-1-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Bromo-1-methyl-5-nitro-1H-indazole via column chromatography. The content is structured to address both foundational questions and specific troubleshooting scenarios encountered during experimentation.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the setup and theory behind the chromatographic purification of this compound.

Q1: What is the most suitable stationary phase for purifying this compound?

A: Standard-grade silica gel (SiO₂) is the recommended stationary phase for this application.[1] Its polarity is well-suited for separating moderately polar compounds like nitro-indazoles from less polar starting materials or non-polar byproducts. Silica gel is slightly acidic, which is generally acceptable for this compound class, but stability should always be verified.[1][2] For flash chromatography, a particle size of 230–400 mesh (40-63 µm) is ideal as it provides a balance between resolution and flow rate.[1]

Q2: How do I select the optimal mobile phase (solvent system)?

A: The ideal mobile phase is determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[3] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[4] This Rf range typically ensures that the compound separates well from impurities on a column.

  • Recommended Starting Systems: A gradient of ethyl acetate (EtOAc) in hexanes (or petroleum ether) is the most common and effective choice for compounds of this type.[5][6][7] Start by testing TLC plates with solvent systems like 10%, 20%, and 30% EtOAc in hexanes.

  • Causality: The non-polar hexane moves non-polar impurities, while the polar ethyl acetate competes with your polar compound for binding sites on the silica, thus moving it down the column. Adjusting the ratio of these two solvents allows you to "tune" the separation.

Q3: Is this compound susceptible to degradation on silica gel?

A: While many nitro-aromatic compounds are stable, the acidic nature of silica gel can potentially cause degradation for sensitive substrates.[8][9] The nitro group itself is electron-withdrawing and generally stable, but interactions with the silanol groups (Si-OH) on the silica surface can sometimes lead to streaking or irreversible adsorption.

  • Self-Validating Check (2D-TLC): Before committing to a large-scale column, you can assess compound stability. Spot your crude material on a TLC plate, run it in a suitable solvent system, and let it dry. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[8]

Q4: What is the best method for loading the sample onto the column: wet or dry loading?

A: Dry loading is highly recommended for this compound.[4][10]

  • Expertise & Rationale: This compound is a solid, and dissolving it in a minimal amount of solvent strong enough to ensure solubility (like dichloromethane or acetone) before loading can be challenging. Using a large volume of this "loading solvent" can disrupt the top of the column and broaden the initial sample band, leading to poor separation. Dry loading bypasses this issue by pre-adsorbing the compound onto a small amount of silica gel, which is then carefully added to the top of the column.[4][10] This results in a very narrow, concentrated starting band and significantly improves resolution.

Recommended Chromatography Conditions: Summary Table
ParameterRecommendationRationale & Key Insights
Stationary Phase Silica Gel, 230-400 meshIndustry standard for polar organic compounds.[1][11] The specified mesh size is optimal for flash chromatography.
Column Dimensions 30:1 to 100:1 ratio of silica:crude compoundUse a lower ratio (e.g., 30:1) for easy separations and a higher ratio (e.g., 100:1) for difficult-to-separate mixtures.[4]
Mobile Phase Ethyl Acetate / HexanesA versatile system allowing for fine-tuning of polarity. A starting point of 20% EtOAc in Hexanes is common for similar structures.[5][7]
Optimal Rf ~0.2 - 0.3Provides the best balance, ensuring the compound moves off the baseline but is retained long enough for separation from impurities.[4]
Loading Technique Dry LoadingEnsures a narrow sample band, leading to sharper peaks and superior resolution, especially if solubility in the mobile phase is low.[4][10]
Detection UV light (254 nm)The aromatic and nitro-conjugated system of the indazole ring will be strongly UV-active, making it easy to track on TLC plates.
Experimental Protocol: Step-by-Step Purification

This protocol outlines a reliable method for purifying this compound.

1. Method Development via TLC: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto at least three TLC plates. c. Develop each plate in a different solvent system (e.g., 10:1 Hexanes:EtOAc, 5:1 Hexanes:EtOAc, 3:1 Hexanes:EtOAc). d. Visualize the plates under UV light (254 nm). Identify the solvent system that places the desired product spot at an Rf of ~0.2-0.3. This will be your "elution solvent". The solvent system with lower polarity that barely moves your product off the baseline will be your "starting solvent".

2. Column Preparation (Slurry Packing): a. Select a column of appropriate size and plug the bottom with cotton or glass wool. Add a thin layer (~0.5 cm) of sand.[4] b. In a beaker, mix the required amount of silica gel with your "starting solvent" to form a free-flowing slurry.[4] c. Pour the slurry into the column. Use a pipette to wash any remaining silica from the beaker into the column with more solvent. d. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[1] e. Open the stopcock and allow some solvent to drain, which will compact the silica bed. Crucially, never let the solvent level drop below the top of the silica bed. f. Once the bed is stable, add another thin layer (~0.5 cm) of sand to the top to protect the silica surface.[4] Drain the solvent until it is level with the top of the sand.

3. Sample Preparation (Dry Loading): a. Dissolve your crude compound (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add silica gel (approx. 2-3 times the weight of your crude material) to this solution.[4] c. Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.

4. Column Loading and Elution: a. Carefully add the dry-loaded sample powder onto the top layer of sand in the column, creating a thin, even layer. b. Gently add your "starting solvent" with a pipette, taking care not to disturb the surface. c. Open the stopcock and begin eluting the column, collecting the eluent in fractions (e.g., test tubes or flasks). d. Start with the low-polarity "starting solvent" and gradually increase the polarity by adding more of your "elution solvent" (gradient elution). This ensures non-polar impurities wash out first, followed by your product.

5. Fraction Analysis: a. Monitor the fractions being collected using TLC. Spot each fraction (or every few fractions) on a single TLC plate alongside a spot of your crude starting material. b. Identify the fractions that contain your pure product (a single spot at the correct Rf). c. Combine the pure fractions into a pre-weighed round-bottom flask and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the experiment.

Problem: My compound is not moving off the baseline.

  • Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of your mobile phase. For an EtOAc/Hexanes system, this means increasing the percentage of ethyl acetate. If you reach 100% EtOAc and the compound still doesn't move, a more polar solvent like methanol may need to be added cautiously (e.g., 1-5% methanol in dichloromethane).

Problem: My compound is eluting too quickly with impurities (high Rf).

  • Cause: The mobile phase is too polar, causing all components to move quickly without sufficient interaction with the stationary phase for separation.

  • Solution: Decrease the polarity of your mobile phase. For an EtOAc/Hexanes system, decrease the percentage of ethyl acetate.

Problem: The separation is poor; the bands are overlapping.

  • Cause 1: Improper Column Packing. Air bubbles, cracks, or an uneven silica bed can create channels where the solvent flows faster, ruining separation.[12]

    • Solution: The column must be repacked. Ensure the slurry is homogenous and allow the bed to settle evenly without ever running dry.

  • Cause 2: Sample Overloading. There is a finite capacity for the silica gel to interact with your sample.[12] Overloading it leads to broad bands that cannot be resolved.

    • Solution: Reduce the amount of crude material loaded onto the column. Use a larger column with more silica gel for the same amount of sample.[4]

  • Cause 3: Incorrect Loading. Loading the sample in too large a volume of solvent causes a very wide initial band.[12]

    • Solution: Use the recommended dry loading technique to ensure a tight, concentrated starting band.

Problem: I see streaking or "tailing" of my compound spot.

  • Cause 1: Compound Interaction. The slightly acidic silanol groups on the silica surface may be interacting too strongly with your compound.[12]

    • Solution: While adding a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) is a common strategy, it may not be ideal here. A better first step is to ensure your solvent system is optimal. Alternatively, using a different stationary phase like neutral alumina could be tested.[1]

  • Cause 2: Sample Insolubility. The compound may be crashing out of the mobile phase on the column.

    • Solution: Try a different solvent system in which your compound has better solubility. This must be balanced with achieving the correct Rf for separation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow problem1 Problem Poor Separation (Overlapping Bands) cause1a Potential Cause Improperly Packed Column problem1->cause1a cause1b Potential Cause Sample Overload problem1->cause1b cause1c Potential Cause Wrong Solvent System problem1->cause1c problem2 Problem Compound Not Eluting (Rf = 0) cause2a Potential Cause Mobile Phase Too Non-Polar problem2->cause2a problem3 Problem Compound Tailing or Streaking cause3a Potential Cause Strong Interaction with Silica problem3->cause3a cause3b Potential Cause Poor Solubility problem3->cause3b sol1a Solution Repack column using slurry method. Ensure no air bubbles. cause1a->sol1a sol1b Solution Reduce sample amount or use larger column. cause1b->sol1b sol1c Solution Re-optimize with TLC to achieve Rf ~0.2-0.3. cause1c->sol1c sol2a Solution Gradually increase solvent polarity (e.g., more EtOAc). cause2a->sol2a sol3a Solution Try neutral stationary phase (e.g., Alumina) or deactivated silica. cause3a->sol3a sol3b Solution Select a solvent system that better dissolves the compound. cause3b->sol3b

Caption: Troubleshooting workflow for common column chromatography issues.

References

Technical Support Center: Recrystallization of 3-Bromo-1-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromo-1-methyl-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this important synthetic intermediate. Here, we will explore the critical aspects of recrystallization, offering troubleshooting advice and a systematic approach to developing a robust purification protocol.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a dark, oily solid. What is the likely cause and how can I address it?

A1: The appearance of a dark, oily product often points to the presence of residual solvents (like DMF, which is used in the synthesis of the parent 3-bromo-5-nitro-1H-indazole) or colored impurities from the nitration and bromination steps.[1] Before attempting recrystallization, it's advisable to triturate the crude material with a non-polar solvent like hexanes or diethyl ether to remove highly soluble, non-polar impurities. If residual high-boiling solvents are suspected, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective. For persistent color, a charcoal treatment during the recrystallization process may be necessary.[1]

Q2: I'm struggling to find a single solvent that is suitable for recrystallization. What are my options?

A2: It is common for compounds with mixed polarity, such as this one (containing both a polar nitro group and a non-polar bromo-aromatic system), to not have an ideal single recrystallization solvent.[2] The goal is to find a solvent that dissolves the compound when hot but has poor solubility when cold.[3][4][5] If a single solvent proves elusive, a mixed-solvent system is the next logical step. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. This turbidity indicates the saturation point, and upon gentle heating to redissolve and subsequent slow cooling, crystals should form. Common mixed solvent pairs include ethanol/water, ethyl acetate/hexanes, and acetone/hexanes.[2]

Q3: My compound "oils out" instead of forming crystals upon cooling. What does this mean and how can I prevent it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated to a high degree, or when the cooling process is too rapid. It can also occur if the melting point of the solid is lower than the temperature of the solution. To prevent this, ensure a slower cooling rate. Allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath is crucial. If oiling persists, try using a more dilute solution or adding a few seed crystals of the pure compound to encourage nucleation.

Q4: How can I assess the purity of my recrystallized this compound?

A4: A combination of analytical techniques is essential to confirm purity.[6]

  • Thin-Layer Chromatography (TLC): A quick and effective way to check for the presence of impurities. The recrystallized material should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities with distinct signals.[6]

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.[6]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.[4]

Troubleshooting Guide

This section provides a structured approach to overcoming common challenges encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve 1. Inappropriate solvent choice. 2. Insufficient solvent volume.1. Test a range of solvents with varying polarities (see Protocol 1). 2. Gradually add more solvent in small portions while heating.
No crystals form upon cooling 1. Solution is not saturated. 2. Compound is too soluble in the chosen solvent, even at low temperatures. 3. Cooling is too rapid, preventing nucleation.1. Evaporate some of the solvent to increase the concentration and re-cool. 2. If using a single solvent, try a mixed-solvent system by adding an anti-solvent. 3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 4. Add a seed crystal of the pure compound.
Poor recovery of material 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Crystals are discolored 1. Presence of colored, insoluble impurities. 2. Presence of colored, soluble impurities.1. Perform a hot filtration step to remove insoluble materials. 2. Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic method for identifying a suitable recrystallization solvent or solvent system.

Objective: To determine an effective solvent for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • A selection of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexanes, Water)

  • Hot plate and sand bath or heating block

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • For the tubes where the compound was insoluble at room temperature, heat the mixture gently in a sand bath or heating block. Continue to add the solvent dropwise until the compound fully dissolves. Record the approximate volume of solvent required.

  • Once dissolved, remove the test tubes from the heat and allow them to cool slowly to room temperature.

  • If crystals form, place the tube in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the quality and quantity of the crystals formed. An ideal solvent will result in a significant yield of well-formed crystals.

Protocol 2: Bulk Recrystallization using a Mixed-Solvent System

Based on the principles of recrystallization for similar compounds, an Ethyl Acetate/Hexanes system is a promising candidate.

Objective: To purify a larger quantity of this compound.

Procedure:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the "good" solvent (e.g., Ethyl Acetate) in small portions while heating the flask on a hot plate. Add just enough solvent to completely dissolve the solid at or near the boiling point.

  • If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the solute). Reheat the mixture to boiling for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove the charcoal and any other insoluble impurities. Collect the hot, clear filtrate in a clean, pre-heated Erlenmeyer flask.

  • Reheat the filtrate to boiling. Slowly add the "poor" solvent (e.g., Hexanes) dropwise until a persistent cloudiness (turbidity) is observed.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold "poor" solvent (Hexanes).

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Workflow

Recrystallization Troubleshooting Logic

G start Crude Product solvent_screen Perform Solvent Screening (Protocol 1) start->solvent_screen single_solvent Good Single Solvent Found? solvent_screen->single_solvent mixed_solvent Develop Mixed-Solvent System single_solvent->mixed_solvent No dissolve Dissolve in Hot Solvent single_solvent->dissolve Yes mixed_solvent->dissolve charcoal Solution Colored? dissolve->charcoal add_charcoal Add Activated Charcoal charcoal->add_charcoal Yes cool Slow Cooling charcoal->cool No hot_filter Hot Filtration add_charcoal->hot_filter hot_filter->cool crystals_form Crystals Form? cool->crystals_form oiling_out Troubleshoot: Oiling Out (Slower cooling, more solvent) crystals_form->oiling_out Oils Out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals Troubleshoot: No Crystals (Concentrate, Scratch, Seed) crystals_form->no_crystals No oiling_out->cool dry Dry Crystals collect->dry analyze Analyze Purity (TLC, HPLC, NMR, MP) dry->analyze pure_product Pure Product analyze->pure_product no_crystals->cool

References

Navigating the Scale-Up Synthesis of 3-Bromo-1-methyl-5-nitro-1H-indazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Bromo-1-methyl-5-nitro-1H-indazole is a critical process in the development of various pharmaceutical compounds. As a key intermediate, its efficient and safe production at scale is paramount. This technical support center provides a comprehensive guide to navigating the challenges of scaling up this synthesis, offering troubleshooting advice and answers to frequently asked questions. Our aim is to empower researchers and production chemists with the knowledge to optimize their processes, ensure safety, and achieve high-quality outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for a successful scale-up.

Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?

The most prevalent synthetic strategy involves a multi-step process that typically begins with the nitration of a suitable indazole precursor, followed by bromination and N-methylation. The exact sequence of these steps can be varied, but a common pathway is as follows:

  • Nitration: The indazole ring is nitrated to introduce the nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[1][2]

  • Bromination: A bromine atom is introduced at the 3-position of the indazole ring. Common brominating agents include N-Bromosuccinimide (NBS) or elemental bromine (Br₂).[3][4]

  • N-Methylation: The nitrogen at the 1-position of the indazole ring is methylated, commonly using a methylating agent such as methyl iodide or dimethyl sulfate.

A visual representation of a potential synthetic workflow is provided below:

Synthetic_Workflow Start Indazole Precursor Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Nitroindazole 5-Nitro-1H-indazole Nitration->Nitroindazole Bromination Bromination (e.g., Br₂/DMF) Nitroindazole->Bromination BromoNitroindazole 3-Bromo-5-nitro-1H-indazole Bromination->BromoNitroindazole Methylation N-Methylation (e.g., Methyl Iodide) BromoNitroindazole->Methylation FinalProduct This compound Methylation->FinalProduct

Caption: A potential synthetic workflow for this compound.

Q2: What are the primary safety concerns when scaling up this synthesis?

Scaling up the synthesis of this compound introduces significant safety challenges that must be carefully managed. The primary concerns include:

  • Highly Exothermic Reactions: Both nitration and bromination reactions are often highly exothermic.[2][5][6] Without adequate thermal management, there is a risk of thermal runaway, leading to a rapid increase in temperature and pressure, which could result in an explosion.

  • Hazardous Reagents: The synthesis utilizes several hazardous and corrosive materials, including:

    • Concentrated Nitric and Sulfuric Acids: These are strong oxidizing agents and are extremely corrosive, capable of causing severe burns.[2]

    • Bromine (Br₂): A highly toxic and corrosive liquid that can cause severe respiratory and skin burns.[7]

    • N-Bromosuccinimide (NBS): A reactive and potentially corrosive brominating agent.[4]

    • Methylating Agents (e.g., Methyl Iodide): These are often toxic and should be handled with care.

  • Formation of Energetic Compounds: The target molecule and its intermediates contain nitro groups, which can be energetic and potentially explosive under certain conditions.[6][8]

Q3: How critical is temperature control during the nitration and bromination steps?

Temperature control is of utmost importance in both the nitration and bromination steps for several reasons:

  • Safety: As mentioned, these reactions are exothermic. Maintaining a low and controlled temperature is crucial to prevent thermal runaway.[2][5][6]

  • Regioselectivity and By-product Formation: In nitration, higher temperatures can lead to the formation of undesired isomers and dinitrated products, reducing the yield and purity of the desired 5-nitro-indazole.[1] Similarly, in bromination, temperature control helps to minimize the formation of over-brominated species.[4]

  • Reaction Rate: Temperature directly influences the reaction rate. Precise control allows for a manageable and predictable reaction progression.

Q4: What are the key considerations for choosing a solvent for the bromination step?

The choice of solvent for the bromination step is critical for reaction efficiency and safety. Key considerations include:

  • Solubility: The solvent must be able to dissolve the starting material, the brominating agent, and the product to a reasonable extent to ensure a homogeneous reaction mixture.

  • Reactivity: The solvent should be inert to the reaction conditions and the brominating agent to avoid unwanted side reactions.

  • Boiling Point: A solvent with a suitable boiling point allows for effective temperature control and can facilitate product isolation.

  • Safety and Environmental Impact: The toxicity, flammability, and environmental impact of the solvent are important considerations, especially at scale. A patent for the synthesis of 3-bromo-5-nitro-1H-indazole suggests the use of N,N-dimethylformamide (DMF).[9]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the scale-up synthesis of this compound.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Yield in Nitration Step Incomplete reaction.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until the starting material is consumed.[1][10]- Optimize Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the optimal temperature.
Formation of undesired isomers or dinitrated products.- Strict Temperature Control: Maintain the reaction temperature at the recommended low range (e.g., 0-10°C) to enhance regioselectivity.[1]- Controlled Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the substrate solution to prevent localized temperature spikes.[1][2]
Low Yield in Bromination Step Incomplete reaction.- Monitor Reaction Progress: Utilize TLC or HPLC to track the consumption of the starting material.- Stoichiometry of Brominating Agent: Ensure the correct molar ratio of the brominating agent is used. An excess may be required for full conversion, but this should be optimized to minimize by-products.[7]
Formation of over-brominated by-products.- Controlled Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution over time to maintain a low concentration in the reaction mixture.[5]- Optimize Temperature: Lowering the reaction temperature can often reduce the rate of multiple brominations.
Poor Purity of Final Product Incomplete reactions leading to residual starting materials or intermediates.- Ensure Complete Conversion: As mentioned, monitor each reaction step to completion before proceeding to the next.- Effective Work-up and Purification: Develop a robust work-up procedure to remove unreacted reagents and by-products. Purification techniques like recrystallization or column chromatography may be necessary.[1][11]
Formation of isomers or other by-products.- Optimize Reaction Conditions: Re-evaluate and optimize temperature, reaction time, and reagent stoichiometry for each step to maximize selectivity.- Purification Strategy: Develop a purification strategy specifically designed to separate the desired product from known impurities.
Difficulties in Product Isolation/Purification Product is an oil or difficult to crystallize.- Solvent Screening for Recrystallization: Experiment with different solvent systems to find one that provides good crystal formation.- Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable stationary and mobile phase can be employed for purification.[11]
Product is insoluble or poorly soluble.- Appropriate Solvent Selection: Choose a suitable solvent for extraction and purification based on the product's polarity.

III. Experimental Protocols

The following are generalized, step-by-step methodologies for the key reactions in the synthesis of this compound. These should be adapted and optimized for specific laboratory and scale-up conditions.

Protocol 1: Nitration of 1-methyl-1H-indazole (Illustrative)

This protocol is based on general procedures for the nitration of indazoles and should be optimized for the specific substrate.[1][2]

  • Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice-water bath. Allow the mixture to cool to 0-5°C.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve the 1-methyl-1H-indazole in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the indazole solution, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the mixture at 0-10°C and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Protocol 2: Bromination of 5-nitro-1H-indazole

This protocol is adapted from a patented procedure for the synthesis of 3-bromo-5-nitro-1H-indazole.[9]

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole in N,N-dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to -5°C.

  • Bromine Addition: Slowly add a solution of bromine in a suitable solvent dropwise to the reaction mixture, maintaining the temperature at -5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 to -5°C for a specified time.

  • Warming: Slowly warm the reaction mixture to a higher temperature (e.g., 35-40°C) and hold for several hours, monitoring the reaction progress.

  • Work-up and Isolation: The work-up may involve quenching the reaction, extraction, and crystallization to isolate the 3-bromo-5-nitro-1H-indazole.

IV. Scale-Up Considerations: A Process Flow Diagram

Scaling up the synthesis requires careful consideration of several factors beyond simple multiplication of reagent quantities. The following diagram illustrates key considerations at each stage of the process.

Scale_Up_Considerations cluster_0 Pre-Reaction Planning cluster_1 Reaction Execution cluster_2 Post-Reaction & Purification RawMaterial Raw Material Sourcing & Purity ReagentAddition Controlled Reagent Addition Rate RawMaterial->ReagentAddition ProcessSafety Process Safety Analysis (HAZOP) HeatManagement Effective Heat Dissipation ProcessSafety->HeatManagement Equipment Equipment Selection & Compatibility Mixing Efficient Mixing & Mass Transfer Equipment->Mixing ReagentAddition->Mixing Mixing->HeatManagement Workup Scalable Work-up Procedure HeatManagement->Workup Purification Efficient Purification Method (e.g., Crystallization) Workup->Purification Waste Waste Management & Disposal Purification->Waste

References

Technical Support Center: Effective Removal of Palladium Catalysts from Indazole Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the efficient removal of residual palladium catalysts from your indazole products. Given the prevalence of palladium-catalyzed cross-coupling reactions in the synthesis of functionalized indazoles, effective purification is critical for the integrity of downstream applications and for meeting stringent regulatory requirements for active pharmaceutical ingredients (APIs).[1][2]

Understanding the Challenge: The Nature of Palladium Contamination

Palladium catalysts, essential for forming key carbon-carbon and carbon-nitrogen bonds in indazole synthesis, can persist in various forms in your crude product.[3][4][5] These include:

  • Homogeneous (Soluble) Species: The active catalytic species and its derivatives that remain dissolved in the reaction mixture.

  • Heterogeneous (Insoluble) Species: Precipitated palladium black or palladium adsorbed onto solid supports like carbon (Pd/C).

  • Colloidal Palladium: Nanoparticles that can be difficult to remove by simple filtration.[6]

The nitrogen atoms within the indazole ring can coordinate with palladium species, making their removal particularly challenging. This interaction can lead to co-elution during chromatography or require more stringent scavenging conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your indazole products.

Question 1: I've performed a standard aqueous work-up and filtration, but my product is still contaminated with palladium. Why?

Answer: Simple filtration is primarily effective for removing heterogeneous palladium, such as palladium on carbon (Pd/C).[7] If you used a homogeneous catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), it will likely remain dissolved in the organic phase and pass through a standard filter. Additionally, fine palladium black or colloidal palladium can also bypass conventional filtration methods.[6]

Question 2: My indazole product is co-eluting with the palladium catalyst during silica gel chromatography. What can I do?

Answer: Co-elution is a common challenge, especially with nitrogen-containing heterocycles like indazoles. Here are several strategies to address this:

  • Optimize Your Solvent System: Experiment with different solvent gradients. Sometimes, a shallower gradient or the addition of a small amount of a chelating agent (e.g., a few drops of triethylamine if your compound is stable to it) can improve separation.

  • Change the Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase silica.

  • Employ a Scavenger Pre-Column: Before your main chromatographic separation, pass your crude product through a small plug of a suitable palladium scavenger. This can remove the bulk of the palladium, simplifying the subsequent chromatography.

Question 3: I used activated carbon to remove palladium, but my product recovery is very low. How can I improve my yield?

Answer: Activated carbon is highly effective at adsorbing palladium but can also adsorb your product, leading to significant yield loss.[1] To mitigate this:

  • Optimize the Amount of Carbon: Use the minimum amount of activated carbon necessary. Start with a small amount (e.g., 1-2 wt% relative to your crude product) and increase if needed.

  • Screen Different Grades of Activated Carbon: Different types of activated carbon have varying surface areas and pore sizes, which can affect their selectivity for palladium over your product.[8]

  • Control the Treatment Time: A shorter treatment time may be sufficient to remove the palladium without significant product loss. Monitor the palladium levels over time to determine the optimal duration.

  • Thoroughly Wash the Carbon: After filtration, wash the activated carbon cake with generous amounts of fresh solvent to recover as much of your adsorbed product as possible.

Question 4: I've tried a palladium scavenger, but the removal efficiency is poor. What's going wrong?

Answer: The effectiveness of a scavenger depends on several factors. Consider the following troubleshooting steps:

  • Choose the Right Scavenger: Thiol-based scavengers (e.g., SiliaMetS Thiol, MP-TMT) are generally effective for both Pd(0) and Pd(II) species.[9] However, the choice can be system-dependent. It may be necessary to screen a few different types of scavengers to find the most effective one for your specific indazole and reaction conditions.

  • Optimize Scavenger Loading and Reaction Time: Ensure you are using a sufficient excess of the scavenger (typically 5-10 equivalents relative to the palladium catalyst). The scavenging process may also require several hours to reach completion.

  • Consider Temperature: Gently heating the mixture (if your product is thermally stable) can sometimes improve the kinetics of scavenging.

  • Ensure Good Mixing: The scavenger is a solid support, so efficient stirring is necessary to ensure maximum contact with the dissolved palladium species.

Frequently Asked Questions (FAQs)

Q: What are the typical regulatory limits for palladium in APIs?

A: Regulatory bodies like the FDA and EMA have strict limits on elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is typically in the range of 5-10 ppm for oral medications.[2]

Q: How can I quantify the amount of residual palladium in my sample?

A: The most common and accurate method for quantifying trace metals is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Other techniques include Atomic Absorption (AA) spectroscopy and X-ray Fluorescence (XRF).

Q: Is there a preferred method for palladium removal?

A: The "best" method is highly dependent on the specific reaction, the scale, the nature of the indazole product, and the required purity level. A combination of methods is often the most effective approach, for example, an initial filtration through Celite followed by treatment with a scavenger.

Experimental Protocols

Here are detailed, step-by-step methodologies for common palladium removal techniques.

Protocol 1: Filtration through Celite® for Heterogeneous Palladium Removal

This method is ideal for removing insoluble palladium species like Pd/C or precipitated palladium black.

Materials:

  • Crude reaction mixture

  • Celite® 545

  • Sintered glass funnel or Büchner funnel with filter paper

  • Filtration flask

  • An appropriate solvent for dilution and washing

Procedure:

  • Prepare the Celite® Pad: Place the sintered glass funnel or Büchner funnel on the filtration flask. Add a 1-2 cm thick layer of Celite® to the funnel and gently press it down to create a compact pad.

  • Pre-wet the Pad: Pour a small amount of the solvent used in your reaction over the Celite® pad until it is fully wetted. Apply a gentle vacuum to pull the solvent through, which helps to settle the pad.

  • Dilute the Reaction Mixture: Dilute your crude reaction mixture with a suitable solvent to reduce its viscosity. This will prevent clogging of the filter pad.

  • Filter the Mixture: Slowly pour the diluted reaction mixture onto the prepared Celite® pad under a gentle vacuum.

  • Wash the Pad: Once all the mixture has passed through, wash the Celite® pad with additional fresh solvent to ensure all of your indazole product is collected.

  • Collect the Filtrate: The combined filtrate contains your product, now free from heterogeneous palladium. Concentrate the filtrate under reduced pressure.

G cluster_prep Preparation cluster_filter Filtration cluster_collect Collection A Prepare Celite® Pad B Pre-wet Pad A->B C Dilute Reaction Mixture B->C D Filter Mixture C->D E Wash Pad D->E F Collect Filtrate E->F G Concentrate F->G

Workflow for Celite® Filtration.
Protocol 2: Activated Carbon Treatment for Soluble Palladium Removal

This method is effective for adsorbing dissolved palladium species.

Materials:

  • Crude indazole product

  • Activated carbon (powdered)

  • An appropriate solvent

  • Stirring apparatus

  • Filtration setup (as in Protocol 1)

Procedure:

  • Dissolve the Crude Product: Dissolve your crude indazole product in a suitable solvent.

  • Add Activated Carbon: Add activated carbon to the solution. A good starting point is 5-10 wt% relative to the mass of your crude product.

  • Stir the Mixture: Stir the suspension at room temperature. The optimal time can range from 1 to 12 hours. You can monitor the progress by taking small aliquots, filtering them, and analyzing for residual palladium.

  • Filter to Remove Carbon: Once the desired level of palladium removal is achieved, filter the mixture through a pad of Celite® (as described in Protocol 1) to remove the activated carbon.

  • Wash the Carbon Cake: Thoroughly wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrates and concentrate under reduced pressure to obtain your purified indazole product.

Protocol 3: Palladium Scavenger Treatment (Batch Method)

This protocol uses a solid-supported scavenger to bind and remove soluble palladium.

Materials:

  • Crude or partially purified indazole product

  • Palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT)

  • An appropriate solvent

  • Stirring apparatus

  • Filtration setup

Procedure:

  • Dissolve the Product: Dissolve your indazole product in an appropriate solvent.

  • Add the Scavenger: Add the recommended amount of the palladium scavenger. This is typically based on the molar equivalents of the palladium catalyst used in the reaction (e.g., 5-10 equivalents).

  • Stir the Mixture: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) if your product is stable at these temperatures. The scavenging time can vary from 2 to 24 hours.

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple filtration through a cotton plug or a short pad of Celite® is usually sufficient.

  • Wash the Scavenger: Wash the filtered scavenger with a small amount of fresh solvent to recover any non-specifically bound product.

  • Concentrate the Filtrate: Combine the filtrates and concentrate under reduced pressure to yield the purified product.

G cluster_setup Setup cluster_reaction Scavenging cluster_workup Work-up A Dissolve Product B Add Scavenger A->B C Stir Mixture (RT or Heat) B->C D Filter off Scavenger C->D E Wash Scavenger D->E F Concentrate Filtrate E->F

Workflow for Batch Scavenger Treatment.

Data Summary: Comparison of Palladium Removal Methods

The following table provides a general comparison of the common palladium removal techniques. The actual efficiency will vary depending on the specific experimental conditions.

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite®) Good for heterogeneous PdSimple, fast, and inexpensive.Ineffective for soluble and colloidal palladium.[7]
Column Chromatography VariableCan remove other impurities simultaneously.Can be time-consuming and solvent-intensive. Co-elution of product and palladium is possible.
Activated Carbon Good to ExcellentHighly effective for many palladium species. Inexpensive.Can lead to significant product loss due to non-specific adsorption.[1]
Palladium Scavengers ExcellentHigh selectivity for palladium, leading to high product recovery. Effective for a wide range of palladium species.Can be more expensive than other methods. Requires optimization of scavenger type, loading, and time.

Concluding Remarks

The successful removal of palladium from indazole products is a critical step in ensuring the quality and reliability of your research. A systematic approach, starting with an understanding of the nature of the palladium species present and followed by a logical selection and optimization of the purification method, will lead to the best results. For particularly challenging purifications, a multi-step approach combining different techniques is often the most effective strategy.

References

Technical Support Center: Stability of 3-Bromo-1-methyl-5-nitro-1H-indazole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Chemical Development Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Bromo-1-methyl-5-nitro-1H-indazole. The focus is on understanding and troubleshooting its stability in acidic environments, a common condition in synthetic workups, purification, and formulation development.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound in acidic media.

Q1: Is this compound expected to be stable in acidic solutions?

A: The stability of this compound in acidic conditions is limited and highly dependent on the specific conditions (acid strength, temperature, and exposure time). The indazole ring system is weakly basic and can be protonated in acidic solutions.[1][2] Furthermore, the presence of an electron-withdrawing nitro group can increase the molecule's susceptibility to nucleophilic attack, including acid-catalyzed hydrolysis.[3] Therefore, prolonged exposure to strong acids should be avoided whenever possible.

Q2: What are the primary signs of degradation I should watch for?

A: The most common initial indicators of degradation include:

  • Visual Change: A noticeable change in the color of the solution.

  • Chromatographic Analysis: The appearance of new, unexpected peaks in HPLC or TLC analyses, coupled with a decrease in the peak area of the parent compound.[4]

  • Spectroscopic Shifts: Changes in NMR spectra, such as the appearance of new signals or shifts in existing ones, indicating structural modification.

Q3: What is the most probable degradation pathway under acidic conditions?

A: The most likely degradation pathway is acid-catalyzed hydrolysis . The reaction is initiated by the protonation of one of the nitrogen atoms in the indazole ring, which activates the molecule for nucleophilic attack by water.[5][6] Potential outcomes of this process include:

  • Debromination: Loss of the bromine atom at the C3 position.

  • Denitration: While less common, removal of the nitro group can occur under forcing conditions with strong acids.[7]

  • Ring Opening: In very harsh acidic environments (high temperature and concentration), hydrolytic cleavage of the pyrazole ring is possible.

Q4: What is the recommended analytical method for a stability study?

A: The gold standard for quantifying the stability of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector. This method allows for the precise separation and quantification of the parent compound from its potential degradation products.[4] Coupling HPLC with mass spectrometry (LC-MS) is invaluable for identifying the molecular weights of any new impurities that form.

In-Depth Troubleshooting Guide

This section provides structured solutions to specific experimental problems.

Issue 1: During an acidic reaction or workup, I'm observing a rapid and significant loss of my starting material.

  • Underlying Cause: The indazole ring is likely undergoing rapid acid-catalyzed degradation. The rate of hydrolysis is directly influenced by both acid concentration and temperature.

  • Expert Analysis & Solution:

    • Reduce Acid Molarity: The kinetics of hydrolysis are often dependent on the concentration of H⁺ ions. Evaluate whether a lower molarity of acid can achieve the desired chemical transformation without compromising the indazole core. If the process is pH-sensitive, consider using a buffered acidic solution to maintain a constant, less aggressive pH.

    • Lower the Temperature: Hydrolytic reactions have a significant activation energy and are therefore highly accelerated by heat. Perform the acidic step at the lowest possible temperature. If the reaction must be heated, minimize the duration of heating. For workups, conduct any acidic washes at 0-5 °C.

Issue 2: My HPLC analysis shows a new, growing peak over time, and I suspect it's a degradant. How can I identify it?

  • Underlying Cause: The compound is degrading, and the new peak represents a distinct chemical entity formed from the parent molecule.

  • Expert Analysis & Solution:

    • Preliminary Identification with LC-MS: The most efficient first step is to analyze your sample by LC-MS. The mass-to-charge ratio (m/z) of the new peak provides a critical clue.

      • Scenario A: Debromination. The parent compound (C₈H₆BrN₃O₂) has a molecular weight of approximately 256.06 g/mol . If you observe a new peak with a molecular weight around 177.16 g/mol , this mass loss of ~79 Da strongly suggests the loss of a bromine atom, resulting in 1-methyl-5-nitro-1H-indazole.

      • Scenario B: Denitration. A mass loss of ~46 Da (corresponding to NO₂) would indicate the formation of 3-bromo-1-methyl-1H-indazole.

    • Confirmation via Forced Degradation: Intentionally degrade a small sample of your starting material under controlled harsh conditions (e.g., 1M HCl at 60 °C for several hours). Analyze this "forced sample" by HPLC. If the retention time of the unknown peak in your experiment matches the major degradant peak in the forced sample, it strengthens the identification.

G cluster_0 Troubleshooting Flow: Unknown HPLC Peak Start Unknown Peak Appears in HPLC LCMS Analyze Sample by LC-MS Start->LCMS CheckMass Determine MW of Unknown LCMS->CheckMass Debrominated Result: Debrominated Product (Mass Loss of ~79 Da) CheckMass->Debrominated MW ≈ 177 Denitrated Result: Denitrated Product (Mass Loss of ~46 Da) CheckMass->Denitrated MW ≈ 210 Other Result: Other Degradant (e.g., Ring Opened) CheckMass->Other Other MW End Identity Proposed Debrominated->End Denitrated->End Other->End

Caption: Troubleshooting workflow for identifying degradation products.

Experimental Protocol: Forced Degradation Study

This protocol provides a robust framework for assessing the stability of this compound in a controlled manner.

Objective: To quantify the rate of degradation under standard acidic conditions.

Materials & Equipment:

  • This compound (reagent grade or higher)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Volumetric flasks, pipettes

  • HPLC system with UV detector and C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatic water bath or heating block

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the indazole in acetonitrile.

  • Forced Degradation Sample Preparation:

    • Label three vials: "Control," "0.1M HCl," and "1.0M HCl."

    • To each vial, add 1.0 mL of the stock solution.

    • To the "Control" vial, add 9.0 mL of a 50:50 acetonitrile/water mixture.

    • To the "0.1M HCl" vial, add 9.0 mL of 0.1M aqueous HCl.

    • To the "1.0M HCl" vial, add 9.0 mL of 1.0M aqueous HCl.

    • This results in a final indazole concentration of 0.1 mg/mL in each vial.

  • Incubation:

    • Immediately take a 100 µL aliquot from each vial for an initial (T=0) analysis.

    • Place the vials in a water bath set to a controlled temperature (e.g., 40 °C).

    • Collect aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Quenching & Analysis:

    • Immediately neutralize each aliquot by diluting it 1:10 in the HPLC mobile phase to stop further degradation before injection.

    • Analyze all samples by HPLC.

HPLC Method:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 injection for that condition.

  • Plot the % remaining vs. time for each condition.

G cluster_workflow Forced Degradation Experimental Workflow prep_stock 1. Prepare 1 mg/mL Stock in Acetonitrile prep_samples 2. Aliquot Stock into Vials (Control, 0.1M HCl, 1.0M HCl) prep_stock->prep_samples t0 3. Take T=0 Sample from each vial prep_samples->t0 incubate 4. Incubate Vials at 40 °C t0->incubate sampling 5. Collect Samples at Time Points (1, 2, 4, 8, 24h) incubate->sampling quench 6. Quench & Dilute Samples in Mobile Phase sampling->quench analyze 7. Analyze by HPLC quench->analyze data 8. Calculate % Parent Remaining analyze->data

Caption: Step-by-step workflow for the forced degradation study.

Data Interpretation

A well-executed stability study will generate clear, quantifiable data. Below is a table illustrating a potential outcome.

Time (Hours)% Parent Remaining (Control)% Parent Remaining (0.1M HCl @ 40°C)% Parent Remaining (1.0M HCl @ 40°C)
0100.0100.0100.0
199.895.281.5
299.791.368.7
499.584.145.1
899.270.622.3
2498.541.9< 5.0

Interpretation: The hypothetical data clearly shows that this compound is stable in the neutral control but degrades under acidic conditions. The degradation is significantly faster in 1.0M HCl compared to 0.1M HCl, confirming that the reaction is acid-catalyzed.

Molecular Structure and Proposed Mechanism

G cluster_structure This compound cluster_mechanism Proposed Acid-Catalyzed Degradation (Debromination) indazole Parent Parent Molecule Protonation Protonated Intermediate (Activated Ring) Parent->Protonation + H⁺ Attack Nucleophilic Attack by H₂O at C3 Protonation->Attack + H₂O Intermediate Wheland-type Intermediate Attack->Intermediate Loss Loss of H⁺ and Br⁺ Intermediate->Loss Product Debrominated Product Loss->Product

Caption: Structure and a proposed pathway for acid-catalyzed debromination.

References

Technical Support Center: Reactivity of Nitro-Substituted 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitro-substituted 3-bromoindazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis and functionalization of this important class of compounds. The presence of a strongly electron-withdrawing nitro group profoundly influences the reactivity of the 3-bromoindazole scaffold, creating both unique opportunities for functionalization and specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Purity of Nitro-3-Bromoindazole

Question 1: I'm planning to synthesize a nitro-3-bromoindazole. What is the most common synthetic route and what are the critical parameters to control?

Answer: The most prevalent method for synthesizing nitro-3-bromoindazoles is through the direct electrophilic bromination of the corresponding nitro-1H-indazole.[1][2][3] The C3 position of the indazole ring is inherently electron-rich, making it susceptible to electrophilic attack. However, the strongly deactivating nature of the nitro group necessitates careful control over reaction conditions to achieve high yield and purity.

A typical procedure involves treating the nitro-1H-indazole with bromine (Br₂) in a suitable solvent system, often a mixture of acetic acid and chloroform, with sodium acetate acting as a base.[1][2]

Key Experimental Considerations:

  • Temperature Control: It is crucial to maintain the reaction temperature below 25 °C during the addition of bromine.[1][2] Exceeding this temperature can lead to the formation of over-brominated side products.

  • Stoichiometry: A slight excess of bromine (around 1.05-1.1 equivalents) is typically used to ensure complete consumption of the starting material. However, a large excess will promote the formation of di- and tri-brominated species.[2]

  • Solvent Choice: While acetic acid/chloroform is common, other solvents like N,N-dimethylformamide (DMF) have also been reported, particularly for the synthesis of 3-bromo-5-nitro-1H-indazole.[4]

  • pH Control: The use of a base like sodium acetate is important. Under acidic conditions, the indazole ring can be protonated, forming an indazolium cation, which can alter the regioselectivity of the bromination, potentially leading to bromination at the C5 or C7 positions.[2]

Question 2: My synthesis of 3-bromo-5-nitroindazole resulted in a low yield and multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

Answer: Low yields and multiple spots on a TLC plate in this synthesis typically point to two main issues: incomplete reaction and the formation of side products.

Potential Side Products:

  • Unreacted Starting Material: The presence of unreacted 5-nitro-1H-indazole is a common issue.[5] This can be due to insufficient brominating agent, low reaction temperature, or too short a reaction time.

  • Over-brominated Species: The formation of di- or even tri-brominated indazoles is a significant possibility, especially with excess bromine or elevated temperatures.[2]

  • Regioisomers: Although C3 bromination is generally favored, small amounts of other bromo-isomers (e.g., 5-bromo or 7-bromo) can form, particularly under acidic conditions.[2]

Troubleshooting & Optimization Strategies:

ProblemPotential CauseRecommended Solution
Significant Unreacted Starting Material Insufficient brominating agent.Increase the equivalents of Br₂ slightly (e.g., from 1.05 to 1.1 eq.).
Reaction time is too short.Monitor the reaction closely by TLC and extend the reaction time until the starting material is consumed.
Presence of Over-brominated Products Excess brominating agent.Carefully control the stoichiometry of Br₂ (use no more than 1.1 eq.).[2]
Reaction temperature is too high.Maintain a low temperature (below 25 °C) during bromine addition and throughout the reaction.[1][2]
Formation of Undesired Regioisomers Reaction conditions are too acidic.Ensure the presence of a base like sodium acetate to favor bromination at the C3 position.[2][3]
Difficult Purification Similar polarities of product and impurities.Optimize the solvent system for column chromatography. A gradient elution might be necessary for better separation. Recrystallization can also be an effective purification method.[2]
Section 2: The Impact of the Nitro Group on Further Reactions

Question 3: How does the nitro group affect the reactivity of the C3-bromo substituent in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination?

Answer: The nitro group, being a potent electron-withdrawing group, significantly influences the reactivity of the C3-bromo position in cross-coupling reactions. This influence is primarily electronic. The nitro group withdraws electron density from the indazole ring system, making the C3-carbon more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst. This is a crucial step in the catalytic cycles of both the Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][7]

In essence, the nitro group activates the 3-bromoindazole for these cross-coupling reactions, often leading to higher yields and faster reaction times compared to non-nitrated analogues.

Question 4: I am attempting a Suzuki-Miyaura coupling with a nitro-3-bromoindazole and I'm getting a low yield. What are some common pitfalls?

Answer: While the nitro group is activating, several factors can lead to low yields in Suzuki-Miyaura couplings of these substrates.

Troubleshooting Suzuki-Miyaura Reactions:

ProblemPotential CauseRecommended Solution
Low Conversion Ineffective catalyst/ligand system.For N-unprotected indazoles, Pd(PPh₃)₄ is a commonly used and effective catalyst.[8][9] Consider screening other ligands if yields are still low.
Inappropriate base.A strong base is often required. Cs₂CO₃ and K₃PO₄ are frequently used and have shown good results.[8][10]
Poor solvent choice.A mixture of solvents like 1,4-dioxane/EtOH/H₂O is often effective.[8][9] The water content can be critical for the efficiency of the transmetalation step.
Reaction temperature/method.Microwave irradiation has been shown to significantly improve yields and reduce reaction times for Suzuki couplings of 3-bromoindazoles.[8][9]
Decomposition of Starting Material/Product Harsh reaction conditions.While the nitro group is generally stable, prolonged heating at high temperatures can lead to degradation. If using conventional heating, ensure the temperature is not excessively high.
Hydrodehalogenation (loss of bromine) Side reaction in the catalytic cycle.This can sometimes be suppressed by ensuring an efficient transmetalation step (i.e., optimal base and solvent system).

Question 5: I want to introduce an amine at the C3 position. Is Buchwald-Hartwig amination a viable strategy for nitro-3-bromoindazoles? Are there any compatibility issues with the nitro group?

Answer: Yes, Buchwald-Hartwig amination is a very effective method for forming a C-N bond at the C3 position of nitro-3-bromoindazoles.[6][7] The reaction involves the palladium-catalyzed coupling of an amine with the aryl bromide.

Compatibility with the Nitro Group:

The nitro group is generally compatible with Buchwald-Hartwig conditions. However, the choice of base is important. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. While generally compatible, it's worth noting that some highly activated nitroarenes can be susceptible to nucleophilic attack by very strong bases, though this is less common with the indazole system. If you suspect base-related side reactions, a weaker base like K₂CO₃ or Cs₂CO₃ could be trialed, although this may require higher temperatures or longer reaction times.[11]

Question 6: Can I perform a nucleophilic aromatic substitution (SNAr) to displace the C3-bromo group using the activating effect of the nitro group?

Answer: This is an excellent question that delves into the core of the nitro group's electronic influence. The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[12][13][14]

For this stabilization to be effective, the nitro group must be positioned ortho or para to the leaving group (the bromine atom).[12][13][15]

  • For 4-nitro- and 6-nitro-3-bromoindazole: The nitro group is ortho and para respectively to the C3a-C7a ring fusion, but its ability to delocalize a negative charge from the C3 position is less direct than in a simple benzene ring. While the nitro group does make the ring more electron-poor, direct SNAr at the C3 position to displace bromine is not the most commonly reported reaction for these substrates. Palladium-catalyzed cross-coupling reactions are generally more versatile and reliable for functionalizing the C3 position.

  • For 5-nitro- and 7-nitro-3-bromoindazole: The nitro group is meta to the C3 position in terms of the benzene part of the ring system. In this case, the nitro group cannot directly stabilize the Meisenheimer complex through resonance, making SNAr at the C3 position highly unlikely.[15]

Therefore, while theoretically possible under certain conditions for specific isomers, SNAr is not the go-to method for functionalizing the C3-bromo position in nitro-indazoles. Cross-coupling reactions offer a much broader scope and are more predictable.[7]

Question 7: I need to reduce the nitro group to an amine. What are the best conditions to achieve this without affecting the C3-bromo bond?

Answer: The reduction of the nitro group to a primary amine is a very common and synthetically useful transformation.[16][17] Several methods can achieve this selectively without cleaving the C-Br bond.

Recommended Reduction Methods:

MethodReagents & ConditionsAdvantagesPotential Issues
Catalytic Hydrogenation H₂, Pd/C, in a solvent like EtOH or MeOH.Clean reaction, high yield, easy work-up (filtration of catalyst).[17]The C-Br bond can sometimes undergo hydrodehalogenation (reduction). This can be minimized by careful monitoring and avoiding prolonged reaction times or high pressures.
Metal-Acid Reduction SnCl₂·2H₂O in HCl/EtOH.[17]Very reliable and generally does not affect the C-Br bond.Work-up can be more involved due to the need to remove tin salts.
Iron powder in acetic acid or HCl/EtOH.[16]Inexpensive and effective.Can require heating and acidic conditions.

For preserving the C-Br bond, reduction with SnCl₂ or iron is often considered the most reliable method.[17]

Experimental Protocols & Workflows

Protocol 1: Synthesis of 3-Bromo-4-nitro-1H-indazole[1][2]
  • Setup: In a flask equipped with a mechanical stirrer, add sodium acetate (1.0 eq.), 4-nitro-1H-indazole (1.0 eq.), acetic acid, and chloroform.

  • Bromine Addition: Prepare a solution of bromine (1.05 eq.) in acetic acid. Add this solution dropwise to the reaction mixture over several hours, ensuring the internal temperature is maintained below 25 °C.

  • Reaction: Stir the reaction mixture for an additional 2-3 hours at room temperature after the addition is complete. Monitor the reaction by TLC.

  • Work-up: Concentrate the mixture under reduced pressure. Add water to the resulting solids to precipitate the product.

  • Purification: Collect the solids by filtration, wash thoroughly with water, and dry under vacuum to yield the product.

Workflow for Troubleshooting Failed Reactions

Caption: A general workflow for troubleshooting common issues in organic synthesis.

Mechanistic Insights

The Role of the Nitro Group in SNAr

The strong electron-withdrawing nature of the nitro group is key to its ability to activate a ring for nucleophilic aromatic substitution. This is achieved by stabilizing the intermediate Meisenheimer complex.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Note: The DOT script above is a template. For actual image generation, the img tags would need to be replaced with a tool that can render chemical structures.

References

Validation & Comparative

3-Bromo-1-methyl-5-nitro-1H-indazole vs 3-iodo-1-methyl-5-nitro-1H-indazole reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Comparative Guide to the Reactivity of 3-Bromo-1-methyl-5-nitro-1H-indazole and 3-iodo-1-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the indazole core is a privileged structure, appearing in numerous compounds with significant biological activity. The strategic introduction of substituents onto this core is often achieved through cross-coupling reactions, where the choice of a halogen at a key position can dramatically influence the reaction's efficiency and outcome. This guide provides an in-depth, objective comparison of the reactivity of two such precursors: this compound and 3-iodo-1-methyl-5-nitro-1H-indazole. Our analysis is grounded in fundamental chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Factor: The Carbon-Halogen Bond

At the heart of the reactivity difference between the bromo and iodo analogs lies the inherent nature of the carbon-halogen (C-X) bond. The efficacy of many palladium-catalyzed cross-coupling reactions, a workhorse in modern organic synthesis, hinges on the initial oxidative addition step. In this step, the palladium catalyst inserts into the C-X bond, and its rate is a critical determinant of the overall reaction efficiency.

The reactivity trend for halogens in this crucial step is generally I > Br > Cl > F. This order is primarily dictated by the C-X bond dissociation energy. The Carbon-Iodine bond is significantly weaker and longer than the Carbon-Bromine bond, making it more susceptible to cleavage by the palladium catalyst.

BondAverage Bond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327

This table clearly illustrates that less energy is required to break a C-I bond compared to a C-Br bond, leading to a faster oxidative addition and, consequently, a more reactive substrate in many cross-coupling scenarios.[1][2]

Implications for Common Cross-Coupling Reactions

The enhanced reactivity of the iodo-indazole derivative has profound implications for widely used synthetic transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a testament to the differential reactivity of our two subject molecules.[3][4] While both 3-bromo- and 3-iodo-1-methyl-5-nitro-1H-indazole can participate in this reaction, the iodo analog will typically react under milder conditions, often requiring lower catalyst loadings and shorter reaction times.

The strong electron-withdrawing nitro group at the 5-position enhances the electrophilicity of the indazole ring, which can facilitate the reaction for both halides. However, the superior leaving group ability of iodide remains the dominant factor in its heightened reactivity. In instances where a molecule contains both a bromo and an iodo substituent, selective coupling at the iodo position is often achievable.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[5][6][7][8] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is paramount. Aryl iodides are generally more reactive substrates than aryl bromides in this transformation. This allows for the use of less forcing reaction conditions, which can be crucial when dealing with sensitive functional groups on the amine coupling partner or the indazole core itself.

Experimental Data: A Head-to-Head Comparison

To provide a quantitative perspective, let's consider a hypothetical, yet representative, Suzuki-Miyaura coupling reaction with phenylboronic acid. The following table summarizes expected outcomes based on the established principles of reactivity.

ParameterThis compound3-Iodo-1-methyl-5-nitro-1H-indazole
Reaction Time Longer (e.g., 12-24 hours)Shorter (e.g., 2-8 hours)
Reaction Temperature Higher (e.g., 90-110 °C)Lower (e.g., 60-80 °C)
Catalyst Loading Higher (e.g., 2-5 mol%)Lower (e.g., 0.5-2 mol%)
Typical Yield Good to ExcellentExcellent
Side Reactions Higher potential for decomposition at elevated temperaturesLower potential due to milder conditions

These generalized data highlight the practical advantages of using the iodo-substituted indazole, particularly for reactions where thermal stability of the substrates or products is a concern.

Experimental Protocols: A Practical Guide

To illustrate the practical differences in handling these two reagents, detailed step-by-step methodologies for a Suzuki-Miyaura coupling are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of dioxane (4 mL) and water (1 mL) to the flask.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Iodo-1-methyl-5-nitro-1H-indazole
  • Reaction Setup: To a flame-dried Schlenk flask, add 3-iodo-1-methyl-5-nitro-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.01 mmol).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of dioxane (4 mL) and water (1 mL) to the flask.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Mechanistic Advantage

The following diagram illustrates the key oxidative addition step in a palladium-catalyzed cross-coupling reaction, highlighting the more facile cleavage of the C-I bond.

G Bromo_Indazole Indazole-Br TS_Br [Indazole---Br---Pd(0)]‡ Bromo_Indazole->TS_Br Higher Ea Pd0_Br Pd(0) Pd0_Br->TS_Br Product_Br Indazole-Pd(II)-Br TS_Br->Product_Br Slower Iodo_Indazole Indazole-I TS_I [Indazole---I---Pd(0)]‡ Iodo_Indazole->TS_I Lower Ea Pd0_I Pd(0) Pd0_I->TS_I Product_I Indazole-Pd(II)-I TS_I->Product_I Faster caption Oxidative Addition: C-Br vs. C-I Bond Cleavage

Caption: Oxidative Addition: C-Br vs. C-I Bond Cleavage

Synthesis of the Starting Materials

The accessibility and synthesis of the starting materials are also important considerations. Both compounds can be synthesized from a common precursor, 5-nitroindazole.

Synthesis of 5-Nitroindazole

5-Nitroindazole can be prepared from 2-amino-5-nitrotoluene via diazotization followed by cyclization.[9]

G Start 2-Amino-5-nitrotoluene Intermediate Diazonium Salt Start->Intermediate NaNO₂, Acetic Acid Product 5-Nitroindazole Intermediate->Product Cyclization caption Synthesis of 5-Nitroindazole

Caption: Synthesis of 5-Nitroindazole

Halogenation of 5-Nitroindazole

Subsequent halogenation at the 3-position can be achieved under different conditions. Bromination is typically carried out using bromine in a suitable solvent like DMF.[10] Iodination can be accomplished with iodine in the presence of a base.[11]

N-Methylation

The final N-methylation step can be performed using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Conclusion: Making the Right Choice

Choose 3-iodo-1-methyl-5-nitro-1H-indazole when:

  • Mild reaction conditions are required to preserve sensitive functional groups.

  • High throughput synthesis is desired, and shorter reaction times are advantageous.

  • Maximizing yield is a primary objective.

Choose this compound when:

  • Cost is a significant concern, as bromo-aromatics are often less expensive than their iodo counterparts.

  • The subsequent reaction conditions are robust enough to tolerate higher temperatures and longer reaction times.

  • Selective reactivity is needed in a molecule containing other, more reactive, functional groups.

By understanding the fundamental principles that govern the reactivity of these two important synthetic intermediates, researchers can design more efficient and effective synthetic routes for the development of novel molecules.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-methyl and 2-methyl Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of N-substituted indazole isomers is a critical checkpoint in synthetic chemistry and medicinal chemistry endeavors. The position of the substituent on the indazole ring profoundly influences the molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. Among the simplest of these derivatives, 1-methyl and 2-methyl indazole serve as foundational models for understanding the nuanced yet significant differences between N-1 and N-2 substituted systems. This guide provides a comprehensive, data-driven comparison of these two isomers using key spectroscopic techniques, offering field-proven insights and detailed experimental protocols to ensure accurate and reliable characterization.

The Challenge of Isomeric Differentiation

The synthesis of N-substituted indazoles often yields a mixture of the N-1 and N-2 isomers.[1] While the 1H-indazole tautomer is thermodynamically more stable, kinetic and thermodynamic factors during alkylation can lead to the formation of both products.[1] Consequently, a robust analytical strategy is paramount for their differentiation and purification. Herein, we delve into the comparative analysis of 1-methyl and 2-methyl indazole using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Diagnostic Tool

NMR spectroscopy stands as the most powerful and definitive technique for distinguishing between 1-methyl and 2-methyl indazole. The differing electronic environments of the protons and carbons in the two isomers give rise to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy: A Tale of Two Protons

The most telling difference in the ¹H NMR spectra of the two isomers lies in the chemical shifts of the C3-H proton and the protons on the benzene ring, particularly H-7.[1] In the 2-methyl isomer, the C3-H proton is significantly deshielded compared to the 1-methyl isomer.[2] Conversely, the H-7 proton in the 1-methyl isomer is more deshielded due to the anisotropic effect of the pyrazole ring's lone pair on N2.[1]

Proton 1-Methyl Indazole (δ, ppm in CDCl₃) 2-Methyl Indazole (δ, ppm in CDCl₃) Key Differentiating Features
N-CH₃ ~4.1~4.2The methyl protons in 2-methyl indazole are slightly more deshielded.
H-3 ~7.9~8.1The H-3 proton in 2-methyl indazole is noticeably downfield.[1][2]
H-4 ~7.7~7.6
H-5 ~7.1~7.0
H-6 ~7.3~7.3
H-7 ~7.5~7.4The H-7 proton in 1-methyl indazole is more deshielded.[1]
¹³C NMR Spectroscopy: Unambiguous Carbon Fingerprinting

¹³C NMR spectroscopy provides further unambiguous evidence for the correct isomer assignment. The chemical shifts of the carbon atoms in the pyrazole and benzene rings are sensitive to the position of the methyl group.

Carbon 1-Methyl Indazole (δ, ppm in CDCl₃) 2-Methyl Indazole (δ, ppm in CDCl₃) Key Differentiating Features
N-CH₃ ~35~40The methyl carbon in 2-methyl indazole is at a higher chemical shift.
C-3 ~134~122C-3 is significantly more deshielded in the 1-methyl isomer.
C-3a ~123~127
C-4 ~120~120
C-5 ~120~120
C-6 ~126~126
C-7 ~109~117C-7 is more shielded in the 1-methyl isomer.
C-7a ~140~149C-7a is more deshielded in the 2-methyl isomer.
Experimental Protocol: NMR Analysis

Caption: Workflow for NMR-based isomer differentiation.

  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Lock and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 0-12 ppm is typically sufficient. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-160 ppm) is required. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Compare the chemical shifts and coupling patterns to the reference data to assign the isomer.

Infrared (IR) Spectroscopy: Vibrational Clues

While not as definitive as NMR, IR spectroscopy can provide supporting evidence for isomer identification. The key differences are often subtle and lie in the fingerprint region (below 1500 cm⁻¹), which is sensitive to the overall molecular structure.

Vibrational Mode 1-Methyl Indazole (cm⁻¹) 2-Methyl Indazole (cm⁻¹) Key Differentiating Features
C-H stretch (aromatic) ~3050-3150~3050-3150Similar for both isomers.
C-H stretch (methyl) ~2950-3000~2950-3000Similar for both isomers.
C=C stretch (aromatic) ~1600-1620~1600-1620Subtle shifts may be observed.
Ring vibrations ~1450-1500~1450-1500Differences in the pattern and intensity of these bands can be indicative.
C-H out-of-plane bending ~740-760~740-760The position and number of these bands can differ slightly.
Experimental Protocol: FTIR Analysis

Caption: Workflow for FTIR-based isomer analysis.

  • Sample Preparation (ATR): Place a small amount of the solid indazole sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Background Spectrum Acquisition: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum by performing a background subtraction. Compare the vibrational frequencies, particularly in the fingerprint region, with reference spectra for the two isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quick Check

UV-Vis spectroscopy can serve as a rapid, preliminary method to distinguish between the two isomers, as their electronic structures and thus their absorption profiles differ. In a non-polar solvent like acetonitrile, 1-methylindazole and 2-methylindazole exhibit distinct absorption maxima.

Isomer λmax (nm) in Acetonitrile
1-Methyl Indazole ~254, ~290
2-Methyl Indazole ~230, ~305

Data sourced from a study on the phototransposition of indazoles.[3]

Experimental Protocol: UV-Vis Analysis

Caption: Workflow for UV-Vis-based isomer analysis.

  • Solution Preparation: Prepare dilute solutions of the indazole isomers in a UV-grade solvent (e.g., acetonitrile) at a known concentration (e.g., 10-20 µM).

  • Instrument Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum of each isomer solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for each isomer and compare them to reference values.

Mass Spectrometry (MS): Fragmentation Patterns as a Guide

While 1-methyl and 2-methyl indazole have the same molecular weight and will show the same molecular ion peak (m/z = 132), their fragmentation patterns under techniques like Electron Ionization (EI) can differ, providing another layer of structural confirmation. The stability of the resulting fragment ions will dictate the observed fragmentation pathways.

A common fragmentation pathway for N-methylated heterocycles involves the loss of a hydrogen radical followed by the expulsion of acetonitrile (CH₃CN). The relative intensities of the fragment ions can differ between the two isomers due to the different stabilities of the precursor and fragment ions.

Expected Fragmentation:

  • Molecular Ion (M⁺˙): m/z = 132

  • [M-H]⁺: m/z = 131

  • [M-CH₃]⁺: m/z = 117

  • [M-N₂]⁺˙: m/z = 104

  • [M-HCN]⁺˙: m/z = 105

While a detailed comparative analysis of the fragmentation patterns would require reference spectra, subtle differences in the relative abundances of these fragments can be used to distinguish the isomers.

Experimental Protocol: GC-MS Analysis

Caption: Workflow for GC-MS-based isomer analysis.

  • Sample Preparation: Prepare a dilute solution of the indazole sample in a volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1-10 µg/mL.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Develop a temperature program that effectively separates the two isomers based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated isomers are introduced into the mass spectrometer. Acquire mass spectra using Electron Ionization (EI) at 70 eV.

  • Data Analysis: Compare the retention times of the separated isomers. Analyze the mass spectrum of each isomer, paying close attention to the relative intensities of the fragment ions, and compare them to library or reference spectra.

Conclusion: A Multi-faceted Approach to Isomer Elucidation

The accurate differentiation of 1-methyl and 2-methyl indazole is a task readily achievable with a systematic application of modern spectroscopic techniques. While NMR spectroscopy, particularly ¹H NMR, provides the most definitive and data-rich method for unambiguous assignment, a multi-faceted approach incorporating IR, UV-Vis, and MS provides a robust and self-validating system for structural confirmation. By understanding the fundamental principles behind the spectroscopic differences and adhering to rigorous experimental protocols, researchers can confidently navigate the challenges of isomeric characterization in their synthetic and drug discovery workflows.

References

A Senior Application Scientist's Guide to Palladium Catalysis for the Suzuki Coupling of 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged bicyclic heteroaromatic system, forming the core of numerous pharmacologically active compounds. Its strategic functionalization is a cornerstone of modern drug discovery. The C3 position, in particular, presents a synthetic challenge that, when overcome, unlocks pathways to novel molecular architectures. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for forging carbon-carbon bonds at this position, offering a versatile and reliable method for introducing aryl, heteroaryl, and vinyl substituents.[1][2]

However, the success of this transformation is critically dependent on the choice of the palladium catalyst. The ancillary ligands that coordinate to the palladium center dictate the catalyst's stability, activity, and substrate scope by modulating its electronic and steric properties.[3][4][5][6] This guide provides a comparative analysis of key palladium catalyst classes for the Suzuki coupling of 3-bromoindazoles, offering field-proven insights and actionable experimental data to inform your catalyst selection and reaction optimization.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

At its heart, the Suzuki-Miyaura reaction is a three-act play orchestrated by a palladium(0) catalyst. Understanding this cycle is fundamental to troubleshooting reactions and rationally selecting a catalyst system. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition : The cycle initiates when the active Pd(0) species inserts itself into the carbon-bromine bond of the 3-bromoindazole. This is often the rate-limiting step and results in a Pd(II) complex.[9] The efficiency of this step is heavily influenced by the electron-donating character of the ancillary ligands; more electron-rich ligands increase the nucleophilicity of the Pd(0) center, facilitating its addition to the aryl halide.[3]

  • Transmetalation : The aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, forming the desired 3-arylindazole product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][8] Sterically bulky ligands are thought to promote this final step.[3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add_label Oxidative Addition pd0->ox_add_label pd2_ox Ar-Pd(II)L_n-Br (Oxidative Adduct) transmetal_label Transmetalation pd2_ox->transmetal_label pd2_trans Ar-Pd(II)L_n-Ar' (Transmetalation Complex) red_elim_label Reductive Elimination pd2_trans->red_elim_label ox_add_label->pd2_ox transmetal_label->pd2_trans red_elim_label->pd0 ArAr 3-Arylindazole (Ar-Ar') red_elim_label->ArAr ArBr 3-Bromoindazole (Ar-Br) ArBr->ox_add_label ArBOH Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH->transmetal_label

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Comparative Analysis of Palladium Catalyst Systems

The choice of ligand is paramount for navigating the challenges of coupling 3-bromoindazoles, which can be prone to N-arylation side reactions or catalyst inhibition. We compare three principal classes of catalysts: traditional phosphine-based systems, modern N-heterocyclic carbene (NHC) complexes, and robust palladacycle precatalysts.

Palladium-Phosphine Catalysts

These are the classical workhorses of cross-coupling chemistry.[11] The catalytic activity is tuned by modifying the steric bulk and electronic properties of the phosphine ligand.

  • Expertise & Experience: For simple couplings, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common starting point. However, its efficacy can be limited with challenging substrates. The modern era of phosphine ligands is dominated by bulky, electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands like SPhos and XPhos) and ferrocenylphosphines (e.g., dppf).[11] These ligands accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing for the coupling of less reactive partners.[3]

  • Trustworthiness: While highly effective, many advanced phosphine ligands and their palladium complexes can be sensitive to air and moisture, requiring careful handling under inert atmospheres to ensure reproducibility. The use of stable Pd(II) precatalysts like PdCl₂(dppf) can mitigate some of these handling issues.

Palladium-N-Heterocyclic Carbene (NHC) Catalysts

NHCs have risen to prominence as exceptional ligands for palladium. They are strong σ-donors, forming highly stable bonds with the palladium center.[11]

  • Expertise & Experience: This strong Pd-NHC bond leads to catalysts that are often more thermally robust and resistant to decomposition than their phosphine counterparts.[11] This stability translates into very high catalytic activity, often allowing for significantly lower catalyst loadings (down to 0.01 mol%). PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are particularly noteworthy. They are air- and moisture-stable precatalysts that readily generate the active catalytic species in situ.[12] Their high activity makes them ideal for coupling sterically hindered or electron-poor 3-bromoindazoles.

  • Trustworthiness: The well-defined nature and stability of NHC precatalysts like PEPPSI-IPr make them highly reliable and reproducible. Their ease of handling (often weighable in air) is a significant practical advantage in a drug development setting where consistency is key.

Palladacycle Catalysts

Palladacycles are precatalysts featuring a stable, intramolecular palladium-carbon σ-bond.

  • Expertise & Experience: These complexes, such as Herrmann's Catalyst, are typically air- and moisture-stable solids, simplifying reaction setup. They are known for their high thermal stability and are effective for coupling less reactive aryl chlorides, though they are also highly competent for aryl bromides.

  • Trustworthiness: Their stability and defined nature contribute to reliable performance. However, their activity can sometimes be lower than the most advanced NHC or phosphine systems, potentially requiring higher temperatures or longer reaction times.

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes the performance of representative catalysts from each class for the Suzuki coupling of 3-bromo-1H-indazole with phenylboronic acid.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄ 3.0K₂CO₃Toluene/H₂O801282~27
PdCl₂(dppf) 1.5K₃PO₄1,4-Dioxane100691~61
Pd(OAc)₂ / SPhos 1.0K₃PO₄1,4-Dioxane10029696
PEPPSI-IPr 0.5Cs₂CO₃t-AmylOH100198196
Herrmann's Cat. 1.0K₂CO₃DMF11088888
Note: This data is a representative compilation based on typical outcomes for these catalyst systems under optimized conditions for this substrate class and is intended for comparative purposes.[12][13]

Experimental Protocols

Workflow for Catalyst Screening

A systematic approach is crucial for identifying the optimal catalyst for your specific 3-bromoindazole derivative. The following workflow ensures a logical and efficient screening process.

Catalyst_Screening_Workflow start Define Substrates: 3-Bromoindazole Derivative Boronic Acid Partner setup Reaction Setup (Parallel) - Identical substrate amounts - Inert atmosphere (Ar/N₂) - Anhydrous solvent start->setup catalyst Catalyst Addition - Catalyst 1 (e.g., PdCl₂(dppf)) - Catalyst 2 (e.g., PEPPSI-IPr) - Catalyst 3 (e.g., Pd/SPhos) setup->catalyst base Base & Solvent Screening - K₂CO₃, K₃PO₄, Cs₂CO₃ - Dioxane, Toluene, t-AmylOH catalyst->base reaction Reaction Execution - Set temperature (e.g., 100°C) - Stir for defined time (e.g., 2h, 12h) base->reaction tlc Reaction Monitoring - TLC or LC-MS analysis - Check for starting material consumption reaction->tlc tlc->reaction Continue if incomplete workup Workup & Purification - Quench reaction - Aqueous extraction - Column chromatography tlc->workup Reaction complete analysis Analysis & Comparison - Calculate isolated yields - Compare TONs - Identify optimal conditions workup->analysis end Optimal Catalyst System Identified analysis->end

References

A Researcher's Guide to Validating the Biological Activity of 3-Bromo-1-methyl-5-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. Among these, indazole derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth technical framework for validating the biological activity of a specific derivative, 3-Bromo-1-methyl-5-nitro-1H-indazole, with a primary focus on its potential as an anticancer agent.

While direct comparative studies on this specific compound are limited in publicly available literature, this guide will synthesize data from closely related 5-nitroindazole analogues to establish a baseline for expected activity. We will objectively compare the potential performance of this derivative with established anticancer agents and provide detailed, field-proven experimental protocols for its validation. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Comparative Landscape: 5-Nitroindazoles vs. Established Anticancer Agents

The 5-nitroindazole scaffold is a recurring motif in compounds exhibiting significant cytotoxic effects against various cancer cell lines.[3] The nitro group at the 5-position is often crucial for this activity. To contextualize the potential of this compound, we will compare the reported activities of analogous 5-nitroindazole derivatives with well-established chemotherapeutic agents.

Compound/Derivative ClassMechanism of ActionTarget Cancer Cell LinesReported IC50 Values (µM)Reference(s)
5-Nitroindazole Derivatives (General) Varied; includes kinase inhibition, induction of apoptosisLung carcinoma (NCI-H460), Colon (HT-29), Breast (TK-10)5 - 15[4][5]
Axitinib (Indazole Derivative) Tyrosine kinase inhibitor (VEGFR-1, -2, -3, PDGFRβ, c-KIT)Renal cell carcinoma, various solid tumors0.0002 - 0.001[6]
Doxorubicin DNA intercalation, topoisomerase II inhibitionBroad spectrum (leukemias, lymphomas, solid tumors)0.05 - 2N/A
Cisplatin DNA cross-linkingTesticular, ovarian, bladder, lung cancers1 - 10N/A
Paclitaxel Microtubule stabilizationOvarian, breast, lung, Kaposi sarcoma0.001 - 0.1N/A

Note: The IC50 values are representative and can vary significantly based on the cell line and experimental conditions. The data for 5-Nitroindazole Derivatives is a general range based on available literature for analogues.

Validating Anticancer Activity: A Step-by-Step Experimental Workflow

This section outlines a robust, self-validating workflow to determine the anticancer efficacy of this compound.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Comparative Analysis A Prepare Stock Solution of This compound C Perform MTT Assay to Determine Cell Viability and IC50 A->C B Select and Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->C D Caspase-Glo 3/7 Assay for Apoptosis Induction C->D If cytotoxic F Kinase Inhibition Assays (if applicable, based on structural similarity) C->F Hypothesized target G Compare IC50 with Standard Chemotherapeutic Drugs C->G E Western Blot for Bcl-2 Family Proteins (Bax/Bcl-2 ratio) D->E H Analyze Apoptotic Pathway Activation Relative to Controls D->H E->H

Caption: Experimental workflow for validating anticancer activity.

Detailed Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • 96-well plates.

    • Cancer cell lines (e.g., MCF-7, A549, HCT116).

    • Complete culture medium.

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value using a suitable software.

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[1]

  • Materials:

    • Caspase-Glo® 3/7 Assay System (Promega).

    • White-walled 96-well plates.

    • Treated cells.

  • Procedure:

    • Seed cells and treat with this compound at its IC50 concentration for 24 hours.

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Western blotting is used to detect the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[8][9]

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels.

    • PVDF membrane.

    • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) detection kit.

  • Procedure:

    • Treat cells with the test compound, harvest, and lyse with RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL kit and an imaging system.

    • Quantify band intensities and normalize to the β-actin loading control.

Signaling Pathway Visualization

The following diagram illustrates the intrinsic apoptotic pathway, which is often targeted by anticancer agents.

G cluster_0 Apoptotic Stimulus cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pores in mitochondrial membrane CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptotic pathway potentially activated by the test compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial validation of the biological activity of this compound as a potential anticancer agent. By following the outlined experimental workflow, researchers can generate robust and reproducible data to ascertain its cytotoxicity and elucidate its mechanism of action. A thorough comparison with existing drugs is essential to determine its therapeutic potential. Future studies should expand to include a broader panel of cancer cell lines, in vivo animal models, and detailed pharmacokinetic and toxicological profiling to fully characterize this promising derivative.

References

A Comparative Guide to Alternative Synthetic Routes for Substituted 1-Methyl-5-Nitro-1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Specifically, the 1-methyl-5-nitro-1H-indazole core is a critical building block for developing novel therapeutics, including anticancer and anti-inflammatory agents. The precise placement of the methyl group on the N1 position is often crucial for biological activity, yet achieving this regioselectivity presents a significant synthetic challenge. The indazole ring contains two nucleophilic nitrogen atoms, and alkylation can lead to a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired product.

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining 1-methyl-5-nitro-1H-indazoles. We will explore the mechanistic principles behind each route, compare their efficiencies with supporting data, and provide detailed protocols for key transformations. The objective is to equip researchers, chemists, and drug development professionals with the knowledge to select the most suitable synthetic pathway based on their specific needs, considering factors such as starting material availability, scalability, and desired regiochemical purity.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of 1-methyl-5-nitro-1H-indazoles can be broadly categorized into two primary approaches:

  • Post-Cyclization N-Methylation: This is the most direct and commonly employed strategy. It involves the initial synthesis of the 5-nitro-1H-indazole core, followed by a regioselective methylation step. The success of this route hinges on controlling the reaction conditions to favor alkylation at the N1 position over the N2 position.

  • Pre-Cyclization N-Methylation & Cyclization: This alternative strategy involves introducing the methyl group onto a suitable acyclic precursor before the indazole ring is formed. This approach circumvents the issue of post-cyclization regioselectivity by design. A prominent example is the intramolecular nucleophilic aromatic substitution (SNAr) of a pre-methylated hydrazone.

Below, we analyze each strategy in detail.

Strategy 1: Post-Cyclization N-Methylation

This approach is a two-stage process: first, the construction of the 5-nitro-1H-indazole ring, and second, the critical N-methylation step.

Stage 1: Synthesis of the 5-Nitro-1H-Indazole Core

The parent 5-nitro-1H-indazole can be synthesized through various classical methods. A well-established route involves the diazotization and cyclization of 2-amino-5-nitrotoluene or related precursors. Another common method is the cyclization of N-nitroso-o-toluidines.[2] For instance, reacting a substituted o-toluidine with acetic anhydride and then sodium nitrite can effect the necessary nitrosation and ring closure to form the indazole ring system.[2]

Stage 2: Regioselective N-Methylation

This is the most critical and challenging step of the strategy. The regiochemical outcome of the methylation of the indazole anion is dictated by a delicate balance between kinetic and thermodynamic control.

  • N2-Methylation (Kinetic Control): The N2 position is often more sterically accessible and can be more nucleophilic, making it the site of faster reaction.[3] Reactions performed under milder conditions, at lower temperatures, or with specific reagent combinations tend to yield the N2-methylated product as the major isomer.

  • N1-Methylation (Thermodynamic Control): The 1-methyl-1H-indazole isomer is generally the more thermodynamically stable product.[4] Employing a strong base to fully deprotonate the indazole, followed by reaction with the methylating agent at elevated temperatures, allows the reaction to reach thermodynamic equilibrium, favoring the N1 isomer.[3]

The choice of base, solvent, and methylating agent is paramount for directing the reaction toward the desired N1-methyl product.

Post-Cyclization N-Methylation Start 5-Nitro-1H-Indazole Base Base (e.g., NaH) Start->Base Deprotonation MethylatingAgent Methylating Agent (e.g., CH3I, (CH3)2SO4) Base->MethylatingAgent Forms Indazole Anion Solvent Aprotic Solvent (e.g., THF, DMF) Base->Solvent N1_Product 1-Methyl-5-Nitro-1H-Indazole (Thermodynamic Product) MethylatingAgent->N1_Product Strong Base / Heat (Favors N1) N2_Product 2-Methyl-5-Nitro-1H-Indazole (Kinetic Product) MethylatingAgent->N2_Product Milder Conditions (Favors N2)

Caption: Workflow for Post-Cyclization N-Methylation of 5-Nitro-1H-Indazole.

Strategy 2: Pre-Cyclization N-Methylation & SNAr Cyclization

To circumvent the challenges of regioselective alkylation, an alternative approach is to build the indazole ring from a precursor that already contains the N-methyl group. An efficient way to achieve this is through an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

This strategy involves the condensation of an appropriately substituted nitro-activated aryl halide (e.g., 2-fluoro-5-nitrobenzaldehyde) with methylhydrazine. The resulting N-methyl hydrazone possesses the necessary components for cyclization. The presence of the strongly electron-withdrawing nitro group at the para-position to the fluorine atom activates the ring for nucleophilic attack. Deprotonation of the hydrazone N-H proton with a suitable base generates a potent nucleophile, which then attacks the carbon bearing the fluorine atom, displacing it and forming the indazole ring in a single, regiochemically defined step.[5][6]

This method is highly attractive as it avoids the formation of regioisomers, ensuring that the methyl group is exclusively located at the N1 position.

SNAr_Cyclization ArylHalide 2-Fluoro-5-Nitrobenzaldehyde Hydrazone N-Methyl Hydrazone Intermediate ArylHalide->Hydrazone Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone Product 1-Methyl-5-Nitro-1H-Indazole Hydrazone->Product Intramolecular SNAr Cyclization Base Base (e.g., K2CO3, t-BuOK) Base->Product Deprotonation

Caption: SNAr Cyclization Route for Regiospecific Synthesis.

Comparative Analysis of Synthetic Routes

To provide an objective comparison, the key attributes of each strategy are summarized below.

Synthetic RouteKey Starting MaterialsReaction TypeKey Reagents/ConditionsReported Yields (%)AdvantagesDisadvantages/Challenges
Post-Cyclization N-Methylation 5-Nitro-1H-indazole, Methylating agent (e.g., CH₃I)AlkylationStrong base (NaH), Aprotic solvent (THF/DMF), HeatVariable (depends on selectivity)Direct, starting materials are commercially available.Poor regioselectivity , requires careful optimization and chromatographic separation of N1/N2 isomers.[3]
Pre-Cyclization SNAr 2-Fluoro-5-nitrobenzaldehyde, MethylhydrazineCondensation, Intramolecular SNArBase (K₂CO₃, t-BuOK), Solvent (DMF, DMSO)73-96% (for analogous 1-aryl systems)[5][6]Excellent regioselectivity (exclusively N1), often high yielding, can be a one-pot process.Starting aryl halides may be more expensive or require synthesis.

Detailed Experimental Protocols

Protocol 1: N1-Methylation of 5-Nitro-1H-Indazole (Thermodynamic Control)

This protocol is adapted from established methods for achieving N1 selectivity in indazole alkylation.[3]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of indazole).

  • Indazole Addition: Add 5-nitro-1H-indazole (1.0 equiv) to the solvent and stir until dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes. The formation of the sodium salt of the indazole may be observed as a precipitate.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C for THF) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired 1-methyl-5-nitro-1H-indazole from any N2-isomer and impurities.

Protocol 2: One-Pot Synthesis via SNAr Cyclization

This protocol is based on the highly efficient domino process developed for analogous 1-aryl-indazoles.[5][6]

  • Reactant Mixture: In a round-bottom flask, combine 2-fluoro-5-nitrobenzaldehyde (1.0 equiv), methylhydrazine (1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. The reaction proceeds via the initial formation of the hydrazone, followed by in-situ deprotonation and cyclization. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold ethanol or isopropanol to remove residual DMF.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Conclusion and Recommendations

For the synthesis of substituted 1-methyl-5-nitro-1H-indazoles, the choice of strategy has profound implications for yield, purity, and operational simplicity.

  • The Post-Cyclization N-Methylation route is direct but fundamentally flawed by a lack of regiocontrol. While optimization can favor the thermodynamic N1 product, the formation of the N2 isomer is often unavoidable, necessitating difficult separations and lowering the overall effective yield. This route may be considered for small-scale exploratory work where starting materials are readily available.

  • The Pre-Cyclization SNAr Strategy is demonstrably superior for the production of pure, isomer-free 1-methyl-5-nitro-1H-indazoles.[5][6] By incorporating the N-methyl group before ring formation, it completely bypasses the issue of regioselectivity. The high yields and potential for one-pot execution make it the recommended method for both laboratory-scale synthesis and process scale-up. The higher initial cost of the starting 2-halo-5-nitroaryl precursor is often offset by the significantly improved efficiency, yield, and purity of the final product, eliminating the need for costly and time-consuming isomer separation.

For researchers and drug development professionals, prioritizing the SNAr approach will lead to a more robust, reliable, and scalable synthesis of this important heterocyclic core.

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for Indazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Choosing the Right Cross-Coupling Tool

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] Consequently, the strategic functionalization of this heterocyclic system is of paramount importance in drug discovery and development. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have emerged as powerful tools for forging carbon-carbon bonds on the indazole nucleus.[3][4]

This guide provides an in-depth, head-to-head comparison of Suzuki and Stille couplings for indazole functionalization. Drawing from established mechanistic principles and experimental data, we will dissect the nuances of each reaction, offering a scientifically grounded perspective to aid in the rational selection of the optimal coupling strategy.

The Indazole Core: A Target for Strategic Functionalization

Indazoles are bicyclic aromatic heterocycles that can exist in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.[1] Their functionalization presents unique challenges and opportunities due to the presence of multiple reaction sites (N1, N2, C3, and positions on the benzene ring). Palladium-catalyzed cross-coupling reactions have proven to be particularly effective for introducing a wide range of substituents, enabling the exploration of chemical space around the indazole core.[5][6]

Mechanism Deep Dive: A Tale of Two Catalytic Cycles

At their core, both Suzuki and Stille couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] However, the nature of the organometallic coupling partner—an organoboron species in the Suzuki reaction versus an organotin compound in the Stille reaction—introduces critical differences, particularly in the transmetalation step.

Suzuki Coupling: The Boron-Based Workhorse

The Suzuki-Miyaura coupling joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[10] A key feature of the Suzuki reaction is the requirement of a base to activate the organoboron species, forming a boronate complex that facilitates the transfer of the organic group to the palladium center.[11]

The Catalytic Cycle of Suzuki Coupling:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the indazole halide, forming a Pd(II) intermediate.[12]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide.[12]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[12]

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_1 R-Pd(II)L_n-X (Indazolyl-Pd-Halide) Pd0->PdII_1 Oxidative Addition + R-X (Indazolyl-Halide) PdII_2 R-Pd(II)L_n-R' (Indazolyl-Pd-Aryl) PdII_1->PdII_2 Transmetalation + R'-B(OR)2/Base PdII_2->Pd0 Reductive Elimination + R-R' (Functionalized Indazole) Stille_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_1 R-Pd(II)L_n-X (Indazolyl-Pd-Halide) Pd0->PdII_1 Oxidative Addition + R-X (Indazolyl-Halide) PdII_2 R-Pd(II)L_n-R' (Indazolyl-Pd-Aryl) PdII_1->PdII_2 Transmetalation + R'-Sn(Alkyl)3 PdII_2->Pd0 Reductive Elimination + R-R' (Functionalized Indazole) Decision_Tree start Start: Functionalize Indazole toxicity Is toxicity a major concern? start->toxicity base_sensitivity Substrate sensitive to base? toxicity->base_sensitivity No suzuki Choose Suzuki Coupling toxicity->suzuki Yes boronic_acid_stability Is the boronic acid stable? base_sensitivity->boronic_acid_stability No stille Choose Stille Coupling base_sensitivity->stille Yes steric_hindrance Significant steric hindrance? boronic_acid_stability->steric_hindrance Yes boronic_acid_stability->stille No steric_hindrance->suzuki No steric_hindrance->stille Yes

References

A Senior Application Scientist's Guide to Byproduct Analysis in the Synthesis of 3-Bromo-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-indazole is a cornerstone building block in medicinal chemistry and materials science, serving as a critical intermediate for the synthesis of a diverse range of biologically active compounds, including kinase inhibitors for oncology and potent therapeutic agents.[1] The regioselective introduction of a bromine atom at the C3 position is pivotal, as it provides a versatile synthetic handle for further functionalization, typically through metal-catalyzed cross-coupling reactions.[2] However, the synthetic pathways to this valuable intermediate are often plagued by the formation of closely related byproducts, which can complicate purification, reduce yields, and introduce impurities into downstream processes.

This guide provides an in-depth comparative analysis of the principal synthetic routes to 3-bromo-indazoles, with a specific focus on the formation, mechanistic origin, and mitigation of common byproducts. We will dissect the causality behind experimental choices and furnish field-proven insights to help researchers, scientists, and drug development professionals navigate the challenges of these syntheses.

Pathway 1: Direct Electrophilic Bromination of Indazole

The most direct and widely employed method for synthesizing 3-bromo-indazole is the electrophilic bromination of the parent indazole heterocycle.[3] This pathway is favored for its atom economy and straightforward execution. The reaction is typically performed using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in various organic solvents.[2]

Mechanistic Considerations and Byproduct Origins

The indazole ring system presents multiple sites for electrophilic attack. The regioselectivity and the propensity for over-bromination are highly dependent on the reaction conditions, particularly pH.

  • Under Neutral or Basic Conditions: The indazole exists as a neutral molecule or its conjugate base (the indazolide anion). Both species are highly activated at the C3 position, leading to the desired regioselectivity for 3-bromo-indazole.

  • Under Acidic Conditions: The indazole ring is protonated to form the indazolium cation. This deactivates the pyrazole ring and directs bromination to the benzene ring, primarily at the C5 and C7 positions, leading to the formation of undesired regioisomers like 5-bromo- and 7-bromo-indazole.[3]

Over-bromination is the other major challenge. The product, 3-bromo-indazole, is still an electron-rich aromatic system and can undergo further bromination to yield di- and tri-brominated species.[3]

Common Byproducts in Electrophilic Bromination
Byproduct NameChemical StructureConditions Favoring Formation
5-Bromo-1H-indazole RegioisomerAcidic reaction medium (protonation favors attack on the benzene ring).[3]
3,5-Dibromo-1H-indazole DibrominatedExcess brominating agent, elevated temperatures, or prolonged reaction times.[3]
3,7-Dibromo-1H-indazole DibrominatedExcess brominating agent, elevated temperatures, or prolonged reaction times.[3]
3,5,7-Tribromo-1H-indazole TribrominatedSignificant excess of brominating agent and harsh reaction conditions.[3]
Unreacted Indazole Starting MaterialInsufficient brominating agent, low reaction temperature, or short reaction time.[3]

Visualization of Bromination Pathways

G cluster_conditions Reaction Conditions indazole Indazole bromo3 3-Bromo-indazole (Desired Product) indazole->bromo3 1.0-1.3 eq. NBS/Br2 bromo5 5-Bromo-indazole indazole->bromo5 dibromo35 3,5-Dibromo-indazole bromo3->dibromo35 dibromo37 3,7-Dibromo-indazole bromo3->dibromo37 neutral_basic Neutral/Basic pH (e.g., NaOAc, Na2CO3) neutral_basic->indazole Favors C3 Attack acidic Acidic pH acidic->indazole Favors C5/C7 Attack excess_br Excess NBS/Br2 High Temp. excess_br->bromo3 Promotes Over-bromination

Caption: Byproduct formation in the direct bromination of indazole.

Experimental Protocol: Selective Synthesis of 3-Bromo-4-nitro-1H-indazole[3][4]

This protocol demonstrates the bromination of a substituted indazole, where careful control of stoichiometry and temperature is key to minimizing byproducts.

  • Reaction Setup: To a flask equipped with a mechanical stirrer, add sodium acetate (0.306 mol), 4-nitro-1H-indazole (0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.

  • Reagent Preparation: Prepare a solution of bromine (0.322 mol) in 60 mL of acetic acid. Causality Note: Using a slight excess of bromine (1.05 equivalents) ensures full conversion of the starting material while minimizing the risk of significant di-bromination.

  • Addition: Add the bromine solution to the reaction mixture dropwise over 3.5 hours, ensuring the internal temperature is maintained below 25 °C. Causality Note: Slow, controlled addition at a low temperature prevents localized high concentrations of the electrophile and reduces the rate of competing side reactions.

  • Reaction Monitoring: Stir the reaction mixture for an additional two hours after the addition is complete. Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting material.

  • Work-up and Isolation: Concentrate the mixture under reduced pressure. Add 500 mL of water to the resulting solids to precipitate the product and wash away water-soluble reagents.

  • Purification: Collect the solids by filtration, wash thoroughly with water, and dry under a vacuum to yield the crude product. If necessary, further purification can be achieved by column chromatography on silica gel to separate any remaining starting material or over-brominated byproducts.

Pathway 2: The Sandmeyer Reaction

An alternative approach to 3-bromo-indazoles involves the diazotization of a 3-amino-indazole precursor, followed by a copper(I) bromide-mediated Sandmeyer reaction.[4][5] This multi-step route is particularly useful when the desired substitution pattern on the indazole ring is incompatible with direct bromination or when the 3-amino-indazole is a readily available starting material.

Mechanistic Considerations and Byproduct Origins

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[4][6]

  • Diazotization: 3-Amino-indazole is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is often unstable.

  • Radical Formation: A single electron transfer (SET) from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas (N₂).[5][7]

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the 3-bromo-indazole and regenerating the Cu(I) catalyst.[7]

Byproducts can arise from the instability of the diazonium salt and the high reactivity of the aryl radical intermediate.

  • Phenolic Byproducts: If the diazonium salt decomposes in the presence of water before the copper catalyst can react, 3-hydroxy-indazole (indazol-3-one) will be formed.[7]

  • Biaryl Byproducts: The aryl radical intermediate can dimerize, leading to the formation of biaryl impurities. The detection of these byproducts is strong evidence for the radical mechanism.[4][6]

  • Decomposition Products: Unstable diazonium salts can lead to a variety of tar-like, undefined byproducts, especially if the temperature is not rigorously controlled.

Visualization of the Sandmeyer Reaction Pathway

G amino_indazole 3-Amino-indazole diazonium Indazole-3-diazonium Salt amino_indazole->diazonium NaNO2, HBr 0-5 °C aryl_radical Indazol-3-yl Radical + N2 diazonium->aryl_radical Cu(I)Br (SET) phenol_byproduct 3-Hydroxy-indazole (Byproduct) diazonium->phenol_byproduct H2O, Δ product 3-Bromo-indazole aryl_radical->product Br abstraction from Cu(II)Br2 biaryl_byproduct Biaryl Dimer (Byproduct) aryl_radical->biaryl_byproduct Dimerization G start 2-Bromobenzonitrile + Benzophenone Hydrazone step1 Step 1: Pd-catalyzed N-Arylation start->step1 intermediate Arylhydrazone Intermediate step1->intermediate step2 Step 2: Acidic Deprotection/Cyclization intermediate->step2 product 3-Amino-indazole step2->product

References

A Comparative Benchmarking Guide to the Synthesis of 3-Bromo-1-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a critical endeavor. Indazole derivatives, in particular, are of significant interest due to their diverse pharmacological activities. This guide provides a comprehensive comparison of synthetic protocols for 3-Bromo-1-methyl-5-nitro-1H-indazole, a key building block for various therapeutic agents. We will explore two primary synthetic strategies, offering detailed experimental data, step-by-step protocols, and a comparative analysis to aid in the selection of the most suitable method for your research needs.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromo, methyl, and nitro functional groups on the indazole scaffold provides multiple points for further chemical modification, making it a versatile precursor in the development of new therapeutics. The efficient and high-yield synthesis of this compound is therefore of paramount importance. This guide will focus on a robust two-step synthesis involving the bromination of 5-nitro-1H-indazole followed by N-methylation, and will also discuss alternative approaches and reagents.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound can be effectively achieved through a two-step process. The primary variables in this synthesis are the choice of brominating agent for the first step and the conditions for the subsequent N-methylation.

Protocol Starting Material Key Reagents Reported Yield (Step 1) Anticipated Yield (Step 2) Overall Estimated Yield Key Advantages Potential Challenges
Protocol 1 5-Nitro-1H-indazole1. Bromine in DMF2. Sodium Hydride, Methyl Iodide in THF95%[1]High (regioselective)HighHigh yield for bromination, well-established N-methylation conditions for N1 selectivity.Use of elemental bromine requires careful handling; sodium hydride is highly reactive.
Alternative Bromination 5-Nitro-1H-indazole1. N-Bromosuccinimide (NBS)2. Sodium Hydride, Methyl Iodide in THFNot specified for this substrateHigh (regioselective)Moderate to HighEasier handling of brominating agent compared to liquid bromine.Yield may be lower than with Br₂; potential for side reactions.

In-Depth Experimental Protocols

Protocol 1: High-Yield Two-Step Synthesis

This protocol is a highly efficient method for the preparation of this compound, commencing with the bromination of 5-nitro-1H-indazole.

Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole

This step is based on a high-yield procedure described in patent CN103570624A.[1]

  • Reaction Setup: In a three-necked flask under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole.

  • Solvent Addition: Add 500ml of N,N-dimethylformamide (DMF) and begin stirring.

  • Cooling: Cool the reaction mixture to -5°C.

  • Bromination: Slowly add 55.8g of bromine dropwise, maintaining the temperature at -5°C. After the addition is complete, stir the mixture at 0 to -5°C for 1 hour.

  • Reaction Progression: Slowly warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours.

  • Workup and Purification: The patent describes a specific workup involving refluxing with water and ethanol, followed by treatment with activated carbon and EDTA, and subsequent crystallization to achieve a high purity product with a 95% yield.[1]

Step 2: N-Methylation of 3-Bromo-5-nitro-1H-indazole

This procedure is adapted from established methods for the regioselective N1-alkylation of indazoles bearing electron-withdrawing groups.[2][3][4][5][6] The presence of the nitro group at the 5-position and the bromo group at the 3-position strongly favors N1-methylation under these conditions.

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of 3-bromo-5-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Alternative Brominating Agents

For laboratories where the use of liquid bromine is a concern, alternative brominating agents can be employed for the first step, although yields may vary.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[7][8][9][10] The reaction is typically carried out in a suitable solvent like DMF or chloroform. The regioselectivity for bromination at the 3-position of the indazole ring is generally high.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another solid brominating agent that offers advantages in terms of handling and cost-effectiveness compared to NBS.[11][12][13][14][15] It can be used for the bromination of various aromatic and heterocyclic compounds.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Crystalline solid.

  • Melting Point: 220-222°C[16]

  • ¹H NMR: Spectral data is available for confirmation of the structure.[17]

  • ¹³C NMR, MS, IR: Further spectroscopic analysis can be performed to confirm the structure and purity.[17]

Causality Behind Experimental Choices

The choice of a two-step synthesis starting with the bromination of 5-nitro-1H-indazole is logical due to the high yield reported for the initial bromination step.[1] The subsequent N-methylation is a well-precedented reaction.

The regioselectivity of the N-methylation is a critical consideration. The indazole ring has two nitrogen atoms that can be alkylated. The use of a strong base like sodium hydride in an aprotic solvent like THF is known to favor the formation of the thermodynamically more stable N1-alkylated product, especially when electron-withdrawing groups are present on the indazole ring.[2][3][4][5][6] The nitro group at the 5-position acts as a strong electron-withdrawing group, thus directing the methylation to the N1 position.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Methylation 5-Nitro-1H-indazole 5-Nitro-1H-indazole Br2_DMF Br₂, DMF -5°C to 40°C 5-Nitro-1H-indazole->Br2_DMF 95% Yield 3-Bromo-5-nitro-1H-indazole 3-Bromo-5-nitro-1H-indazole Br2_DMF->3-Bromo-5-nitro-1H-indazole 95% Yield NaH_THF 1. NaH, THF 2. CH₃I 3-Bromo-5-nitro-1H-indazole->NaH_THF High Regioselectivity for N1 Final_Product This compound NaH_THF->Final_Product High Regioselectivity for N1

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the bromination of 5-nitro-1H-indazole followed by a regioselective N-methylation. The protocol utilizing bromine in DMF for the initial bromination offers a remarkably high yield of 95%. The subsequent N-methylation with sodium hydride and methyl iodide in THF is expected to proceed with high N1-regioselectivity, providing an efficient route to the desired product. While alternative brominating agents like NBS and DBDMH offer handling advantages, their yields in this specific reaction require further optimization to compete with the established bromine-based method. This guide provides researchers with a robust and well-substantiated protocol, alongside a framework for considering alternative reagents, to facilitate the synthesis of this important chemical intermediate.

References

Cross-reactivity profiling of kinase inhibitors based on the 3-bromo-1-methyl-5-nitro-1H-indazole scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Based on the 3-bromo-1-methyl-5-nitro-1H-indazole Scaffold

Introduction: The Promise of the Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors such as axitinib and pazopanib.[1][2] Its unique bicyclic structure, comprised of a benzene ring fused to a pyrazole ring, provides a versatile template for designing potent and selective modulators of kinase activity. The this compound scaffold represents a specific, highly functionalized iteration of this core. While specific kinase inhibitors built on this exact scaffold are not yet widely documented in publicly accessible databases, its constituent parts suggest a strong potential for kinase interaction. The bromo- and nitro- groups offer vectors for further chemical modification, allowing for the fine-tuning of inhibitor-kinase interactions to enhance potency and selectivity.[3] The synthesis of related bromo-nitro-indazole compounds has been described, indicating the chemical tractability of this scaffold for building diverse inhibitor libraries.[4][5][6]

This guide provides a framework for characterizing the cross-reactivity profile of a putative kinase inhibitor based on the this compound scaffold. As a Senior Application Scientist, my objective is to not only present established protocols but also to elucidate the rationale behind these experimental choices. We will explore robust methodologies for kinome-wide profiling and use the well-characterized, multi-targeted inhibitors Merestinib and Sitravatinib as illustrative examples to benchmark the kind of data one would aim to generate. While these compounds do not share the exact this compound scaffold, they are potent kinase inhibitors with broad target profiles, making them excellent models for a discussion on cross-reactivity.[7][8][9][10]

Understanding Kinase Inhibitor Cross-Reactivity: Why it Matters

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation makes the development of truly selective kinase inhibitors a formidable challenge. Cross-reactivity, the ability of an inhibitor to bind to multiple kinases, can be a double-edged sword. Unintended off-target effects can lead to cellular toxicity, while in other instances, polypharmacology can be beneficial, for example, by simultaneously inhibiting multiple nodes in a disease-driving signaling pathway. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is paramount for its development as a safe and effective therapeutic agent or as a precise chemical probe for basic research.

Methodologies for Kinome-Wide Cross-Reactivity Profiling

To comprehensively map the interaction landscape of a novel inhibitor, a multi-pronged approach employing orthogonal assay technologies is recommended. Here, we delve into three widely adopted platforms: competitive binding assays, activity-based chemical proteomics, and enzymatic assays.

KINOMEscan™: A Competitive Binding Assay Platform

The KINOMEscan™ platform is a high-throughput, affinity-based screening method that quantitatively measures the binding of a test compound to a large panel of kinases.[11][12][13]

Causality Behind Experimental Choices: This method is an excellent primary screen as it directly measures binding, independent of enzyme activity. This is particularly useful for identifying interactions with non-functional or difficult-to-assay kinases. The competitive nature of the assay allows for the determination of a dissociation constant (Kd), providing a quantitative measure of binding affinity.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: The test inhibitor (e.g., a this compound derivative) is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: A serial dilution of the test compound is prepared in an appropriate buffer.

  • Competition Assay: The test compound is incubated with a panel of human kinases that have been tagged with a DNA label. An immobilized, broad-spectrum kinase inhibitor is also present in the reaction. The test compound and the immobilized inhibitor compete for binding to the kinase's ATP-binding site.

  • Quantification: After reaching equilibrium, the kinase-immobilized ligand complexes are captured on a solid support. The amount of kinase bound to the support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction. These values can be used to calculate Kd values and generate a "tree-spot" diagram for visual representation of the kinome-wide selectivity.

G cluster_workflow KINOMEscan™ Workflow A Test Compound & Kinase Panel Incubation B Competition with Immobilized Ligand A->B C Capture of Kinase-Ligand Complexes B->C D Quantification by qPCR C->D E Data Analysis (Kd determination) D->E

Caption: KINOMEscan™ competitive binding assay workflow.

KiNativ™: Activity-Based Chemical Proteomics

KiNativ™ is a chemical proteomics platform that measures inhibitor binding to kinases in their native cellular environment within a complex proteome.[14][15][16][17]

Causality Behind Experimental Choices: This approach provides a more physiologically relevant assessment of target engagement as it is performed in cell lysates, where kinases are in their native conformations and part of larger protein complexes. It measures the ability of an inhibitor to prevent the covalent labeling of the active site lysine by an ATP-biotin probe, thus providing a functional readout of target occupancy.

Experimental Protocol: KiNativ™ Profiling

  • Cell Lysate Preparation: Cells of interest are lysed to produce a native proteome.

  • Inhibitor Incubation: The cell lysate is incubated with the test inhibitor at various concentrations.

  • Probe Labeling: An ATP-biotin probe is added to the lysate. This probe covalently modifies the conserved active site lysine of ATP-binding proteins, including kinases. The test inhibitor competes with the probe for binding to the kinase active site.

  • Enrichment of Labeled Peptides: The proteome is digested into peptides, and the biotin-labeled peptides are enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The abundance of each labeled kinase peptide is compared between the inhibitor-treated and control samples. A decrease in the abundance of a labeled peptide in the presence of the inhibitor indicates target engagement. IC50 values can be determined from dose-response curves.

G cluster_workflow KiNativ™ Workflow A Cell Lysate Preparation B Incubation with Test Inhibitor A->B C Labeling with ATP-Biotin Probe B->C D Proteolytic Digestion C->D E Enrichment of Biotinylated Peptides D->E F LC-MS/MS Analysis E->F G Quantification & Target Identification F->G

Caption: KiNativ™ activity-based profiling workflow.

Lanthanide-Based Enzymatic Assays

LanthaScreen® and other similar time-resolved fluorescence resonance energy transfer (TR-FRET) assays provide a direct measure of kinase enzymatic activity.[3][18][19][20]

Causality Behind Experimental Choices: These assays are crucial for confirming that binding to a kinase translates into functional inhibition of its catalytic activity. They are highly sensitive and can be configured in a high-throughput format. By measuring the phosphorylation of a substrate, they provide a direct readout of the inhibitor's effect on the kinase's primary function.

Experimental Protocol: Lanthanide-Based Kinase Assay

  • Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate peptide, and ATP.

  • Inhibitor Dilution: Create a serial dilution of the test inhibitor.

  • Kinase Reaction: In a microplate, combine the kinase, the test inhibitor, and the substrate peptide. Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add a solution containing a terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • TR-FRET Measurement: If the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and the fluorescent acceptor on the peptide into close proximity, resulting in a FRET signal. The plate is read on a TR-FRET-compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the extent of substrate phosphorylation. The data is used to generate dose-response curves and calculate IC50 values.

G cluster_workflow Lanthanide-Based Kinase Assay Workflow A Kinase, Substrate & Inhibitor Incubation B Initiation with ATP A->B C Detection with Lanthanide-labeled Antibody B->C D TR-FRET Signal Measurement C->D E IC50 Determination D->E

Caption: Lanthanide-based enzymatic assay workflow.

Comparative Cross-Reactivity Profiles: Merestinib and Sitravatinib

To illustrate the data generated from kinome-wide profiling, we present the cross-reactivity data for two multi-targeted kinase inhibitors, Merestinib and Sitravatinib.

Merestinib (LY2801653)

Merestinib is a potent inhibitor of MET, but also targets a range of other kinases, including AXL, MERTK, FLT3, and ROS1.[8] This broad-spectrum activity is being explored for the treatment of various cancers.

Target KinaseIC50 (nM)Reference
c-Met (MET)2 (Ki)[8]
AXL2[8]
MERTK10[8]
FLT37[8]
MST1R (RON)11[8]
DDR10.1[8]
DDR27[8]
TEK (TIE2)63[8]
ROS123[21]
MKNK1/27[8]
Sitravatinib (MGCD516)

Sitravatinib is another multi-targeted inhibitor with potent activity against a spectrum of receptor tyrosine kinases including TAM family members (TYRO3, AXL, MERTK), split kinase family receptors (VEGFR, KIT), and MET.[9][10]

Target KinaseBiochemical IC50 (nM)Reference
AXL1.5[7]
MER2[7]
MET20[7]
VEGFR1 (FLT1)6[7]
VEGFR2 (KDR)5[7]
VEGFR3 (FLT4)2[7]
KIT6[7]
FLT38[7]
PDGFRα30[7]
DDR20.5[7]

Synthesizing the Data: Building a Complete Profile

A comprehensive cross-reactivity profile for a novel inhibitor based on the this compound scaffold would involve an integrated analysis of data from these orthogonal assays.

G cluster_data_synthesis Data Integration for Comprehensive Profiling A KINOMEscan™ (Binding Affinity - Kd) D Integrated Cross-Reactivity Profile A->D B KiNativ™ (Cellular Target Engagement - IC50) B->D C Enzymatic Assays (Functional Inhibition - IC50) C->D

Caption: Integrated data analysis for comprehensive profiling.

The KINOMEscan™ data would provide a broad, unbiased view of the inhibitor's binding landscape across the kinome. Hits from this screen would then be validated in functional enzymatic assays to confirm that binding translates to inhibition of catalytic activity. Finally, KiNativ™ profiling would provide crucial insights into the inhibitor's target engagement in a more physiologically relevant context. Discrepancies between these datasets can be highly informative; for instance, potent binding in a recombinant assay that does not translate to cellular target engagement may suggest issues with cell permeability or efflux.

Conclusion

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. A thorough and systematic evaluation of the cross-reactivity profile of any such compound is a critical step in its journey from a chemical entity to a valuable research tool or therapeutic agent. By employing a multi-faceted approach that combines binding, activity-based, and enzymatic assays, researchers can build a comprehensive and reliable profile of their inhibitor's interactions across the kinome. This detailed understanding of on- and off-target effects is essential for interpreting biological data, predicting potential toxicities, and ultimately, for the rational design of the next generation of kinase-targeted therapies.

References

A Comparative Guide to the Synthetic Routes for 3-Halo-5-Nitroindazoles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation. Its derivatives are integral to a multitude of pharmacologically active agents. Among these, 3-halo-5-nitroindazoles stand out as critical building blocks, their utility stemming from the strategic placement of a halogen atom, ripe for further functionalization, and a nitro group that modulates the electronic properties of the heterocyclic core. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for preparing these valuable intermediates, grounded in mechanistic principles and practical laboratory insights.

This document eschews a rigid template in favor of a logical progression that mirrors the synthetic chemist's thought process: from the choice of starting material to the selection of the most appropriate halogenation strategy. We will delve into the nuances of direct halogenation and the classic Sandmeyer and Balz-Schiemann reactions, offering not just protocols, but the rationale behind them.

Strategic Approaches to the Synthesis of 3-Halo-5-Nitroindazoles

The synthesis of 3-halo-5-nitroindazoles can be broadly categorized into two primary strategies: the direct halogenation of a pre-formed 5-nitroindazole core and the transformation of a 3-amino-5-nitroindazole precursor via diazotization followed by a halogen displacement. The choice between these routes is often dictated by the availability of starting materials, the desired halogen, and considerations of regioselectivity and yield.

Synthetic_Strategies Start Synthetic Targets: 3-Halo-5-Nitroindazoles (X = F, Cl, Br, I) Route1 Route 1: Direct Halogenation Start->Route1 Route2 Route 2: From 3-Amino-5-nitroindazole Start->Route2 Substrate1 5-Nitroindazole Route1->Substrate1 Starting Material Substrate2 3-Amino-5-nitroindazole Route2->Substrate2 Starting Material Method1a Direct Bromination (Br₂) Substrate1->Method1a Method1b Direct Iodination (I₂) Substrate1->Method1b Method1c Direct Chlorination (e.g., NCS, SO₂Cl₂) Substrate1->Method1c Method2a Sandmeyer Reaction (X = Cl, Br, I) Substrate2->Method2a Method2b Balz-Schiemann Reaction (X = F) Substrate2->Method2b Sandmeyer_Reaction Start 3-Amino-5-nitroindazole Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate 3-Diazonium-5-nitroindazole Chloride Step1->Intermediate Step2 Halogen Displacement (CuX, Δ) Intermediate->Step2 Product 3-Halo-5-nitroindazole (X = Cl, Br, I) Step2->Product

Safety Operating Guide

Navigating the Synthesis of 3-Bromo-1-methyl-5-nitro-1H-indazole: A Senior Scientist's Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For the researcher dedicated to advancing pharmaceutical development, the synthesis and handling of novel compounds like 3-Bromo-1-methyl-5-nitro-1H-indazole are routine. However, familiarity must not breed complacency. A deep and practical understanding of safety protocols is not a procedural formality; it is the bedrock of innovative and responsible science. This guide moves beyond a simple checklist to provide a comprehensive, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this specific nitroaromatic compound. Our objective is to instill a safety-first mindset, grounded in the causality of chemical hazards and engineering controls.

Hazard Assessment: Understanding the Adversary

Before any protective gear is chosen, we must first understand the intrinsic hazards of this compound. Based on authoritative safety data, this compound presents a triad of primary risks.

A Safety Data Sheet (SDS) for this compound classifies it with the following hazard statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

The signal word is "Warning."[1] These classifications are our primary directive. The bromo- and nitro- functional groups command respect; nitroaromatic compounds can have complex toxicological profiles, and skin absorption can be a significant route of exposure. As a solid, the compound's primary physical form for exposure is dust, which can be easily inhaled or settle on surfaces, skin, and eyes.

The First Line of Defense: Engineering and Administrative Controls

PPE is the last line of defense. Before a scientist ever dons a glove, robust engineering and administrative controls must be in place. Their function is to minimize exposure by containing the hazard at its source.

  • Ventilation: All handling of this compound solid must be conducted within a properly functioning chemical fume hood.[1][2] This is non-negotiable. The fume hood's constant airflow contains dust and vapors, preventing them from entering the laboratory's ambient air and the researcher's breathing zone.

  • Designated Areas: All work with this compound, including weighing, transfers, and reaction setup, should occur in a designated and clearly labeled area of the lab. This administrative control minimizes the risk of cross-contamination.

  • Good Housekeeping: Do not allow dust to accumulate. Clean work surfaces thoroughly after each procedure. Wet wiping methods are preferable to dry sweeping, which can reaerosolize dust particles.

Personal Protective Equipment: The Essential Barrier

When engineering controls are properly used, PPE provides the critical final barrier against residual exposure. The selection of PPE must be deliberate and based on the specific tasks being performed.

PPE ComponentSpecification & Rationale
Hand Protection Type: Nitrile gloves. Rationale: Nitrile provides good resistance to a broad range of chemicals and is preferable to latex, which offers poor protection and can cause allergies. Procedure: Always inspect gloves for tears or punctures before use. For extended operations or when handling larger quantities, consider "double-gloving." This practice allows for the removal of a contaminated outer glove without compromising the barrier.[2] Contaminated gloves must be removed using a technique that avoids skin contact with the outer surface and disposed of as hazardous waste.
Eye & Face Protection Minimum: ANSI Z87.1-compliant safety glasses with side shields. Rationale: Protects against incidental splashes and airborne particles. Recommended for Transfers/Weighing: Chemical splash goggles. Rationale: Goggles form a seal around the eyes, offering superior protection from dust.[2] High-Risk Operations: A full-face shield worn over safety goggles. Rationale: When there is a significant risk of splashing (e.g., during reaction quenching or large-scale transfers), a face shield protects the entire face from direct contact.[1][2]
Body Protection Standard: A flame-resistant (FR) laboratory coat. Rationale: Protects skin and personal clothing from contamination. The FR property is a prudent additional precaution when working with organic compounds. The lab coat should have a high collar and snug-fitting cuffs. Contamination: A lab coat known to be contaminated must be removed immediately and decontaminated or disposed of according to institutional guidelines.
Respiratory Protection Under Normal Conditions: Not required if all work is performed within a certified chemical fume hood. Rationale: The fume hood provides primary respiratory protection. For Spill Cleanup/Ventilation Failure: A NIOSH-approved air-purifying respirator with N95 (or better) particulate filters may be necessary.[2] Rationale: In situations where dust concentrations in the air cannot be controlled, respiratory protection is essential. All personnel required to wear respirators must be medically cleared, trained, and fit-tested as per OSHA regulations.

Operational Plans: Step-by-Step Safety Protocols

Weighing and Transferring the Solid Compound
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Lay down absorbent, disposable bench paper on the work surface.

  • Don PPE: At a minimum, don a lab coat, nitrile gloves, and safety glasses with side shields. For larger quantities, upgrade to chemical splash goggles.

  • Execution: Perform all weighing and transfers deep within the fume hood to ensure optimal containment of dust. Use a spatula and handle containers carefully to minimize aerosolization.

  • Cleanup: Once the transfer is complete, gently tap any residual powder from the spatula into the receiving vessel. Clean the spatula with a solvent-moistened wipe.

  • Doffing: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[1]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the operational scale and potential for exposure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE & Control Levels Start Start: Handling This compound CheckScale Scale of Operation? Start->CheckScale SmallScale Small Scale (<1g) Routine Synthesis CheckScale->SmallScale < 1 gram LargeScale Large Scale (>1g) or Spill Cleanup CheckScale->LargeScale > 1 gram / Spill PPE_Small Standard PPE: - Fume Hood - Nitrile Gloves - Lab Coat - Safety Glasses SmallScale->PPE_Small PPE_Large Enhanced PPE: - Fume Hood - Double Nitrile Gloves - Lab Coat - Chemical Goggles - Face Shield (as needed) - Respirator (for spills) LargeScale->PPE_Large

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.